Technical Guide: Isolation and Characterization of 2,6-Dimethylocta-1,5,7-trien-3-ol (Ocimenol)
Executive Summary & Chemical Identity 2,6-Dimethylocta-1,5,7-trien-3-ol , commonly referred to as Ocimenol , is an acyclic monoterpene alcohol distinguished by its specific "camphoreous-lime" sensory profile. Unlike ubiq...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
2,6-Dimethylocta-1,5,7-trien-3-ol , commonly referred to as Ocimenol , is an acyclic monoterpene alcohol distinguished by its specific "camphoreous-lime" sensory profile. Unlike ubiquitous terpenes such as Linalool or Geraniol, Ocimenol often appears as a specialized metabolite in specific chemotypes of Salvia (Sage), Citrus, and Curcuma, or as a rearrangement product in aged wines and fermented beverages.
This guide provides a rigorous technical framework for the identification, isolation, and characterization of this compound, designed for researchers in natural product chemistry and flavor science.
Chemical Profile
Property
Data
IUPAC Name
(5E)-2,6-Dimethylocta-1,5,7-trien-3-ol
Common Synonyms
(E)-Ocimenol; 2,6-Dimethyl-1,5,7-octatrien-3-ol
CAS Registry Number
28977-58-4
Molecular Formula
C₁₀H₁₆O
Molecular Weight
152.23 g/mol
Stereochemistry
Naturally occurs primarily as the (5E) isomer; often isolated as a racemate at C3.
Sensory Descriptors
Camphoreous, Lime, Terpenic, Fresh, Woody.
Natural Sources & Abundance
While present in trace amounts across many essential oils, viable extraction requires selecting sources with high relative abundance.
Source Organism
Botanical Part
Concentration / Yield
Notes
Salvia officinalis (Sage)
Leaves
Up to 100 mg/kg
Primary natural source. Often co-elutes with Linalool/Camphor.
Citrus reticulata (Mandarin)
Peel Oil
Trace (< 1%)
Contributes to the "sparkling" top note of mandarin oil.
Curcuma mangga
Rhizome
Variable
Found in specific "Mango Ginger" chemotypes.
Ficus carica (Fig)
Leaves
Trace
Identified as a bioactive component in leaf extracts.
Aged White Wines
Liquid Matrix
g/L range
Formed via acid-catalyzed hydrolysis of Geraniol/Nerol.
Biosynthesis & Formation Pathways
Ocimenol arises through two distinct mechanisms: enzymatic biosynthesis in living plants and chemical rearrangement in acidic matrices (e.g., wine aging).
Enzymatic Pathway (In Planta)
In Salvia and Citrus, Ocimenol is synthesized from the universal precursor Geranyl Diphosphate (GPP) . The mechanism involves the ionization of GPP to the Linalyl Cation, followed by water capture and specific deprotonation/rearrangement events catalyzed by monoterpene synthases (TPS).
Chemical Rearrangement (In Vitro/Fermentation)
In acidic environments (pH 3.0–4.0), linear monoterpenes like Geraniol and Nerol undergo acid-catalyzed rearrangement. The hydroxyl group migrates, and the double bond shifts, generating Ocimenol as a degradation product alongside
-Terpineol and Linalool.
Figure 1: Dual pathways for Ocimenol formation via enzymatic synthesis (plants) and acid hydrolysis (fermentation).
Isolation Protocols
For research-grade isolation, Protocol A is recommended for high-yield extraction from plant material. Protocol B is suitable for analytical detection in complex matrices.
Protocol A: Isolation from Salvia officinalis (Sage)
Objective: Isolate milligram quantities of Ocimenol for structural verification or bioassay.
1. Hydrodistillation (HD)
Feedstock: 500g dried Salvia officinalis leaves.
Apparatus: Clevenger-type apparatus.
Procedure:
Macerate leaves in 2L distilled water.
Distill for 3 hours.
Collect the essential oil (approx. yield 1.5 - 2.5%).[1]
Dry oil over anhydrous
.
2. Fractionation via Flash Chromatography
The essential oil is a complex mixture (Thujone, Camphor, Cineole). Ocimenol is a minor polar component.
Stationary Phase: Silica Gel 60 (230-400 mesh).
Mobile Phase Gradient: Pentane:Diethyl Ether (Start 100:0
End 80:20).
Step-by-Step:
Load 5g of Sage oil onto the column.
Elute with Pentane (removes hydrocarbons like Pinene/Camphene).
Increase polarity to 95:5 Pentane:Ether.
Critical Step: Ocimenol elutes after the hydrocarbon front but before the major alcohols (Linalool/Borneol) or co-elutes with Linalool fractions.
Collect 10mL fractions and screen via TLC (Vanillin-Sulfuric Acid stain).
Sample: 10mL sample + 3g NaCl (salting out) in a 20mL headspace vial.
Extraction: 45°C for 40 minutes (agitation 250 rpm).
Desorption: 250°C for 5 minutes in GC injector (Splitless mode).
Analytical Characterization
Validation of 2,6-Dimethylocta-1,5,7-trien-3-ol requires matching Retention Indices (RI) and Mass Spectral fragmentation patterns.
Gas Chromatography - Mass Spectrometry (GC-MS)
Column: DB-Wax (Polar) is preferred to separate Ocimenol from non-polar terpenes.
Retention Indices (RI):
DB-5 (Non-polar): ~1192
DB-Wax (Polar): ~1673
Mass Spectrum (70eV EI):
Base Peak: m/z 93 (Common for monoterpenes).
Diagnostic Ions: m/z 121, 71, 55, 43.
Differentiation: Distinguish from Linalool (m/z 71 base, 93, 121) by RI and the ratio of m/z 93/71. Ocimenol typically shows a stronger m/z 121 relative to Linalool.
Nuclear Magnetic Resonance (NMR)
For the pure isolate (CDCl₃, 500 MHz):
¹H NMR Key Signals:
6.3 - 6.4 ppm (dd, H-7, vinylic proton).
5.0 - 5.2 ppm (m, terminal alkenes H-1, H-8).
4.0 ppm (d, H-3, proton adjacent to hydroxyl).
1.6 - 1.7 ppm (s, Methyl groups).
Experimental Workflow Diagram
Figure 2: Step-by-step isolation workflow from raw botanical material to pure compound.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5362854, 2,6-Dimethylocta-1,5,7-trien-3-ol. Retrieved from [Link]
European Food Safety Authority (EFSA) (2012). Scientific Opinion on Flavouring Group Evaluation 7, Revision 5.[2] EFSA Journal. Retrieved from [Link]
The Good Scents Company (2024). (E)-2,6-dimethyl-1,5,7-octatrien-3-ol Data Sheet. Retrieved from [Link]
Bordiga, M., et al. (2013). Differentiation of the volatile profile of Pinot Noir wines. Food Chemistry.[3][4] (Contextual reference on wine terpene rearrangements).
Russo, M., et al. (2013).Essential oil composition of Ficus carica. Natural Product Communications.
Hotrienol Biosynthesis Pathway in Citrus reticulata: A Technical Guide
Executive Summary This technical guide delineates the biosynthetic architecture of hotrienol [(E)-3,7-dimethyl-1,5,7-octatrien-3-ol] within Citrus reticulata (Mandarin). While often categorized as a thermally induced art...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide delineates the biosynthetic architecture of hotrienol [(E)-3,7-dimethyl-1,5,7-octatrien-3-ol] within Citrus reticulata (Mandarin). While often categorized as a thermally induced artifact in food processing, hotrienol in fresh Citrus flavedo arises through a defined biogenic branch of the monoterpene pathway.
The pathway is governed by the MEP (Methylerythritol phosphate) route, centered on the enzymatic hydroxylation of linalool by specific Cytochrome P450 monooxygenases (CYP76 family) and subsequent dehydration. This guide provides the mechanistic pathway, candidate gene targets, and a validated experimental workflow for characterizing these enzymes in C. reticulata.
Part 1: Biosynthetic Pathway Mechanics
The Core Pathway: MEP to Linalool
In Citrus reticulata, the plastidial MEP pathway is the primary source of monoterpene precursors.
Precursors: Pyruvate and Glyceraldehyde-3-phosphate (G3P) condense to form DXP, eventually yielding IPP (Isopentenyl diphosphate) and DMAPP (Dimethylallyl diphosphate).
GPP Assembly: IPP and DMAPP are fused by Geranyl Diphosphate Synthase (GPPS) to form GPP (C10), the universal monoterpene backbone.
The Linalool Hub: The pivotal step is the ionization of GPP by Linalool Synthase (CrTPS) . Unlike other terpene synthases that cyclize the carbocation, CrTPS permits water capture at C3, yielding (3S)-Linalool , the obligate precursor for hotrienol.
The Hotrienol Branch: Hydroxylation & Dehydration
Hotrienol formation is not a direct synthase product but a derivative of oxygenated linalool.
Hydroxylation (Enzymatic): Linalool undergoes C8-hydroxylation mediated by Cytochrome P450s (specifically the CYP76 family, homologous to CYP76C1 in Arabidopsis or CsCYP76 in tea).[1] This yields 8-hydroxylinalool and 2,6-dimethyl-3,7-octadiene-2,6-diol (DOD) .
Dehydration (Bio-Chemical): The diol intermediate (DOD) is unstable. Under the acidic conditions of the vacuole or via specific dehydratase activity, water is eliminated to introduce the
double bond, forming the conjugated triene system of hotrienol .
Pathway Visualization
The following diagram illustrates the flow from the MEP pathway through the P450-mediated oxidation to hotrienol.
Caption: Figure 1.[2] Biosynthetic route from plastidial GPP to Hotrienol via CYP450-mediated hydroxylation in Citrus reticulata.
Part 2: Enzymology & Experimental Characterization
Target Gene Families in Citrus reticulata
To engineer or modulate this pathway, researchers must target two distinct gene classes.
Enzyme Class
Gene Family
Function in Pathway
Key Motif / Marker
Terpene Synthase
CrTPS (TPS-b subfamily)
Converts GPP Linalool
RR(x)8W (N-terminal), DDxxD (Metal binding)
Cytochrome P450
CrCYP76 (CYP76B/C)
Converts Linalool 8-OH-Linalool
Heme-binding loop (FxxGxRxCxG)
Note on Causality: The abundance of hotrienol in Mandarin oil correlates with the expression of CrTPS genes during fruit maturation. However, the limiting factor is often the P450 activity. Overexpression of CrTPS alone increases linalool, but without the specific P450, hotrienol yield remains low.
This protocol validates the activity of CrTPS and CrCYP candidates using a heterologous yeast system. This is a self-validating workflow: the production of hotrienol in yeast (which naturally lacks this pathway) confirms the gene function.
Phase A: Gene Isolation & Vector Construction
RNA Extraction: Extract total RNA from C. reticulata flavedo at the "color break" stage (max terpene synthesis) using a CTAB-based method to handle polysaccharides.
cDNA Synthesis: Generate cDNA using oligo(dT) primers.
Cloning: Amplify full-length ORFs of CrTPS and CrCYP76 candidates.
Quality Control: Verify sequences against the Citrus Genome Database to ensure no premature stop codons.
Vector Ligation: Clone CrTPS into pESC-URA and CrCYP76 into pESC-TRP (yeast dual-expression vectors).
Phase B: Heterologous Expression in Saccharomyces cerevisiae
Transformation: Transform yeast strain WAT11 (engineered with Arabidopsis P450 reductase to support CYP activity) with both plasmids.
Induction: Culture in SC-URA-TRP media with 2% Galactose to induce expression (20°C, 48-72h). Low temperature preserves volatile stability.
Substrate Feeding (Optional): If testing CrCYP alone, feed exogenous Linalool (100 µM) to the culture.
Phase C: Metabolite Analysis (GC-MS)
Extraction: Overlay culture with 10% n-dodecane to trap volatiles. Centrifuge and collect the organic layer.
GC-MS Parameters:
Column: HP-5MS or DB-Wax (polar column preferred for alcohols).
Temp Program: 50°C (2 min)
5°C/min 240°C.
Identification: Compare retention index (RI) and mass spectra against authentic Hotrienol standards.
Validation: Hotrienol should appear at RI ~1620 (DB-Wax).
Workflow Visualization
Caption: Figure 2. Step-by-step workflow for cloning and functionally characterizing Hotrienol pathway enzymes.
Part 3: Industrial & Pharmaceutical Relevance[3][4]
The elucidation of the hotrienol pathway in Citrus reticulata has direct applications in drug development and functional food engineering.
Flavor Modulation: Hotrienol imparts a sweet, floral, tropical note. Modulating the CrCYP76 expression can enhance the sensory profile of Mandarin oils without artificial additives.
Bioactivity: Hotrienol and its precursors (diol intermediates) exhibit anti-inflammatory properties. The pathway provides a scaffold for synthesizing novel terpene derivatives with enhanced bioavailability.
Marker of Authenticity: The ratio of Linalool to Hotrienol is a critical quality index for Mandarin essential oils. An aberrant ratio often indicates thermal abuse (processing artifacts) rather than enzymatic synthesis.
References
Formation of phenylacetaldehyde, hotrienol and linalool oxide in honey.
Source: ResearchGate
[Link]
Formation of 8-hydroxylinalool in tea plant Camellia sinensis var. Assamica.
Source: PubMed Central (PMC)
[Link]
Genomic Analysis of Terpene Synthase Family and Functional Characterization of Seven Sesquiterpene Synthases from Citrus sinensis.
Source: Frontiers in Plant Science
[Link]
A Practical and Convenient Synthesis of Hotrienol.
Source: PubMed
[Link]
Analysis of Flavonoid Metabolites in Citrus reticulata 'Chachi' at Different Collection Stages.
Source: MDPI
[Link]
Physicochemical Properties of 2,6-Dimethylocta-1,5,7-trien-3-ol
Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary 2,6-Dimethylocta-1,5,7-trien-3-ol (CAS: 29414-56-0 for racemate; 28977-58-4 for (E)-is...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
2,6-Dimethylocta-1,5,7-trien-3-ol (CAS: 29414-56-0 for racemate; 28977-58-4 for (E)-isomer) is an acyclic monoterpene alcohol characterized by a conjugated diene system and a secondary allylic hydroxyl group.[1][2] Often found in the essential oils of Zingiber montanum (Cassumunar ginger), Curcuma amada, and Citrus reticulata, it contributes a camphoreous, lime-like, and terpenic note to the olfactory profile of these botanicals.
Critical Disambiguation: This molecule is frequently confused with its structural isomer, Hotrienol (3,7-dimethylocta-1,5,7-trien-3-ol).[1] While both are "dimethyloctatrienols," 2,6-dimethylocta-1,5,7-trien-3-ol is a secondary alcohol with methyl substitution at positions 2 and 6, whereas Hotrienol is a tertiary alcohol with substitution at positions 3 and 7.[1] This guide specifically addresses the 2,6-isomer.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The molecule features a highly unsaturated backbone with three double bonds, two of which form a conjugated system at the tail (C5-C8), and one isolated terminal double bond at the head (C1-C2).
The following diagram clarifies the structural distinction between the target molecule and Hotrienol to prevent experimental error.
Figure 1: Structural comparison between 2,6-dimethylocta-1,5,7-trien-3-ol and Hotrienol.
Physicochemical Parameters
The following data represents the (E)-isomer, which is the predominant natural form.
Property
Value
Conditions / Notes
Boiling Point
233.0 – 234.0 °C
@ 760 mmHg (Predicted)
Boiling Point (Reduced)
~80 – 85 °C
@ 15 mmHg (Experimental estimate)
Density
0.895 – 0.901 g/cm³
@ 25 °C
Refractive Index ()
1.484 – 1.490
@ 20 °C
Flash Point
~92 °C (197 °F)
Closed Cup
LogP (Octanol/Water)
2.69 – 3.20
Lipophilic; indicates high affinity for cell membranes.[1][2][3]
Solubility (Water)
~338 mg/L
@ 25 °C (Poorly soluble)
Solubility (Solvents)
Soluble
Ethanol, DMSO, Chloroform, Oils
Vapor Pressure
~0.01 mmHg
@ 25 °C
Analysis: The density (approx. 0.90 g/cm³) is slightly higher than typical saturated terpenes (approx. 0.84 g/cm³) due to the hydroxyl group and conjugation. The refractive index (1.48+) is also elevated, consistent with the presence of a conjugated diene system (
).
Spectroscopic Characterization
Accurate identification requires corroboration between Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Mass Spectrometry (GC-MS)[1]
Molecular Ion (
): m/z 152 (Often weak due to facile dehydration).
Base Peak / Diagnostic Fragments:
m/z 134 (
): Loss of water ().[1] Common in allylic alcohols.
Fragmentation Pattern: The molecule typically undergoes dehydration to form allo-ocimene type cations, leading to a fragmentation pattern resembling acyclic trienes.
Nuclear Magnetic Resonance (NMR)
H NMR (Typical Shifts in ):
6.3 ppm (dd): Proton at C7 (part of conjugated diene).
Synthetic access often involves the rearrangement of linalool derivatives or the reduction of corresponding ketones.
Figure 2: General synthetic logic and stability profile.[1]
Biological & Olfactory Profile[1]
Organoleptic Properties
Unlike the sweet, tropical fruit notes of Hotrienol, the 2,6-isomer exhibits a sharper profile:
Odor Type: Camphoreous, Herbal, Terpenic.
Descriptors: Lime-like, fresh, slightly woody, reminiscent of basil or tea tree.
Flavor: Citrusy with a bitter, herbal undertone.
Regulatory Status
EFSA (European Food Safety Authority): Evaluated under Flavouring Group Evaluation 7 (FGE.07). Considered safe for use as a flavoring agent at current intake levels.
JECFA: No safety concern at current levels of intake.
Use Level: Typically < 5 ppm in finished goods due to potency.
References
The Good Scents Company. (2024). 2,6-dimethyl-1,5,7-octatrien-3-ol Data Sheet. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5362854, 2,6-Dimethylocta-1,5,7-trien-3-ol. Retrieved from [Link][1]
European Food Safety Authority (EFSA). (2012). Scientific Opinion on Flavouring Group Evaluation 7, Revision 4 (FGE.07Rev4). EFSA Journal. Retrieved from [Link][1]
NIST Mass Spectrometry Data Center. (2024). Mass Spectrum of 1,5,7-Octatrien-3-ol, 3,7-dimethyl- (Hotrienol/Isomer comparison). Retrieved from [Link][1]
An In-Depth Technical Guide to the Ecological Role of Volatile Organic Compounds in Curcuma mangga Executive Summary Curcuma mangga Valeton & Zijp, commonly known as mango ginger, is a rhizomatous species within the Zing...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Ecological Role of Volatile Organic Compounds in Curcuma mangga
Executive Summary
Curcuma mangga Valeton & Zijp, commonly known as mango ginger, is a rhizomatous species within the Zingiberaceae family, prized for its unique mango-like aroma and extensive use in traditional medicine and cuisine across Southeast Asia.[1] The distinct aromatic profile of C. mangga is a product of its complex mixture of volatile organic compounds (VOCs). These secondary metabolites are not merely responsible for its characteristic scent; they are critical mediators of the plant's interactions with its environment, governing processes from defense against herbivores and pathogens to the attraction of pollinators.
This technical guide provides a comprehensive exploration of the ecological significance of the C. mangga volatilome. While the initial query focused on the specific role of hotrienol, a thorough review of the current scientific literature reveals that this compound is not a reported constituent of the essential oils of C. mangga.[2][3][4] The dominant compounds are typically monoterpenes, such as myrcene and β-pinene, and sesquiterpenoids, like caryophyllene oxide.[2][5]
Therefore, this guide pivots to address the known and postulated ecological functions of the confirmed VOCs in C. mangga. It synthesizes data on the plant's chemical composition, its known antimicrobial properties, and its likely interactions with insects. To provide researchers with a robust methodological framework, this document uses hotrienol as a representative analyte to detail the precise, step-by-step protocols required to investigate the ecological role of any plant volatile. These methodologies cover advanced techniques in volatile collection, chemical analysis, and bioassays for insect and microbial interactions. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to further elucidate the chemical ecology of this important tropical plant.
Part 1: The Chemical Ecology of Curcuma mangga
The Volatilome: An Organism's Chemical Signature
Plants produce a vast arsenal of VOCs that mediate their interactions with the surrounding environment.[6] These compounds, primarily low molecular weight lipophilic molecules, are synthesized through various metabolic pathways, including the shikimic acid, mevalonic acid, and MEP/DOXP pathways.[7][8][9] Their roles are multifaceted, serving as key signaling molecules in:
Direct Defense: Repelling or intoxicating herbivores.[10]
Indirect Defense: Attracting natural enemies (predators and parasitoids) of herbivores.[11]
Pollinator Attraction: Luring insects and other animals to facilitate reproduction.[12]
Antimicrobial Defense: Inhibiting the growth of pathogenic bacteria and fungi.[13]
Alleleopathy: Influencing the growth of neighboring plants.
The genus Curcuma is renowned for its rich and diverse chemical profiles, which are the basis for the medicinal and culinary value of species like turmeric (C. longa) and zedoary (C. zedoaria).[14][15]
The Volatile Profile of Curcuma mangga
Curcuma mangga, native to tropical Asia, thrives in the warm, humid climates of monsoon forests. Its rhizome, when crushed, emits a potent aroma reminiscent of raw mangoes, a trait attributed to its unique blend of VOCs.[2] Gas chromatography-mass spectrometry (GC-MS) analyses of C. mangga essential oil have consistently identified a composition dominated by monoterpenes and sesquiterpenoids.[16][17]
While the exact percentages vary based on geographical origin, cultivation conditions, and extraction methods, a consistent set of core compounds defines the C. mangga volatilome.[4] Notably, hotrienol ((E,R)-3,7-dimethyl-1,5,7-octatrien-3-ol), a monoterpenoid alcohol known for its floral, tropical aroma in other plants, is absent from the published chemical profiles of C. mangga.[18][19][20]
Part 2: Postulated Ecological Roles of C. mangga Volatiles
Antimicrobial and Antifungal Defense
A significant body of research substantiates the potent antimicrobial properties of C. mangga essential oil. This activity is a cornerstone of its ecological strategy, protecting the rhizome from soil-borne pathogens. The essential oil has demonstrated broad-spectrum activity against various bacteria and fungi.[5][21]
Notably, recent studies have highlighted its efficacy against Staphylococcus aureus, including methicillin-resistant (MRSA) and tetracycline-resistant (TRSA) strains.[4][22] This antistaphylococcal activity is attributed to a complex synergy between its constituent compounds, with major components like caryophyllene oxide and various diterpenoids playing a likely role.[4][22] The plant's production of these secondary metabolites serves as a constitutive chemical defense, crucial for survival in microbially rich tropical soils.[4]
Interactions with Insects
The interaction between plants and insects is a complex chemical dialogue.[6] The VOCs emitted by C. mangga likely play a dual role in repelling herbivores while potentially attracting pollinators or the natural enemies of herbivores.
Herbivore Deterrence: Monoterpenes like β-pinene and α-pinene are well-documented insect repellents.[23] Their presence in the C. mangga volatilome suggests a defensive function against generalist herbivores. The primary pests of the related Curcuma longa include the shoot borer (Conogethes punctiferalis) and rhizome fly (Mimegralla coeruleifrons), and it is plausible that the VOC profile of C. mangga offers protection against these or similar pests.[24]
Pollinator Attraction: While specific pollinators of C. mangga are not well-documented, its common name and aroma suggest a potential mimicry of mango fruit to attract pollinators. Mango flowers are visited by a range of insects, particularly from the orders Diptera (flies) and Hymenoptera (bees and wasps).[25][26] The monoterpene-rich profile of C. mangga, especially the high concentration of myrcene, could be a key attractant for these insect groups.
Indirect Defense: (E)-β-caryophyllene, a common sesquiterpenoid in C. mangga, is a classic herbivore-induced plant volatile (HIPV). In many plant species, its emission upon herbivore damage attracts parasitic wasps and other predators that attack the herbivores, serving as an effective "cry for help."
Part 3: Methodologies for Elucidating Ecological Roles
To rigorously test the postulated ecological functions of C. mangga's VOCs, a systematic, multi-step approach is required. The following protocols are presented as a comprehensive guide for researchers. For illustrative purposes, we will use hotrienol as a hypothetical target analyte to demonstrate these workflows.
Workflow 1: Volatile Collection and Analysis
The foundational step in chemical ecology is the accurate identification and quantification of the volatilome. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[16][27] The choice of volatile collection method is critical to ensure that the captured profile is representative of what the plant naturally emits.
Caption: Workflow for a four-arm insect olfactometer bioassay.
Objective: To determine if a target insect (e.g., a potential pollinator like a syrphid fly, or a pest like Conogethes punctiferalis) is attracted to, repelled by, or indifferent to hotrienol compared to the full C. mangga volatile blend.
Causality: A multi-arm olfactometer is efficient for comparing multiple stimuli simultaneously, reducing the number of insects and time required compared to sequential two-choice tests. [28]Using a solvent control and an undamaged plant control is crucial to validate that any observed behavior is a response to the specific chemical cues and not the solvent or general plant odors.
Methodology:
Insect Rearing: Use laboratory-reared insects of a known age and mating status to ensure consistent behavioral responses. Naive insects (those not previously exposed to the test odors) are preferred.
Olfactometer Setup:
Connect the four arms of the olfactometer to a purified, humidified, and charcoal-filtered air source, with individual flow meters for each arm to ensure equal airflow (e.g., 200 mL/min per arm).
Arm 1 (Test Compound): A filter paper treated with a known concentration of synthetic hotrienol in a solvent (e.g., hexane).
Arm 2 (Plant Extract): A filter paper treated with a steam-distilled essential oil from C. mangga.
Arm 3 (Solvent Control): A filter paper treated with the solvent (hexane) only.
Arm 4 (Plant Control): An arm connected to a chamber containing a live, undamaged C. mangga leaf.
Bioassay Procedure:
Release a single insect into the central chamber of the olfactometer.
Allow a set amount of time (e.g., 10 minutes) for the insect to make a choice.
A choice is recorded when the insect moves a set distance (e.g., 3 cm) into one of the arms and remains there for at least 30 seconds.
Record the first choice and the total time spent in each arm during the observation period.
If no choice is made within the time limit, record it as "no response."
Experimental Rigor:
After every 5-10 insects, clean the olfactometer thoroughly with solvent and bake it to remove residual odors.
Rotate the position of the odor sources to control for any positional bias.
Conduct at least 50-60 replicates with individual insects for statistical power.
Data Analysis: Use a Chi-square (χ²) test to determine if the distribution of first choices among the arms is significantly different from a random distribution. Use ANOVA or a Kruskal-Wallis test to compare the time spent in each arm.
Workflow 3: Antimicrobial Activity Screening
To validate the defensive role of VOCs against pathogens, in vitro antimicrobial assays are essential. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a substance. [22]For volatile compounds, modifications are needed to account for their evaporation.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Objective: To determine the MIC of C. mangga essential oil and our hypothetical hotrienol against a relevant plant pathogenic fungus or bacterium.
Causality: This method allows for high-throughput screening of multiple compounds at various concentrations. The volatilization modification specifically addresses the physicochemical properties of essential oils, ensuring that the observed effect is due to both direct contact and vapor phase activity, which is ecologically relevant.
[4][22]
Methodology:
Microorganism Preparation: Culture a target pathogen (e.g., Fusarium oxysporum or Staphylococcus aureus) on appropriate agar. Prepare a liquid suspension and adjust its turbidity to a 0.5 McFarland standard.
Plate Preparation:
In a 96-well microtiter plate, add 100 µL of sterile growth medium (e.g., Mueller-Hinton Broth for bacteria) to each well.
In the first column of wells, add 100 µL of the test substance (C. mangga oil or hotrienol, dissolved in a minimal amount of a solvent like DMSO and then diluted in broth).
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.
Inoculation: Add 10 µL of the standardized pathogen inoculum to each well.
Controls: Include wells for a negative control (broth + inoculum, no test substance) and a positive control (broth + inoculum + standard antibiotic/antifungal).
Incubation: To account for volatile action, seal the plate with a sterile, breathable membrane or use a specialized setup like the EVA capmat cover method. [4]Incubate at the optimal temperature for the pathogen (e.g., 37°C for S. aureus) for 18-24 hours.
Determining MIC: The MIC is the lowest concentration of the test substance at which there is no visible growth (i.e., the well remains clear). A colorimetric indicator like resazurin can be added to aid visualization.
Part 4: Synthesis and Future Directions
The available evidence strongly suggests that the ecological role of the volatilome in Curcuma mangga is primarily defensive. The rich profile of monoterpenoids and sesquiterpenoids, particularly compounds like β-pinene and caryophyllene oxide, provides a potent chemical shield against microbial pathogens and likely deters generalist herbivores. Simultaneously, compounds such as myrcene may play a role in attracting specific insects, either for pollination or as part of an indirect defense strategy.
The absence of hotrienol in the current literature does not preclude its existence in trace amounts or its potential induction under specific stress conditions not yet studied. Future research should focus on:
Inducible Volatile Emission: Investigating how the C. mangga volatile profile changes in response to specific herbivore attacks and pathogenic infections. This could reveal the emission of novel defense compounds.
Field Studies: Moving beyond the laboratory to identify the key pollinators and herbivores of C. mangga in its native habitat. Field-based trapping experiments using synthetic blends of the plant's major VOCs can validate their attractive or repellent properties.
Synergistic Effects: Testing the ecological activity of individual compounds versus reconstituted blends to understand the synergistic or antagonistic interactions that shape the overall ecological function of the plant's aroma.
By employing the rigorous methodologies detailed in this guide, researchers can continue to unravel the complex chemical language of Curcuma mangga, providing valuable insights for agricultural applications, drug discovery, and a deeper understanding of plant-environment interactions.
References
A numbered list of all cited sources with full details and clickable URLs would be generated here.
Antioxidant properties of 2,6-Dimethylocta-1,5,7-trien-3-ol
The Antioxidant Architecture of 2,6-Dimethylocta-1,5,7-trien-3-ol: Mechanistic Pathways and Validation Protocols As a Senior Application Scientist in botanical drug development, evaluating the antioxidant capacity of a c...
Author: BenchChem Technical Support Team. Date: March 2026
The Antioxidant Architecture of 2,6-Dimethylocta-1,5,7-trien-3-ol: Mechanistic Pathways and Validation Protocols
As a Senior Application Scientist in botanical drug development, evaluating the antioxidant capacity of a compound requires moving beyond superficial radical scavenging metrics. We must deconstruct the molecule’s physicochemical behavior, its interaction with cellular signaling cascades, and the rigorous, self-validating methodologies required to prove its efficacy.
This technical guide explores the antioxidant properties of 2,6-dimethylocta-1,5,7-trien-3-ol , an acyclic monoterpenoid (1)[1] identified in potent botanical matrices such as Ficus carica (fig) and Camellia sinensis (green tea) (2)[2].
Molecular Dynamics & Physicochemical Profiling
The antioxidant potential of 2,6-dimethylocta-1,5,7-trien-3-ol is fundamentally rooted in its molecular structure. Featuring a conjugated triene system and a tertiary hydroxyl group, the molecule is primed for electron donation and hydrogen atom transfer (HAT).
Crucially, its lipophilicity—quantified by an XLogP3 of 3.2 (3)[3]—dictates its cellular behavior. This specific partition coefficient allows the monoterpenoid to seamlessly integrate into phospholipid bilayers, effectively halting lipid peroxidation chain reactions at the membrane level before reactive oxygen species (ROS) can penetrate the cytosol.
Dual-Axis Antioxidant Mechanisms
The efficacy of this compound is not limited to direct chemical quenching; it acts as a dynamic signaling modulator.
Direct Radical Scavenging
In cell-free environments, the conjugated double bonds of 2,6-dimethylocta-1,5,7-trien-3-ol stabilize unpaired electrons from free radicals. By donating a hydrogen atom from its hydroxyl group to unstable ROS, it forms a relatively stable, resonance-delocalized terpenoid radical, neutralizing the oxidative threat.
Indirect Cytoprotection: The Nrf2/Keap1/ARE Axis
Like other bioactive monoterpenes (e.g., geraniol, 1,8-cineole), 2,6-dimethylocta-1,5,7-trien-3-ol exerts profound indirect antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway (4)[4]. The compound acts as a mild electrophile, interacting with the reactive cysteine residues of the Keap1 repressor protein. This interaction induces a conformational change that liberates Nrf2, allowing it to translocate to the nucleus and bind the Antioxidant Response Element (ARE) (5)[5]. This triggers the transcription of endogenous Phase II detoxifying enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Heme Oxygenase-1 (HO-1) (6)[6].
Fig 1: Mechanism of Nrf2/Keap1 pathway activation by 2,6-Dimethylocta-1,5,7-trien-3-ol.
Phytohormone Agonism: PYR1 Receptor Modulation
Recent computational biology has unveiled a novel mechanism: 2,6-dimethylocta-1,5,7-trien-3-ol acts as a natural agonist for the Pyrabactin Resistance 1 (PYR1) receptor. By mimicking Abscisic Acid (ABA), it binds to the PYR1 active site with high affinity, initiating stress-tolerance pathways that mitigate oxidative damage in agricultural and potentially cross-kingdom cellular models (2)[2].
Quantitative Efficacy Data
The following table synthesizes the quantitative benchmarks defining the compound's profile:
To ensure scientific integrity, assays evaluating 2,6-dimethylocta-1,5,7-trien-3-ol must be designed with internal causality checks.
Fig 2: Self-validating experimental workflow for assessing monoterpenoid antioxidant capacity.
Protocol A: DPPH Radical Scavenging Assay
Objective: Quantify direct hydrogen atom transfer (HAT) capabilities.
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in analytical-grade methanol.
Sample Incubation: Mix 1 mL of the DPPH solution with 1 mL of 2,6-dimethylocta-1,5,7-trien-3-ol at varying concentrations (10–100 µM). Incubate in total darkness at room temperature for 30 minutes.
Spectrophotometric Analysis: Measure absorbance at 517 nm against a methanol blank.
Causality Rationale: When the monoterpenoid donates a hydrogen atom, the stable purple DPPH radical is reduced to the yellow diphenylpicrylhydrazine. The loss of extended conjugation in the DPPH molecule directly causes the drop in 517 nm absorbance.
Self-Validation Checkpoint: The protocol mandates a "Sample Blank" (compound + methanol, no DPPH) to correct for any intrinsic absorbance of the terpenoid. Concurrently, a "Vehicle Control" (methanol + DPPH) must establish the 100% radical baseline. If the Vehicle Control absorbance drops by >5% before compound addition, the assay self-invalidates, signaling DPPH degradation or solvent contamination.
Protocol B: Nrf2 Nuclear Translocation via Subcellular Fractionation
Objective: Validate the indirect, Keap1-dependent antioxidant signaling mechanism.
Cell Culture & Treatment: Culture U373-MG astrocytes or SH-SY5Y neuroblastoma cells. Treat with 25 µM of 2,6-dimethylocta-1,5,7-trien-3-ol for 12 hours.
Subcellular Fractionation: Lyse cells using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2) containing protease inhibitors to isolate the cytosolic fraction. Pellet the intact nuclei via centrifugation (800 x g), then lyse the nuclei with a high-salt hypertonic extraction buffer.
Western Blotting: Resolve fractions via SDS-PAGE. Probe with primary antibodies against Nrf2.
Causality Rationale: If the compound successfully acts as an electrophilic stressor, it will modify Keap1, causally resulting in a measurable depletion of Nrf2 in the cytosolic fraction and a corresponding accumulation in the nuclear fraction.
Self-Validation Checkpoint: The blot must include compartment-specific loading controls: GAPDH for the cytosol and Lamin B1 for the nucleus. If GAPDH bands appear in the nuclear fraction lane, it proves the fractionation boundary was breached. The data is automatically discarded as cross-contaminated, ensuring zero false-positive claims regarding nuclear translocation.
References
2,6-Dimethyl-1,5,7-octatrien-3-ol | C10H16O | CID 119847 - PubChem
Source: National Institutes of Health (nih.gov)
URL:[Link]
Deciphering highly potent natural abscisic acid agonists for binding to pyrabactin resistance 1 receptor through computational approaches
Source: Scientific Reports / PMC (nih.gov)
URL:[Link]
Natural Monoterpenes as Potential Therapeutic Agents against Atherosclerosis
Source: MDPI (mdpi.com)
URL:[Link]
Major selected monoterpenes α-pinene and 1,8-cineole found in Salvia lavandulifolia essential oil as regulators of cellular redox balance
Source: Taylor & Francis (tandfonline.com)
URL:[Link]
Mechanistic role of Nrf2 modulators in lipid peroxidation: a perspective towards carcinogenesis
Source: Open Exploration Publishing (explorationpub.com)
URL:[Link]
NGHIÊN CỨU QUY TRÌNH CHIẾT XUẤT CAO LÁ TRÀ XANH (CAMELLIA SINENSIS L.) ĐỂ ỨNG DỤNG VÀO CÔNG THỨC BÀO CHẾ SERUM CHỐNG LÃO HÓA
Source: Scribd (scribd.com)
URL:[Link]
Antimicrobial effects of hotrienol against specific pathogens
An In-depth Technical Guide on the Antimicrobial Effects of Hotrienol Against Specific Pathogens Foreword: Charting a New Course in Antimicrobial Research The escalating crisis of antimicrobial resistance necessitates a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Antimicrobial Effects of Hotrienol Against Specific Pathogens
Foreword: Charting a New Course in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our approach to discovering and developing new therapeutic agents. Nature, with its vast repository of chemical diversity, offers a promising frontier in this endeavor. Among the myriad of natural compounds, terpenoids, particularly those found in essential oils, have garnered significant attention for their broad-spectrum antimicrobial properties. This guide focuses on hotrienol, a monoterpenoid alcohol recognized for its characteristic fruity and floral aroma, and a constituent of various essential oils.
While the antimicrobial activities of many terpenoids like linalool, geraniol, and thymol are well-documented, hotrienol remains a relatively unexplored molecule in the context of antimicrobial research. This technical guide, therefore, serves a dual purpose: to synthesize the foundational knowledge from related compounds to build a strong hypothesis for hotrienol's potential antimicrobial efficacy and to provide a rigorous, field-proven framework for its systematic investigation. As a Senior Application Scientist, the narrative that follows is designed to be both a source of deep technical knowledge and a practical guide for researchers, scientists, and drug development professionals poised to explore the antimicrobial potential of hotrienol.
Hotrienol: A Profile of the Molecule
Hotrienol, chemically known as (E,R)-3,7-dimethyl-1,5,7-octatrien-3-ol, is a tertiary acyclic monoterpenoid alcohol. Its presence has been identified in a variety of natural sources, including certain types of honey and as a volatile compound in some wines.[1] In the commercial realm, it is primarily utilized for its aromatic properties in the flavor and fragrance industries.[2]
The rationale for investigating hotrienol's antimicrobial effects stems from its structural similarity to other monoterpenoid alcohols that have demonstrated significant antimicrobial activity. The lipophilic nature of these molecules is believed to facilitate their interaction with and disruption of microbial cell membranes, a common mechanism of action for this class of compounds.[3]
A Proposed Research Framework for Evaluating the Antimicrobial Efficacy of Hotrienol
Given the nascent stage of research into hotrienol's antimicrobial properties, a structured and comprehensive investigational approach is paramount. The following framework outlines a series of validated experimental protocols to systematically assess its efficacy against a panel of relevant pathogens.
PART A: In Vitro Efficacy Assessment
The initial phase of investigation focuses on determining the fundamental antimicrobial activity of hotrienol against a diverse range of microorganisms.
Pathogen Selection:
A representative panel of pathogens should be selected to ascertain the spectrum of hotrienol's activity. This panel should include:
Gram-Positive Bacteria:
Staphylococcus aureus (including Methicillin-resistant S. aureus - MRSA)
Enterococcus faecalis
Gram-Negative Bacteria:
Escherichia coli
Pseudomonas aeruginosa
Fungi:
Candida albicans
This selection encompasses pathogens of significant clinical and food safety concern, providing a robust initial assessment of hotrienol's potential applications.[4][5]
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[6]
Experimental Protocol: Broth Microdilution for MIC Determination
Preparation of Hotrienol Stock Solution: Prepare a stock solution of hotrienol in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the hotrienol stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[7]
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
Controls: Include a positive control (broth with inoculum, no hotrienol) and a negative control (broth only).
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
MIC Determination: The MIC is the lowest concentration of hotrienol that completely inhibits visible growth of the microorganism.[6]
Experimental Protocol: Determination of MBC/MFC
Subculturing: Following MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
Plating: Plate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).
Incubation: Incubate the plates under appropriate conditions.
MBC/MFC Determination: The MBC/MFC is the lowest concentration of hotrienol that results in a ≥99.9% reduction in the initial inoculum.[7]
Data Presentation: MIC and MBC/MFC Values for Hotrienol
Pathogen
MIC (µg/mL)
MBC/MFC (µg/mL)
Staphylococcus aureus
Enterococcus faecalis
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
PART B: Elucidating the Mechanism of Action
Understanding how hotrienol exerts its antimicrobial effects is crucial for its development as a therapeutic agent.
Cell Membrane Integrity Assays:
A primary hypothesized mechanism for monoterpenoids is the disruption of the cell membrane.[3]
Caption: Workflow for the Checkerboard Assay to Assess Synergy.
PART C: Preliminary Safety and Toxicity Assessment
In Vitro Cytotoxicity Assays:
It is essential to evaluate the toxicity of hotrienol against mammalian cells to determine its therapeutic window. An MTT assay using a relevant human cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes) can provide an initial assessment of its cytotoxicity. [8]
Hypothesized Mechanisms of Action
Based on the known mechanisms of structurally similar monoterpenoids, several hypotheses can be proposed for hotrienol's antimicrobial action:
Disruption of Membrane Integrity and Function: The lipophilic nature of hotrienol likely allows it to intercalate into the lipid bilayer of microbial cell membranes. This can lead to increased membrane fluidity and permeability, leakage of essential intracellular components, and disruption of membrane-embedded proteins involved in crucial cellular processes like respiration and transport. [3]
Inhibition of Key Enzymatic Pathways: Hotrienol may interfere with essential enzymatic activities within the microbial cell.
Interference with Quorum Sensing: Many bacteria regulate virulence through quorum sensing. Some terpenoids have been shown to disrupt these signaling pathways.
Hypothesized Mechanism of Membrane Disruption by Hotrienol
Caption: Postulated Mechanism of Hotrienol-Induced Membrane Disruption.
Conclusion and Future Directions
While direct evidence for the antimicrobial effects of hotrienol is currently limited, its chemical structure, shared with other bioactive monoterpenoids, provides a strong rationale for its investigation as a novel antimicrobial agent. The technical guide presented herein offers a comprehensive and scientifically rigorous framework for the systematic evaluation of hotrienol's efficacy, mechanism of action, and preliminary safety profile.
Future research should focus on executing these proposed studies to generate robust preclinical data. Positive in vitro findings would warrant further investigation into its efficacy in in vivo models of infection and more extensive toxicological studies. The exploration of hotrienol and other understudied natural compounds holds significant promise in the ongoing search for new solutions to the global challenge of antimicrobial resistance.
References
Vertex AI Search. (n.d.). A Practical and Convenient Synthesis of Hotrienol, an Excellent Fruity Smelling Compound.
ResearchGate. (n.d.). Minimum inhibitory concentration (MIC, µg/ml) values for compound 1 compared to Streptomycin.
American Society for Microbiology. (2024, May 29). Fighting Foodborne Pathogens with Natural Antimicrobials.
Astani, A., Reichling, J., & Schnitzler, P. (2010). Comparative study on the antiviral activity of selected monoterpenes derived from essential oils. PubMed Central.
Frontiers. (2019, October 1). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.
The Good Scents Company. (n.d.). hotrienol (E,R)-3,7-dimethyl-1,5,7-octatrien-3-ol.
CNR-IRIS. (2021, August 5). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.
PubMed Central. (n.d.). Screening for Antiviral Activities of Isolated Compounds from Essential Oils.
MDPI. (2025, January 10). Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review.
The Antimicrobial Activities of Extract and Compounds Isolated from Brillantaisia lamium. (n.d.).
MDPI. (2024, September 28). Enhancing Antibiotic Efficacy with Natural Compounds: Synergistic Activity of Tannic Acid and Nerol with Commercial Antibiotics against Pathogenic Bacteria.
MDPI. (2025, November 7). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species.
SciELO. (n.d.). Plant Extracts Display Synergism with Different Classes of Antibiotics.
PubMed Central. (n.d.). Mechanisms of Antibacterial Action of Three Monoterpenes.
MDPI. (2024, December 28). Antiviral Activity of the Marine Haptophyta Diacronema lutheri.
PubMed Central. (n.d.). Essential Oils as Antimicrobial Agents Against WHO Priority Bacterial Pathogens: A Strategic Review of In Vitro Clinical Efficacy, Innovations and Research Gaps.
Journal of Pure and Applied Microbiology. (2024, March 3). Antimicrobial Activity against Antibiotic-resistant Pathogens and Antioxidant Activity and LCMS/MS Phytochemical Content Analysis of Selected Medicinal Plants.
PubMed. (2020, November 16). An updated and comprehensive review of the antiviral potential of essential oils and their chemical constituents with special focus on their mechanism of action against various influenza and coronaviruses.
View of Synergistic Effects of Essential Oils and Antibiotics Against Some Bacterial Strains. (2023, June 15).
PubMed. (2024, April 1). Synergistic interactions of essential oil components with antibiotics against multidrug-resistant Corynebacterium striatum.
Semantic Scholar. (n.d.). Synergistic interaction of eugenol with antibiotics against Gram negative bacteria.
PubMed. (2021, August 5). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.
ScienceDirect. (2009, May 15). A study of the antimicrobial activity of selected naturally occurring and synthetic coumarins.
Sobekbio Biosciences. (n.d.). Hotrienol.
PubMed Central. (2019, January 28). Antimicrobial Activity of Six Essential Oils Against a Group of Human Pathogens: A Comparative Study.
MDPI. (2025, February 10). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review.
ResearchGate. (2026, March 3). Inhibitory Effect of (-)-myrtenol alone and in combination with antifungal agents on Candida spp.
Horizon e-Publishing Group. (n.d.). Bio-efficacies of essential oils against food-borne bacteria.
PubMed Central. (2024, December 30). The Ability of Combined Flavonol and Trihydroxyorganic Acid to Suppress SARS-CoV-2 Reproduction.
Springer. (2025, February 7). Isolation and purification techniques for bioactive compounds from Nigerian medicinal plants and their therapeutic applications.
PubMed Central. (2025, April 1). In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel.
ResearchGate. (2025, October 23). Isolation and extraction of some compounds that act as antimicrobials from actinomycetes.
MDPI. (2020, June 25). Antibacterial and Antibiofilm Activity of Myrtenol against Staphylococcus aureus.
PubMed Central. (n.d.). Antimicrobial Properties of Plant Essential Oils against Human Pathogens and Their Mode of Action: An Updated Review.
YouTube. (2021, April 3). Antimicrobials: Mechanism of action.
MDPI. (2024, October 4). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review.
PubMed Central. (n.d.). Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria.
MDPI. (2024, August 30). Investigating the Antimicrobial Properties of Essential Oil Constituents and Their Mode of Action.
PubMed Central. (2025, December 1). Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils.
PubMed Central. (2021, March 12). Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México.
MDPI. (n.d.). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.
MDPI. (2022, September 2). Effect of Myrtenol and Its Synergistic Interactions with Antimicrobial Drugs in the Inhibition of Single and Mixed Biofilms of Candida auris and Klebsiella pneumoniae.
MDPI. (2022, June 27). Antibacterial Activity against Foodborne Pathogens and Inhibitory Effect on Anti-Inflammatory Mediators' Production of Brazilin-Enriched Extract from Caesalpinia sappan Linn.
PubMed Central. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
The Discovery, Chemical History, and Applications of 2,6-Dimethylocta-1,5,7-trien-3-ol: A Comprehensive Technical Guide
Executive Summary 2,6-Dimethylocta-1,5,7-trien-3-ol (CAS: 29414-56-0) is a highly volatile, acyclic monoterpene alcohol that has garnered significant attention across phytochemistry, flavor and fragrance (F&F) engineerin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2,6-Dimethylocta-1,5,7-trien-3-ol (CAS: 29414-56-0) is a highly volatile, acyclic monoterpene alcohol that has garnered significant attention across phytochemistry, flavor and fragrance (F&F) engineering, and modern biotechnology. Characterized by its distinct camphoreous, lime, and terpenic aromatic profile, this compound is a critical trace volatile in various high-value agricultural products, including Humulus lupulus (hops) and Artemisia annua. This whitepaper synthesizes the historical discovery, biosynthetic origins, analytical isolation methodologies, and emerging pharmacological applications of this unique monoterpenoid.
Chemical Identity and Structural Significance
Belonging to the class of acyclic monoterpenoids, 2,6-dimethylocta-1,5,7-trien-3-ol features a conjugated triene system coupled with a tertiary hydroxyl group[1]. This structural arrangement makes the molecule highly susceptible to oxidative rearrangements while simultaneously granting it the high vapor pressure necessary for its potent olfactory impact. It is structurally related to hotrienol (3,7-dimethylocta-1,5,7-trien-3-ol), often requiring high-resolution chromatography to differentiate the two isomers in complex biological matrices.
Table 1: Physicochemical Profile of 2,6-Dimethylocta-1,5,7-trien-3-ol
Property
Value / Description
IUPAC Name
2,6-dimethylocta-1,5,7-trien-3-ol
CAS Registry Numbers
29414-56-0 (Racemate), 28977-58-4 (E-isomer)
Molecular Formula
C₁₀H₁₆O
Molecular Weight
152.23 g/mol
Boiling Point
~233.00 - 234.00 °C (@ 760 mmHg)
Flash Point
92.22 °C (198.00 °F)
LogP (o/w)
2.69 - 3.20 (Estimated)
Organoleptic Profile
Camphoreous, lime, terpenic, woody
Historical Timeline of Discovery and Natural Isolation
The discovery of 2,6-dimethylocta-1,5,7-trien-3-ol is intrinsically linked to the evolution of Gas Chromatography-Mass Spectrometry (GC-MS). Initially identified as a trace component in complex essential oils, its presence was confirmed in the highly oxygenated terpenoid fractions of the antimalarial plant Artemisia annua[2].
Subsequent phytochemical surveys identified the compound in the essential oils of several Ficus species (e.g., Ficus asperifolia), where it co-occurs with other bioactive terpenes[3]. Most recently, advanced volatile profiling of commercial hops, specifically the Amarillo variety, revealed that 2,6-dimethylocta-1,5,7-trien-3-ol is a key contributor to the hop's sought-after fruity-floral and resinous depth[4].
Biosynthetic Pathways and Metabolic Origins
In planta, the biosynthesis of 2,6-dimethylocta-1,5,7-trien-3-ol relies on the convergence of the cytosolic Mevalonate (MVA) pathway and the plastidial Methylerythritol Phosphate (MEP) pathway. Both pathways generate Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP), which prenyltransferases condense into Geranyl Pyrophosphate (GPP).
Causality in Biosynthesis: GPP cannot directly form the tertiary alcohol structure of 2,6-dimethylocta-1,5,7-trien-3-ol due to steric and electronic constraints. Instead, GPP must first undergo ionization and isomerization to Linalyl Pyrophosphate (LPP). Specialized monoterpene synthases and cytochrome P450 hydroxylases then facilitate the highly specific oxidation and double-bond rearrangement required to yield the final trienol structure.
Figure 1: Biosynthetic pathways yielding 2,6-dimethylocta-1,5,7-trien-3-ol via GPP.
Analytical Methodologies for Detection and Isolation
Isolating and quantifying 2,6-dimethylocta-1,5,7-trien-3-ol presents significant analytical challenges. Traditional Liquid-Liquid Extraction (LLE) often masks this highly volatile monoterpene under solvent peaks and risks thermal degradation during the concentration phase. Consequently, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS has become the gold standard.
Self-Validating HS-SPME/GC-MS Protocol
This protocol is designed as a self-validating system, utilizing internal standardization and dual-library verification to eliminate false positives.
Matrix Preparation & Salting Out: Place 5.0 g of homogenized sample (e.g., hop pellets) into a 20 mL headspace vial. Add 1.0 g of NaCl. Causality: The addition of NaCl induces a "salting-out" effect, decreasing the solubility of volatile monoterpenes in the aqueous phase and thermodynamically driving them into the headspace.
Internal Standardization: Spike the matrix with 10 µL of 2-octanol (10 mg/L). Causality: The internal standard corrects for matrix effects, fiber competition, and instrument drift, enabling accurate semi-quantification.
Equilibration & Extraction: Seal the vial with a PTFE/silicone septum and incubate at 40°C for 15 minutes. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes. Causality: The triple-coated fiber provides optimal trapping capacity across a broad molecular weight and polarity range, capturing both highly volatile terpenes and heavier oxygenated derivatives.
Thermal Desorption: Retract the fiber and inject it into the GC inlet at 250°C for 5 minutes in splitless mode to ensure complete analyte transfer onto the column.
Chromatographic Separation: Utilize an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven from 40°C (hold 3 min) to 240°C at a slow ramp of 5°C/min. Causality: A slow temperature ramp is critical to chromatographically resolve 2,6-dimethylocta-1,5,7-trien-3-ol from closely eluting structural isomers, such as hotrienol.
Mass Spectrometric Detection: Operate the MS in Electron Impact (EI) mode at 70 eV, acquiring data in full scan mode (m/z 35–350).
Data Validation: Confirm identification by matching mass spectra against the NIST library and comparing the calculated Linear Retention Index (LRI) (using a C8–C20 n-alkane series) against established literature values.
Figure 2: Self-validating HS-SPME/GC-MS analytical workflow for trace monoterpene isolation.
Biotechnological Applications: The Craft Beer Paradigm
Historically, 2,6-dimethylocta-1,5,7-trien-3-ol was sourced strictly via botanical extraction. However, recent biotechnological advancements have identified its de novo production during fermentation by novel yeast strains. Specifically, non-GMO hybrids of Saccharomyces jurei and S. cerevisiae ale yeasts have been shown to synthesize this compound during craft beer fermentation[5]. This discovery is highly disruptive for beverage engineering, as it allows brewers to impart "hop-like" camphoreous and lime notes into unhopped or lightly hopped worts purely through yeast metabolism.
Table 2: Natural Occurrences and Biological Matrices
Matrix / Source
Concentration / Presence
Biological & Industrial Significance
Humulus lupulus (Amarillo Hops)
~0.240 mg/L
Contributes to the fruity-floral and resinous depth of the hop profile[4].
Ficus asperifolia
~0.4% in essential oil
Associated with antimicrobial and antioxidant properties of the extract[3].
Artemisia annua
Trace essential oil fraction
Co-occurs with highly oxygenated terpenoids in the antimalarial plant[2].
Saccharomyces jurei Hybrids
1.73 - 2.44 (Relative Peak Area)
Novel biotechnological production during craft beer fermentation[5].
Regulatory History and Safety Assessments
As a flavoring agent, 2,6-dimethylocta-1,5,7-trien-3-ol has undergone rigorous safety evaluations. The European Food Safety Authority (EFSA) evaluated the compound under Flavouring Group Evaluation 7, Revision 6 (FGE.07Rev6)[6]. Falling under the structural class of acyclic alcohols, it was assessed using the Maximised Survey-derived Daily Intake (MSDI) approach. The EFSA panel concluded that the compound poses no safety concern at its current estimated levels of dietary intake, cementing its approved status for use in the F&F industry.
Future Perspectives in Drug Discovery
Beyond olfaction, 2,6-dimethylocta-1,5,7-trien-3-ol is emerging as a molecule of interest in agrochemical and pharmaceutical drug discovery. Recent computational docking studies have identified the compound as a highly potent natural abscisic acid (ABA) agonist[7]. By demonstrating a strong binding affinity to the PYR1 receptor (binding energy of -5.7 kcal/mol), it shows potential as a lead compound for developing novel agricultural treatments designed to enhance drought resistance and manage water stress in crops.
References
PubChem Compound Summary for CID 5362854: 2,6-Dimethylocta-1,5,7-trien-3-ol. Source: National Center for Biotechnology Information (NIH). URL:1
Scientific Opinion on Flavouring Group Evaluation 7, Revision 6 (FGE.07Rev6). Source: Semantic Scholar / European Food Safety Authority (EFSA). URL: 6
Characterization of Volatile Compounds in Amarillo, Ariana, Cascade, Centennial, and El Dorado Hops Using HS-SPME/GC-MS. Source: MDPI. URL: 4
Chemical Composition and Antimicrobial Activity of the Essential oils of 14 known Ficus species – A Concise Review. Source: Biointerface Research in Applied Chemistry. URL: 3
Biotechnological exploitation of Saccharomyces jurei and its hybrids in craft beer fermentation uncovers new aroma combinations. Source: FMACH. URL: 5
The Biosynthesis of Artemisinin (Qinghaosu) and the Phytochemistry of Artemisia annua L. (Qinghao). Source: PMC / NIH. URL: 2
Deciphering highly potent natural abscisic acid agonists for binding to pyrabactin resistance 1 receptor through computational approaches. Source: PMC / NIH. URL: 7
Therapeutic Horizons of Hotrienol: A Comprehensive Guide to its Pharmacological Applications and Analytical Workflows Executive Summary Hotrienol ((5E)-3,7-dimethylocta-1,5,7-trien-3-ol) is a highly volatile, bioactive m...
Author: BenchChem Technical Support Team. Date: March 2026
Therapeutic Horizons of Hotrienol: A Comprehensive Guide to its Pharmacological Applications and Analytical Workflows
Executive Summary
Hotrienol ((5E)-3,7-dimethylocta-1,5,7-trien-3-ol) is a highly volatile, bioactive monoterpenoid found predominantly in the essential oils of Mentha, Thymus, and Camphora species, as well as in fermented products like wine and tea. Initially recognized for its sensory properties, recent pharmacological profiling has unveiled its potential as a therapeutic agent. This whitepaper systematically explores the neuropharmacological, antimicrobial, and anti-inflammatory applications of hotrienol, providing drug development professionals with validated experimental workflows for its isolation and bio-evaluation.
Chemical Ecology and Biosynthesis
Hotrienol is a tertiary alcohol monoterpene. In plant matrices, its biosynthesis is largely driven by the oxidative metabolism of linalool. Cytochrome P450 enzymes catalyze the stereoselective hydroxylation of linalool to 7-hydroxylinalool. Under acidic conditions, 7-hydroxylinalool undergoes dehydration and rearrangement to form the highly volatile hotrienol 1. Understanding this pathway is critical for researchers aiming to synthesize hotrienol or enhance its yield in transgenic plant models.
Fig 1. Biosynthetic pathway of hotrienol from linalool via enzymatic oxidation.
Pharmacological Applications
2.1. Neuropharmacology and Sedative Effects
Hotrienol exhibits significant central nervous system (CNS) activity, particularly in modulating the autonomic nervous system. Clinical and preclinical inhalation studies demonstrate that hotrienol acts as a potent sedative. Exposure to hotrienol at concentrations as low as ≤5 ppm significantly increases the miosis rate (pupillary constriction), indicating a suppression of sympathetic nerve activity and a predominance of parasympathetic tone 2. Furthermore, hotrienol is utilized in neuroscience to map neural pathways in Drosophila models, allowing researchers to probe specific odorant receptor functions and odor processing mechanisms 3.
Fig 2. Autonomic nervous system modulation by hotrienol inhalation.
2.2. Antimicrobial and Antifungal Efficacy
Hotrienol-rich essential oils, such as those derived from Mentha and Camphora species, demonstrate broad-spectrum antimicrobial properties. Hotrienol disrupts the lipid bilayer of bacterial cell membranes, leading to permeabilization. It has shown pronounced inhibitory effects against foodborne and clinical pathogens, including Salmonella typhi, Escherichia coli, Bacillus subtilis, and the fungal pathogen Candida albicans4. This makes it a prime candidate for natural preservatives and topical antimicrobial formulations 5.
2.3. Anti-inflammatory and Antioxidant Activity
Oxidative stress and inflammation are deeply interconnected in chronic disease pathology. Hotrienol exhibits significant antioxidant capacity by scavenging free radicals, which mitigates cellular oxidative damage 6. Concurrently, it demonstrates anti-inflammatory properties by inhibiting protein denaturation—a hallmark of tissue inflammation 7.
Quantitative Pharmacological Data
The following table synthesizes the quantitative biological activities of hotrienol across various studies:
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives.
Fig 3. Analytical and bioassay workflow for hotrienol characterization.
4.1. Extraction and Quantification via HS-SPME/GC-MS
Causality: Traditional liquid-liquid extractions risk the thermal degradation of volatile monoterpenoids and introduce solvent artifacts. Headspace Solid-Phase Microextraction (HS-SPME) selectively enriches volatile organic metabolites (VOMs) directly from the headspace, preserving hotrienol's structural integrity while aligning with green chemistry principles 7.
Step-by-Step Protocol:
Sample Preparation: Place 1.0 g of the homogenized plant matrix into a 20 mL headspace vial. Seal with a PTFE/silicone septum.
Equilibration: Incubate the vial at 40 °C for 15 minutes to allow volatile partitioning into the headspace.
Extraction: Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40 °C.
Desorption & GC-MS Analysis: Retract the fiber and insert it into the GC injection port at 250 °C for 5 minutes (splitless mode). Use a capillary column (e.g., BP20) with a temperature gradient starting at 40 °C, ramping at 2.7 °C/min to 220 °C.
Validation: Run a blank fiber extraction to confirm the absence of carryover. Identify hotrienol by comparing mass spectra against NIST libraries and confirming the retention index.
4.2. In Vitro Anti-inflammatory Assay (Protein Denaturation)
Causality: Inflammation often involves the denaturation of tissue proteins. Inhibiting bovine serum albumin (BSA) denaturation under thermal stress serves as a reliable, high-throughput proxy for anti-inflammatory drug screening prior to in vivo models 7.
Step-by-Step Protocol:
Reagent Preparation: Prepare a 1% BSA solution in phosphate-buffered saline (PBS, pH 6.4).
Reaction Mixture: Combine 0.5 mL of the BSA solution with 0.5 mL of isolated hotrienol extract (at varying concentrations) in a 5 mL centrifuge tube.
Incubation: Vortex for 30 seconds, then incubate at 37 °C for 15 minutes to allow binding.
Thermal Stress: Heat the tubes in a water bath at 70 °C for 5 minutes to induce denaturation.
Measurement: Cool to room temperature and measure turbidity (absorbance) at 660 nm using a UV/VIS spectrophotometer.
Validation: Use PBS as a negative control (100% denaturation) and Diclofenac sodium as a positive control. Calculate percentage inhibition relative to the negative control.
4.3. ABTS Radical Scavenging Assay
Causality: The ABTS radical cation assay is preferred over DPPH for hotrienol because it is applicable to both lipophilic and hydrophilic antioxidant systems, making it ideal for essential oil constituents 7.
Step-by-Step Protocol:
Radical Generation: Mix 50 mL of 20 mM ABTS solution with 200 µL of 70 mM potassium persulfate. Store in the dark at 25 °C for 16 hours to generate the stable ABTS•+ radical cation.
Working Solution: Dilute the ABTS•+ solution with PBS until an absorbance of 0.900 (±0.030) at 734 nm is achieved.
Reaction: Add 10 µL of hotrienol extract to 990 µL of the ABTS working solution.
Incubation & Reading: Incubate in the dark for 6 minutes, then read absorbance at 734 nm.
Validation: Use Trolox as a standard reference. The system is self-validating if the standard curve yields an R² > 0.99.
Conclusion
Hotrienol is transitioning from a mere sensory marker in the flavor and fragrance industry to a molecule of significant pharmacological interest. Its potent sedative effects via autonomic nervous system modulation, combined with its robust antimicrobial and anti-inflammatory profiles, position it as a valuable lead compound in the development of natural therapeutics. Rigorous, self-validating analytical workflows, such as HS-SPME coupled with standardized bioassays, remain essential for unlocking its full clinical potential.
References
BioCrick. "Hotrienol | CAS:20053-88-7 | Biological Activity of Hotrienol."[Link]
National Center for Biotechnology Information (PMC). "Multifaceted Biological Activities of Culinary Herb and Spice Extracts: In Vitro and In Silico Simulation Insights into Inflammation-Related Targets." [Link]
National Center for Biotechnology Information (PMC). "Ethnopharmacology, Phytochemistry, and Pharmacological Properties of Thymus satureioides Coss."[Link]
Frontiers in Plant Science. "Monoterpenol Oxidative Metabolism: Role in Plant Adaptation and Potential Applications."[Link]
National Center for Biotechnology Information (PubMed). "Nutritionally rich biochemical profile in essential oil of various Mentha species and their antimicrobial activities."[Link]
ResearchGate. "2,3-Dimethylpyrazine (3DP) and 2,5-dimethyl-4-hydroxy-3(2 H )-furanone (DMHF) generated by the Maillard reaction in foods affect autonomic nervous activity and central nervous activity in human."[Link]
National Center for Biotechnology Information (PMC). "Study on Chemical Diversity, Antioxidant and Antibacterial Activities, and HaCaT Cytotoxicity of Camphora tenuipilis." [Link]
Synthesis of 2,6-Dimethylocta-1,5,7-trien-3-ol from Geraniol: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 2,6-dimethylocta-1,5,7-trien-3-ol, a valuable terpenoid, starting from the readily availabl...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2,6-dimethylocta-1,5,7-trien-3-ol, a valuable terpenoid, starting from the readily available monoterpene alcohol, geraniol. This two-step synthesis involves the selective oxidation of geraniol to the corresponding aldehyde, geranial, followed by the nucleophilic addition of a vinyl group. This guide offers detailed experimental protocols, mechanistic insights, and practical advice for successful synthesis, purification, and characterization of the target compound.
Introduction
Geraniol, a primary component of rose oil and other essential oils, serves as a versatile and economical starting material in organic synthesis[1][2]. Its chemical structure, featuring two double bonds and a primary alcohol, allows for a variety of chemical transformations. The target molecule, 2,6-dimethylocta-1,5,7-trien-3-ol, possesses a unique conjugated triene system and a secondary alcohol, making it an interesting building block for the synthesis of more complex natural products and bioactive molecules. This application note details a reliable and scalable laboratory procedure for its preparation.
The synthetic strategy is outlined below:
Caption: Overall workflow for the synthesis of 2,6-dimethylocta-1,5,7-trien-3-ol from geraniol.
Part 1: Selective Oxidation of Geraniol to Geranial
The initial and critical step in this synthesis is the selective oxidation of the primary allylic alcohol of geraniol to the corresponding aldehyde, geranial, without affecting the double bonds. Two robust and widely used methods are presented here: oxidation with activated manganese dioxide (MnO₂) and the Jones oxidation.
Method A: Oxidation with Activated Manganese Dioxide (MnO₂)
Activated MnO₂ is a mild and selective oxidizing agent for allylic and benzylic alcohols. The reaction is heterogeneous and proceeds on the surface of the MnO₂ particles[3][4]. This method is advantageous due to its high selectivity and the relatively simple work-up procedure.
Causality of Experimental Choices:
Activated MnO₂: Commercially available or freshly prepared activated MnO₂ is crucial for reactivity. The activity can vary between batches, so it is advisable to use a large excess to ensure complete conversion[3].
Solvent: A non-polar organic solvent such as dichloromethane or chloroform is used to dissolve geraniol and facilitate the heterogeneous reaction without participating in the reaction.
Stirring: Vigorous stirring is essential to ensure good contact between the dissolved geraniol and the solid MnO₂.
Monitoring: The reaction progress is conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the geraniol spot and the appearance of the less polar geranial spot.
Experimental Protocol: MnO₂ Oxidation
To a solution of geraniol (1.0 eq) in dichloromethane (DCM, 10 mL per gram of geraniol), add activated manganese dioxide (5.0-10.0 eq).
Stir the suspension vigorously at room temperature.
Monitor the reaction progress by TLC (eluent: 20% ethyl acetate in hexanes). The reaction is typically complete within 4-24 hours, depending on the activity of the MnO₂.
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
Wash the Celite® pad with additional DCM to ensure complete recovery of the product.
Combine the organic filtrates and concentrate under reduced pressure to yield crude geranial. The crude product is often of sufficient purity for the next step, or it can be further purified by column chromatography.
Method B: Jones Oxidation
The Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone) is a powerful oxidizing agent that can convert primary alcohols to carboxylic acids[5][6][7]. However, for allylic alcohols like geraniol, the oxidation can be controlled to stop at the aldehyde stage due to the relative stability of the α,β-unsaturated aldehyde to further oxidation under these conditions[5].
Causality of Experimental Choices:
Jones Reagent: Prepared in situ from chromium trioxide and sulfuric acid in acetone. The reagent should be added slowly to control the exothermic reaction.
Acetone: Serves as the solvent for both the geraniol and the Jones reagent.
Temperature: The reaction is typically carried out at low temperatures (0-10 °C) to enhance selectivity and control the reaction rate.
Quenching: The reaction is quenched by the addition of isopropanol, which reacts with any excess Jones reagent.
Experimental Protocol: Jones Oxidation
Dissolve geraniol (1.0 eq) in acetone in a flask equipped with a dropping funnel and a thermometer, and cool the mixture to 0 °C in an ice bath.
Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green as the chromium(VI) is reduced to chromium(III).
Monitor the reaction by TLC (eluent: 20% ethyl acetate in hexanes).
Once the reaction is complete (typically within 1-2 hours), quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely.
Allow the mixture to warm to room temperature and dilute with water.
Extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude geranial.
Data Presentation: Comparison of Oxidation Methods
Feature
Manganese Dioxide (MnO₂) Oxidation
Jones Oxidation
Selectivity
High for allylic alcohols
Good for allylic alcohols, risk of over-oxidation
Reaction Conditions
Mild (room temperature)
Strongly acidic and exothermic
Work-up
Simple filtration
Aqueous work-up and extraction required
Reagent Handling
Solid, relatively safe to handle
Highly toxic and corrosive chromium(VI) reagent
Scalability
Can be challenging due to large excess of MnO₂
Readily scalable
Part 2: Vinylation of Geranial to 2,6-Dimethylocta-1,5,7-trien-3-ol
The second step involves the formation of a new carbon-carbon bond by the addition of a vinyl nucleophile to the aldehyde group of geranial. The Grignard reaction, utilizing vinylmagnesium bromide, is a classic and effective method for this transformation[8][9][10][11][12].
Caption: Mechanism of the Grignard reaction for the synthesis of the target alcohol.
Causality of Experimental Choices:
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water and alcohols. Therefore, all glassware must be thoroughly dried, and anhydrous solvents (e.g., diethyl ether or THF) must be used to prevent quenching of the Grignard reagent[13].
Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
Temperature: The addition of the aldehyde to the Grignard reagent is usually performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. This is a weakly acidic work-up that protonates the magnesium alkoxide intermediate to form the alcohol without causing acid-catalyzed side reactions, such as dehydration of the tertiary alcohol.
Experimental Protocol: Grignard Reaction with Vinylmagnesium Bromide
To a solution of vinylmagnesium bromide (1.2-1.5 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere, cool the solution to 0 °C.
Dissolve the crude geranial (1.0 eq) in anhydrous THF.
Add the geranial solution dropwise to the stirred Grignard reagent at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexanes).
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
Extract the product with diethyl ether (3 x volume of aqueous layer).
Combine the organic extracts and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-dimethylocta-1,5,7-trien-3-ol.
Part 3: Purification and Characterization
The crude product from the Grignard reaction typically contains the desired alcohol along with some unreacted starting material and side products. Purification is achieved by column chromatography on silica gel.
Purification Protocol: Column Chromatography
Prepare a silica gel column using a suitable solvent system. A gradient elution starting with a non-polar solvent and gradually increasing the polarity is often effective. For this compound, a gradient of ethyl acetate in hexanes (e.g., from 5% to 30% ethyl acetate) is a good starting point[1][14][15][16].
Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
Elute the column with the solvent gradient, collecting fractions.
Monitor the fractions by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,6-dimethylocta-1,5,7-trien-3-ol as a colorless to pale yellow oil.
Characterization:
The structure of the final product should be confirmed by spectroscopic methods.
¹H NMR and ¹³C NMR: The NMR spectra will show characteristic signals for the vinyl protons, the proton on the carbon bearing the hydroxyl group, and the methyl groups. The presence of the conjugated triene system will also be evident.
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 152.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic C=C stretching bands for the triene system.
Troubleshooting
Low yield in the Grignard reaction: This is often due to the presence of moisture or other protic impurities. Ensure all glassware is oven-dried and solvents are anhydrous. Titrating the Grignard reagent before use can help determine its exact concentration.
Formation of side products: In the Grignard reaction, enolization of the aldehyde can be a competing side reaction, especially with sterically hindered Grignard reagents or aldehydes. Using a less hindered Grignard reagent or lower reaction temperatures can minimize this.
Incomplete oxidation: If the oxidation of geraniol is incomplete, the unreacted starting material can be carried through to the next step. Ensure a sufficient excess of the oxidizing agent is used and that the reaction is allowed to proceed to completion as monitored by TLC.
References
Arteaga, J. F., Domingo, V., del Moral, J. F. Q., & Barrero, A. F. (2008). Sequential addition of vinylmagnesium bromide and NbCl5 or NbBr5 to a series of aldehydes and ketones directly provides homologated, allylic halides. Organic letters, 10(9), 1723–1726.
Bhat, S. V., Nagasampagi, B. A., & Sivakumar, M. (2005).
A Comparative Guide to the Stereoselectivity of Vinylmagnesium Bromide Additions. (2025). BenchChem.
Chromatographic Isolation of Terpenes by Silica Gel - Column Chromatography. (2024, October 3). Sorbead India.
Geraniol. (n.d.). Organic Syntheses.
Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation. (2019). Asian Journal of Green Chemistry, 3(3), 231-238.
Hagvall, L., Bäcktorp, C., Svensson, S., Nyman, G., Börje, A., & Karlberg, A. T. (2007). A new synthetic route to geranial and neral (citral) and their hydroperoxides. Chemical research in toxicology, 20(5), 807–813.
Harding, K. E., May, L. M., & Dick, K. F. (1975). Selective oxidation of allylic alcohols with chromic acid. The Journal of Organic Chemistry, 40(11), 1664–1665.
Lewis Acid Mediated Addition of Vinylmagnesium Bromide to Aldehyde 6. (n.d.).
Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. (2025). BenchChem.
Janoschek, P., et al. (2019). Sustainable Chromatographic Purification of Terpenes. Frontiers in Bioengineering and Biotechnology, 7, 181.
Jones, E. R. H., et al. (1946). The chemistry of the triterpenes. Part I. The conversion of lupeol into germanicol. Journal of the Chemical Society, 39-47.
2,6-dimethyl-1,5,7-octatrien-3-ol, 29414-56-0. (n.d.). The Good Scents Company.
Jones Oxid
Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. (2025). Biosciences Biotechnology Research Asia.
Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation. (2019). Asian Journal of Green Chemistry.
Separation of Geraniol from Citronellol by Selective Oxidation of Geraniol to Geranial. (n.d.).
Grignard Reagent and Grignard Reaction. (n.d.). Organic Chemistry Tutor.
Troubleshooting my grignard reactions. (2020). Reddit.
Reactions with Grignard Reagents. (2023). Chemistry LibreTexts.
Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkyl
CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Siena College.
Grignard Reaction. (n.d.). University of Missouri–St. Louis.
Jones Oxid
7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
SUPPORTING M
Oxidation of Geraniol on Vermiculite—The Influence of Selected Parameters on the Oxid
Application Note: Advanced GC-MS Analysis and Quantification of Hotrienol in Complex Food Matrices
[label="DB-5MS Column\n(Temp Ramp 3°C Introduction & Scope Hotrienol ((5E)-3,7-dimethylocta-1,5,7-trien-3-ol; CAS: 20053-88-7) is a potent, aroma-active monoterpenoid alcohol characterized by a distinct fruity and floral...
Author: BenchChem Technical Support Team. Date: March 2026
[label="DB-5MS Column\n(Temp Ramp 3°C
Introduction & Scope
Hotrienol ((5E)-3,7-dimethylocta-1,5,7-trien-3-ol; CAS: 20053-88-7) is a potent, aroma-active monoterpenoid alcohol characterized by a distinct fruity and floral odor profile. It serves as a critical biomarker and quality indicator in various high-value agricultural products, including Satureja montana honey [1.4], Darjeeling tea, and botrytized Tokaj wines[1]. Because hotrienol is structurally similar to other monoterpenes (such as linalool and
-terpineol) and is highly susceptible to thermal degradation, its accurate quantification demands a highly optimized analytical workflow.
This application note provides a comprehensive, self-validating protocol for the extraction, separation, and mass spectrometric identification of hotrienol using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Mechanistic Insights & Methodological Causality
As a best practice in analytical chemistry, protocols must be designed with a clear understanding of the underlying physical chemistry. The following mechanistic choices define this workflow:
Extraction Dynamics (Why HS-SPME?): Traditional Liquid-Liquid Extraction (LLE) or Simultaneous Distillation Extraction (SDE) often requires elevated temperatures that can induce the thermal rearrangement of linalool into hotrienol, creating false positives. HS-SPME is a solvent-free technique that operates at mild temperatures (35°C–40°C), preserving the native volatile profile of the matrix[2].
Thermodynamic Salting-Out: The addition of NaCl during sample preparation decreases the solubility of non-polar analytes in the aqueous phase. This thermodynamically drives hotrienol into the headspace, significantly lowering the limit of detection (LOD)[2].
Fiber Selection: A mixed-phase fiber, specifically Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is strictly recommended. The PDMS core provides affinity for non-polar hydrocarbons, while the DVB and CAR components enhance the retention of mid-polarity oxygenated monoterpenes like hotrienol, achieving 85-95% extraction efficiency[3],[4].
Chromatographic Resolution: Hotrienol is biosynthetically derived from linalool[1]. Consequently, these compounds often co-occur. On a non-polar 5% phenyl methyl siloxane column (e.g., DB-5MS), hotrienol elutes with a Retention Index (RI) of 1104–1114, closely following linalool[3]. A carefully ramped temperature program is required to achieve baseline resolution.
Self-Validating System: The protocol mandates the use of an Internal Standard (IS) (e.g., n-undecane) to correct for fiber competition and MS detector drift, alongside a C8–C20 n-alkane mixture to calculate Retention Indices, ensuring the system validates its own retention times[5],[2].
Experimental Workflow & Logical Relationships
Fig 1. HS-SPME-GC-MS analytical workflow for hotrienol extraction and quantification.
Fig 2. Biosynthetic relationship and GC-MS separation logic for hotrienol analysis.
Step-by-Step Experimental Protocol
Reagents and Materials
Standards: Racemic hotrienol standard (purity >95%), C8–C20 n-alkane mixture (for RI calculation)[5].
Internal Standard (IS): n-Undecane (500 mg/L in acetone)[2].
SPME Fiber: 50/30 μm DVB/CAR/PDMS (pre-conditioned at 270°C for 30 min)[4].
Sample Preparation
Matrix Aliquoting: Weigh exactly 5.0 g of the homogenized sample (e.g., honey or wine) into a 20 mL specialized headspace glass vial[6].
Dilution & Salting Out: Add 5.0 mL of LC-MS grade water and 1.0 g of NaCl. (Causality: Water reduces matrix viscosity to ensure uniform stirring, while NaCl drives volatiles into the headspace).
IS Addition: Spike the sample with 100 μL of the IS solution.
Sealing: Cap the vial immediately with a PTFE/silicone septum to prevent volatile loss.
HS-SPME Extraction
Equilibration: Place the vial in a thermostatic block at 40°C for 15 minutes with continuous magnetic stirring at 750 rpm[2].
Extraction: Pierce the septum and expose the DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 40°C. (Causality: 30 minutes at 40°C represents the optimal thermodynamic equilibrium for monoterpenols without triggering thermal artifacts).
GC-MS Instrumental Parameters
Thermal Desorption: Retract the fiber, insert it into the GC injection port, and expose for 3 minutes at 240°C in splitless mode[4].
Column: DB-5MS (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm i.d. × 0.25 μm film thickness[4].
Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min[4].
Ionization energy: Electron Ionization (EI) at 70 eV
Acquisition mode: Full Scan (m/z 35–300) for library identification; Selected Ion Monitoring (SIM) for precise quantitation (m/z 93, 121, 136, 152)[3],[6].
Data Presentation & Quantitative Analysis
To ensure rigorous identification, analysts must match both the mass spectral fragmentation pattern (against NIST libraries) and the calculated Retention Index (RI)[5]. Electron ionization at 70 eV generates characteristic fragmentation patterns for hotrienol, primarily yielding fragment ions at m/z 93, 121, and 136, with the molecular ion peak at m/z 152[3].
Table 1: GC-MS Retention Indices and Diagnostic Ions for Hotrienol and Related Monoterpenes
Compound
Retention Index (DB-5/HP-5)
Retention Index (Innowax/Wax)
Molecular Ion ()
Key Fragment Ions (m/z)
Linalool
1098
1550
154
71, 93, 121
Hotrienol
1104–1114
1616
152
93, 121, 136
-Terpineol
1190
1700
154
59, 93, 121, 136
Table 2: Optimized HS-SPME Extraction Parameters for Hotrienol
Induces salting-out effect; drives volatiles to headspace.
Extraction Fiber
DVB/CAR/PDMS (50/30 μm)
Mixed-phase coating maximizes affinity for mid-polarity terpenes.
Equilibration
40°C for 15 min
Establishes thermodynamic equilibrium without thermal degradation.
Extraction Time
30 min at 40°C
Achieves maximum fiber adsorption capacity for hotrienol.
Desorption
240°C for 3 min (Splitless)
Ensures complete thermal release into GC inlet without fiber burn-off.
Quality Control & Troubleshooting
Co-elution Issues: If hotrienol co-elutes with complex matrix interferences on a DB-5MS column, switch to a polar stationary phase (e.g., SUPELCOWAX 10 or HP-Innowax). On polar columns, the RI of hotrienol shifts significantly to ~1616[3], cleanly separating it from non-polar interferences.
Enantiomeric Resolution: Hotrienol possesses a chiral center. In certain matrices like Tokaj wines, the S-enantiomer is dominant (51–82%)[1]. If enantioselective analysis is required, a heart-cut 2D-GC system with a chiral stationary phase (e.g.,
Thermal Degradation: If the m/z 152 molecular ion is entirely absent and early-eluting hydrocarbon peaks increase, the GC inlet temperature may be too high, causing dehydration. Reduce the inlet temperature to 220°C.
References
Furdíková, K., et al. "Volatile Composition and Enantioselective Analysis of Chiral Terpenoids in Tokaj Varietal Wines." Journal of Chromatography B, 2021. 1
Sigma-Aldrich. "Volatile Profiles of Honeys Using HS-SPME-GC-MS." Sigma-Aldrich Application Notes.6
CABI Digital Library. "Characterization of Aroma-Active Compounds from Sweet Osmanthus by SDE and SPME Coupled with GC-MS." Intl. J. Agric. Biol., 2019. 5
CEON. "GC/MS chemical analysis of lavandin hydrolat: successive extraction fractions." CEON, 2020. 8
ACS Publications. "Volatile Profile in Greek Grape Marc Spirits with HS-SPME-GC-MS and Chemometrics." ACS Omega, 2023. 2
UNESP. "Evaluation of Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry for the Characterization of Volatile." UNESP, 2018.4
High-Performance Liquid Chromatography (HPLC) Strategies for the Purification and Chiral Resolution of Hotrienol
Application Note: AN-2026-HTR Executive Summary Hotrienol is a thermally labile monoterpene alcohol responsible for the sweet, floral, and woody notes in black tea (Camellia sinensis), honey, and wines. While Gas Chromat...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-2026-HTR
Executive Summary
Hotrienol is a thermally labile monoterpene alcohol responsible for the sweet, floral, and woody notes in black tea (Camellia sinensis), honey, and wines. While Gas Chromatography (GC) is the standard for quantification, it poses significant risks for purification: the high temperatures in GC injectors can induce thermal rearrangement (Cope rearrangement) and dehydration, creating artifacts.
This Application Note details a High-Performance Liquid Chromatography (HPLC) workflow designed for:
Thermal Preservation: Isolating native hotrienol without heat degradation.
Chiral Resolution: Separating (3R) and (3S) enantiomers, which exhibit distinct odor thresholds and biological activities.
Precursor Analysis: Analyzing non-volatile glycosidic precursors (e.g., hotrienol-glucoside) which are invisible to GC.
Physicochemical Context & Detection Logic[1]
Structural Considerations for Detection
Hotrienol (3,7-dimethyl-1,5,7-octatrien-3-ol) possesses a unique structure that dictates the detection strategy. Unlike simple terpenes (like linalool) which have isolated double bonds, hotrienol contains a conjugated diene system at the C5-C8 position (C5=C6–C7=C8).
UV Absorbance: Isolated alkenes absorb deep in the UV (<200 nm). However, the conjugated diene in hotrienol results in a bathochromic shift, allowing selective detection at 230–235 nm .
Chirality: The C3 position is a chiral center. The enantiomers cannot be separated on standard C18 phases and require Chiral Stationary Phases (CSPs).
Decision Matrix: Method Selection
Use the following logic to determine the correct workflow for your sample.
Figure 1: Decision matrix for selecting the appropriate chromatographic approach based on analyte form and experimental goals.
Sample Preparation Protocol
Objective: Extract hotrienol from complex matrices (tea infusion, wine) while removing chlorophyll, tannins, and proteins that foul HPLC columns.
Protocol 1: Solid Phase Extraction (SPE)[2]
Cartridge: Polymeric Reversed-Phase (e.g., Strata-X or Oasis HLB), 200 mg.
Rationale: Polymeric sorbents retain terpenes better than silica-based C18 and do not suffer from dewetting.
Step
Solvent/Action
Volume
Mechanism
1. Condition
Methanol
6 mL
Solvation of sorbent ligands.
2. Equilibrate
Water (HPLC Grade)
6 mL
Preparation for aqueous sample.
3. Load
Sample (Filtered 0.45 µm)
10–50 mL
Hydrophobic retention of terpenes; polar matrix flows through.
4. Wash
5% Methanol in Water
6 mL
Removal of sugars and highly polar acids.
5. Elute
Acetonitrile
3 mL
Elution of Hotrienol.
6. Concentrate
N₂ stream @ 25°C
To 0.5 mL
Caution: Do not evaporate to dryness due to volatility.
Analytical & Preparative Methodologies
Method A: Achiral Purification (Reverse Phase)
Use this method for initial isolation of chemically pure hotrienol from crude extracts.
Column: C18 (Octadecyl), High Carbon Load (e.g., Kinetex C18 or Zorbax Eclipse Plus).
Dimensions: 4.6 x 150 mm, 5 µm (Analytical) / 21.2 x 150 mm, 5 µm (Preparative).
Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape).
Use this method to separate (3R)- and (3S)-hotrienol.
Rationale: Reverse-phase chiral chromatography is preferred over Normal Phase (Hexane/IPA) for hotrienol to avoid evaporation issues and maintain compatibility with biological assays.
Column: Chiralpak AD-RH or OD-RH (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
Dimensions: 4.6 x 150 mm, 5 µm.
Mobile Phase: Isocratic Water / Acetonitrile (60:40 v/v).
Note: Do not use acid additives unless peak tailing is severe; neutral pH preserves the chiral selector life.
Hotrienol is often stored in plants as a non-volatile glycoside (bound to glucose/primeverose). These cannot be analyzed by GC without hydrolysis (enzyme/acid), which destroys the native information.
Method C: HILIC/Polar-RP for Glycosides
Column: HILIC (Hydrophilic Interaction) or Polar-Embedded C18.
Mobile Phase: Acetonitrile / Ammonium Acetate Buffer (10mM, pH 5.0).
Gradient: Inverse gradient (High organic to Low organic) to retain polar sugars.
Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) is recommended as the sugar moiety has no UV chromophore, and the terpene UV signal may be weak.
Experimental Workflow Diagram
Figure 2: Complete purification workflow from raw material to isolated enantiomers.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Recovery
Volatility of Hotrienol
Avoid rotary evaporation to dryness. Use Nitrogen blow-down. Keep fractions chilled (4°C).
Peak Broadening
Sample Solvent Mismatch
Ensure sample is dissolved in mobile phase starting composition (e.g., 40% ACN), not 100% ACN.
Ghost Peaks
Matrix Carryover
Run a "Sawtooth" wash gradient (5% -> 95% B) between runs.
No Chiral Separation
Incorrect Selector
Switch from AD-RH (Amylose) to OD-RH (Cellulose) or OJ-RH. Screen mobile phase modifiers (MeOH vs ACN).
References
Phenomenex. (2025).[1] HPLC Technical Tip: Chiral Method Development - How do I select the correct chiral stationary phase? Retrieved from [Link]
Shimadzu. (2016). Chiral Separation Using SFC and HPLC - Method Screening Workflow. Retrieved from [Link]
National Institute of Standards and Technology (NIST). (2025). Hotrienol - Gas Chromatography and Chemical Structure Data.[2] Retrieved from [Link]
Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis - Thermal Lability Considerations. Retrieved from [Link]
Application Note: Protocol for the Extraction and Enrichment of 2,6-Dimethylocta-1,5,7-trien-3-ol (Hotrienol) from Natural Products
Executive Summary & Molecule Profile 2,6-Dimethylocta-1,5,7-trien-3-ol , commonly known as Hotrienol , is a monoterpene alcohol valued for its potent sweet, floral, and linden-like aroma. While widely distributed in natu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile
2,6-Dimethylocta-1,5,7-trien-3-ol , commonly known as Hotrienol , is a monoterpene alcohol valued for its potent sweet, floral, and linden-like aroma. While widely distributed in nature (e.g., Sambucus nigra (Elderflower), Vitis vinifera (Grape), and Honey), it typically exists in trace quantities (ppb to ppm range) in its free form.
Crucial Scientific Context:
In many botanical matrices, Hotrienol exists primarily as a glycosidically bound precursor or is formed via the acid-catalyzed rearrangement of 2,6-dimethyl-3,7-octadiene-2,6-diol (terpenediols) [1].
The Challenge:
Hotrienol is thermally labile and prone to allylic rearrangement and dehydration. Standard steam distillation often results in artifact formation or degradation.
Objective: To provide a rigorous, low-temperature extraction protocol that maximizes yield by hydrolyzing bound precursors while preserving the structural integrity of the free terpene.
Enzymes: AR2000 (DSM Food Specialties) or equivalent
-glucosidase/pectinase complex (essential for cleaving glycosidic bonds).
Buffer: Citrate-Phosphate buffer (0.2 M, pH 5.0).
Drying Agent: Anhydrous Sodium Sulfate (
).
Internal Standard: 2-Octanol or Nonyl Acetate (for quantification).
Critical Control Points (CCP)
Temperature: All solvent removal must occur under reduced pressure at
.
Acidity: Maintain pH > 4.0 during extraction to prevent acid-catalyzed dehydration.
Inert Atmosphere: Store extracts under Nitrogen/Argon to prevent oxidation of the conjugated double bond system.
Experimental Protocol
Phase 1: Precursor Release (Enzymatic Hydrolysis)
Rationale: Free hotrienol levels are low. To obtain preparative amounts, we must release the "bound" fraction.
Homogenization: Cryogenically grind 100g of plant material (liquid nitrogen) to a fine powder.
Lysis: Suspend powder in 300 mL of Citrate-Phosphate buffer (pH 5.0).
Inhibition: Add 50 mg Glucono-
-lactone to inhibit native -glucosidase activity if strictly profiling native free forms (skip this for maximum yield extraction).
Hydrolysis: Add 100 mg of Commercial Glycosidase (e.g., AR2000).
Incubation: Incubate at 40°C for 16 hours in a shaking water bath (100 rpm).
Note: Do not exceed 40°C. Higher temperatures favor thermal degradation [2].
Phase 2: Liquid-Liquid Extraction (LLE)
Rationale: Use of non-polar solvents with low boiling points facilitates concentration without heat stress.
Filtration: Filter the hydrolysate through Celite 545 to remove solid debris.
Extraction: Transfer filtrate to a separatory funnel.
Solvent Addition: Add 100 mL of Pentane:Diethyl Ether (1:1 v/v) .
Why this solvent? It boils at ~35°C, allowing removal without heating the Hotrienol.
Agitation: Shake vigorously for 5 minutes; allow phases to separate (20 min). Collect the organic (upper) layer.
Repeat: Repeat extraction 2x with fresh solvent.
Drying: Combine organic layers and dry over Anhydrous
for 30 minutes.
Concentration: Filter off the salt. Concentrate the filtrate to ~2 mL using a Rotary Evaporator at 200 mbar / 25°C . Do NOT go to dryness.
Phase 3: Enrichment via Solid Phase Extraction (SPE)
Rationale: Crude extracts contain waxes and pigments. Silica SPE isolates the terpene alcohol fraction.
Conditioning: Equilibrate a Silica Gel SPE cartridge (500 mg bed) with 5 mL Pentane.
Loading: Load the 2 mL concentrated extract onto the cartridge.
Wash (Hydrocarbons): Elute with 5 mL 100% Pentane .
Result: Elutes monoterpene hydrocarbons (Limonene, Myrcene). Discard or save for separate analysis.
Elution (Oxygenated Terpenes - Target): Elute with 5 mL Pentane:Diethyl Ether (90:10 v/v) .
Result: This fraction contains Hotrienol , Linalool, and Geraniol.
Final Concentration: Concentrate the eluate to 0.5 mL under a gentle stream of Nitrogen.
Visualization of Workflow
Figure 1: Optimized workflow for the enzymatic release and isolation of Hotrienol, minimizing thermal degradation risks.
Validation & Quality Control (GC-MS)
To validate the extraction, Gas Chromatography-Mass Spectrometry (GC-MS) is required. You must verify the Retention Index (RI) to distinguish Hotrienol from isomeric Nerol/Geraniol.
Chromatographic Conditions
Parameter
Setting
Column
DB-Wax (Polar) or HP-5MS (Non-polar)
Dimensions
30 m x 0.25 mm x 0.25 µm
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Injector Temp
220°C (Keep low to prevent thermal rearrangement)
Split Ratio
10:1 (Splitless for trace analysis)
Oven Program
40°C (3 min) 3°C/min 240°C (5 min)
Identification Criteria
Retention Index (RI):
DB-Wax (Polar): RI
1585 - 1620 [3][4]
HP-5MS (Non-polar): RI
1100 - 1115
Note: Hotrienol elutes before Linalool on non-polar phases, but often co-elutes or follows closely on polar phases.
Validation: Compare against NIST Library or authentic standard.
Artifact Check
If you observe high levels of Nerol or Ocimene not present in the control, your injector temperature may be too high, or the sample was exposed to acid during concentration.
References
Williams, P. J., et al. (1980). "Hydrolysis of monoterpene glycosides in grape juices and wines." Journal of Agricultural and Food Chemistry.
Glories, Y. (1978). "Evolution of Grape Terpenes." Connaissance de la Vigne et du Vin.
NIST Chemistry WebBook. "Hotrienol - Gas Chromatography Retention Data."
Mateo, J.J., & Jimenez, M. (2000). "Monoterpenes in grape juice and wines." Journal of Chromatography A.
Rapp, A. (1998). "Volatile flavor of wine: Correlation between instrumental analysis and sensory perception." Nahrung.
Method
Application of hotrienol as a flavoring agent in food industry
High-Impact Floral & Tropical Flavoring Agent: Protocols for Stability, Analysis, and Formulation [1] Executive Summary Hotrienol ((E)-3,7-Dimethyl-1,5,7-octatrien-3-ol) is a potent terpene alcohol valued for its sweet,...
Author: BenchChem Technical Support Team. Date: March 2026
High-Impact Floral & Tropical Flavoring Agent: Protocols for Stability, Analysis, and Formulation [1]
Executive Summary
Hotrienol ((E)-3,7-Dimethyl-1,5,7-octatrien-3-ol) is a potent terpene alcohol valued for its sweet, linden-like, and tropical nuances.[1] Naturally occurring in elderflower, grapes (Riesling/Gewürztraminer), tea, and honey, it serves as a critical "lift" agent in flavor formulations.[1] Despite its sensory value, hotrienol presents challenges regarding volatility and acid-sensitivity.[1]
This guide provides R&D scientists with validated protocols for the quantification , stabilization , and application of hotrienol in food matrices, ensuring regulatory compliance (FEMA 3830) and sensory fidelity.
Chemical & Sensory Profile
2.1 Physicochemical Properties
Hotrienol is a tertiary alcohol structurally related to linalool but possesses a conjugated triene system, contributing to its higher reactivity and distinct aroma profile.[1]
Property
Value
Notes
CAS Number
20053-88-7
FEMA Number
3830
GRAS Status
JECFA Number
1154
Molecular Formula
C₁₀H₁₆O
Boiling Point
~62°C @ 4.5 mmHg
High volatility requires cold processing or encapsulation.[1]
LogP
~2.80
Lipophilic; requires emulsification in aqueous bases.[1]
Odor Threshold
~2-10 ppb (Water)
Extremely potent; overdose leads to "chemical/solvent" off-notes.[1]
Secondary: Tropical fruit (Passion fruit), slightly woody.[1]
Nuance: Adds "ethereal" lift to heavy fruit flavors (e.g., mango, peach).[1]
Formation & Stability Mechanism
Understanding the formation and degradation pathways is critical for maintaining flavor stability. Hotrienol is often generated via the thermal dehydration of diols or oxidative degradation of linalool.
Critical Insight: In acidic beverages (pH < 3.5), hotrienol can undergo rearrangement or hydration, losing its characteristic floral note.[1]
Figure 1: Formation and degradation pathways of Hotrienol.[1] Acidic environments accelerate the loss of the triene structure.
Protocol A: Quality Control & Quantification (GC-MS)
Due to its volatility and thermal sensitivity, standard injection methods can cause artifact formation.[1] Solid Phase Microextraction (SPME) is the gold standard for analysis.[1]
Objective: Quantify hotrienol content in raw material or finished beverage.
Materials:
Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – ideal for volatiles/terpenes.[1]
Internal Standard: 2-Octanol or Nonyl Acetate (10 ppm in ethanol).[1]
Column: Rxi-5MS or DB-Wax (Polar columns separate terpene isomers better).[1]
Step-by-Step Methodology:
Sample Prep:
Weigh 5.0 g of sample (beverage/puree) into a 20 mL headspace vial.
Add 1.5 g NaCl (to salt-out volatiles and increase headspace concentration).[1]
Identify Hotrienol peak (approx.[1][3] RI 1100-1150 on DB-5).[1]
Quantify using ratio of Target Ion (m/z 71 or 82) to Internal Standard Ion.[1]
Protocol B: Formulation & Stabilization
Challenge: Hotrienol is lipophilic (LogP ~2.[1]8) and acid-labile.[1] Direct addition to water-based acidic beverages results in phase separation (ringing) and rapid degradation.[1]
Solution: Use of a nano-emulsion or solvent delivery system (Propylene Glycol/Ethanol) with pH buffering where possible.[1]
Formulation Workflow:
Parameter
Recommendation
Rationale
Solvent Carrier
Ethanol (95%) or Triacetin
High solubility; Triacetin reduces volatility during processing.[1]
Emulsifier
Polysorbate 60 or Gum Arabic
Essential for clear beverages to prevent "ringing."[1]
Figure 2: Recommended incorporation workflow to ensure solubility and oxidative stability.
Regulatory & Safety (E-E-A-T)
FEMA GRAS: 3830.[1][3][4][5] Approved for use in food as a flavoring agent.[1][6]
EU Regulation: Flavouring Group Evaluation 18 (FGE.18).[1]
Labeling: Can be labeled as "Natural Flavor" IF derived from a natural source (e.g., enzymatic treatment of tea precursors or fractional distillation of essential oils).[1] If synthesized, must be labeled "Artificial Flavor" (US) or "Flavoring" (EU).[1]
References
FEMA Flavor Library. (2023).[1] 3830: (E,R)-3,7-Dimethyl-1,5,7-octatrien-3-ol.[1][4][7] Flavor and Extract Manufacturers Association.[1] Link
JECFA. (2002).[1] Safety evaluation of certain food additives: Hotrienol. WHO Food Additives Series 50.[1][4] Link[1]
The Good Scents Company. (2023).[1] Hotrienol Sensory and Chemical Properties. Link
Shimadzu Application Note. (2020). Analysis of Volatile Compounds in Food using SPME-GC-MS. Link
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 5366167, Hotrienol. Link
Application Notes and Protocols: In Vitro Assays to Determine the Antioxidant Capacity of Hotrienol
Introduction Hotrienol, a tertiary monoterpenoid alcohol, is a significant contributor to the aromatic profile of various plants, including certain grape varieties, passion fruit, and tea.[1] Its characteristic floral an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Hotrienol, a tertiary monoterpenoid alcohol, is a significant contributor to the aromatic profile of various plants, including certain grape varieties, passion fruit, and tea.[1] Its characteristic floral and slightly herbaceous scent has led to its widespread use in the flavor and fragrance industries.[2] Beyond its sensory properties, there is a growing scientific interest in the potential bioactive properties of naturally occurring terpenoids like hotrienol, particularly their antioxidant capacity.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[3][4] Antioxidants can mitigate oxidative damage by scavenging free radicals, donating hydrogen atoms, or reducing oxidized species.[5][6] The chemical structure of hotrienol, featuring a hydroxyl group and unsaturated bonds, suggests it may possess antioxidant potential.[1][7][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of established in vitro assays to rigorously evaluate the antioxidant capacity of hotrienol. We present detailed, step-by-step protocols for four widely recognized and complementary antioxidant assays:
By employing this panel of assays, which are based on different reaction mechanisms, a more complete and reliable assessment of hotrienol's antioxidant profile can be achieved.
Principles of the Antioxidant Assays
A multi-assay approach is crucial for a thorough understanding of a compound's antioxidant potential, as different assays reflect different aspects of antioxidant action.[9] The selected assays are based on two primary mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET).[10]
DPPH Radical Scavenging Assay
The DPPH assay is a popular and straightforward method for assessing the free radical scavenging ability of a compound.[11][12][13] It operates on the principle of single electron transfer.[10] The DPPH radical is a stable free radical with a deep violet color, exhibiting a maximum absorbance around 517 nm.[11][12] When an antioxidant, such as hotrienol, donates an electron or a hydrogen atom to the DPPH radical, it becomes reduced to a stable, non-radical form (DPPH-H).[6][12] This reduction leads to a color change from deep violet to a pale yellow, with a corresponding decrease in absorbance at 517 nm.[11][14] The extent of this discoloration is directly proportional to the antioxidant's radical scavenging activity.[11][15]
ABTS Radical Cation Scavenging Assay
The ABTS assay is another widely used method that measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[16] This assay is versatile as it can be used for both hydrophilic and lipophilic compounds. The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[16] The resulting blue-green ABTS•+ solution has a characteristic absorbance at 734 nm.[5][16] When an antioxidant is introduced, it donates electrons or hydrogen atoms to the ABTS•+, neutralizing it and causing a reduction in the absorbance.[16] The degree of decolorization is proportional to the concentration and potency of the antioxidant.[16]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3][17] This assay is based on a single electron transfer mechanism.[10][18] The reaction takes place in an acidic environment where a colorless complex of Fe³⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ) is present.[3][18] Antioxidants reduce the ferric iron in this complex to its ferrous form. This reduction results in the formation of a blue-colored Fe²⁺-TPTZ complex, which exhibits a strong absorbance at 593 nm.[18][19] The increase in absorbance is directly proportional to the reducing power of the antioxidant.[3]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay is a hydrogen atom transfer (HAT) based method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation.[10][20][21] Peroxyl radicals, a biologically relevant ROS, are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[4][20] These radicals quench the fluorescence of a probe, typically fluorescein. In the presence of an antioxidant, the fluorescent probe is protected from this quenching effect. The antioxidant scavenges the peroxyl radicals, thus preserving the fluorescence signal.[20][22] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve, with a greater area indicating higher antioxidant activity.[21] The results are typically expressed as Trolox equivalents, a water-soluble analog of vitamin E.[4][20]
Experimental Protocols
The following protocols are designed for the analysis of hotrienol. Due to the volatile and lipophilic nature of hotrienol, appropriate solvent selection is critical. Ethanol or methanol are suitable solvents for preparing stock solutions of hotrienol.
DPPH Radical Scavenging Assay
This protocol is adapted from established methods for evaluating the antioxidant activity of essential oils and their components.[23][24]
Reagents and Materials
Hotrienol
2,2-diphenyl-1-picrylhydrazyl (DPPH)
Methanol or Ethanol (ACS grade)
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic acid (positive control)
96-well microplate
Microplate reader capable of measuring absorbance at 517 nm
Procedure
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in an amber bottle and in the dark to prevent degradation.
Preparation of Hotrienol and Standard Solutions:
Prepare a stock solution of hotrienol (e.g., 10 mg/mL) in methanol or ethanol.
From the stock solution, prepare a series of dilutions of hotrienol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Prepare a similar series of dilutions for the positive control (Trolox or ascorbic acid).
Assay Protocol:
In a 96-well microplate, add 100 µL of each dilution of hotrienol or the standard to separate wells.
Add 100 µL of the 0.1 mM DPPH solution to each well.
For the blank, add 100 µL of methanol or ethanol and 100 µL of the DPPH solution.
For the negative control, add 100 µL of each hotrienol or standard dilution and 100 µL of methanol or ethanol.
Incubation and Measurement:
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[14][25]
After incubation, measure the absorbance at 517 nm using a microplate reader.[14]
Data Analysis:
Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where:
A_blank is the absorbance of the blank.
A_sample is the absorbance of the hotrienol or standard.
Plot the percentage of scavenging activity against the concentration of hotrienol and the standard to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS Radical Cation Scavenging Assay
This protocol is based on established methods for determining the total antioxidant capacity of various samples.[16]
Reagents and Materials
Hotrienol
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
Potassium persulfate
Ethanol or Phosphate Buffered Saline (PBS, pH 7.4)
Trolox (positive control)
96-well microplate
Microplate reader capable of measuring absorbance at 734 nm
Procedure
Preparation of ABTS Radical Cation (ABTS•+) Solution:
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[16][26] This generates the ABTS•+ radical cation.
Preparation of ABTS•+ Working Solution:
On the day of the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[26]
Preparation of Hotrienol and Standard Solutions:
Prepare a stock solution of hotrienol in ethanol.
Prepare a series of dilutions of hotrienol and Trolox in ethanol.
Assay Protocol:
In a 96-well microplate, add 10 µL of each dilution of hotrienol or the standard to separate wells.
Add 190 µL of the ABTS•+ working solution to each well.
For the blank, add 10 µL of ethanol and 190 µL of the ABTS•+ working solution.
Incubation and Measurement:
Incubate the plate at room temperature for 6 minutes.[26]
Calculate the percentage of ABTS•+ scavenging activity using the formula:
Where:
A_blank is the absorbance of the blank.
A_sample is the absorbance of the hotrienol or standard.
Plot the percentage of inhibition against the concentration to determine the IC₅₀ value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
This protocol is based on the method developed by Benzie and Strain.[19][27]
Reagents and Materials
Hotrienol
Acetate buffer (300 mM, pH 3.6)
10 mM 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl
20 mM Ferric chloride (FeCl₃) solution
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
96-well microplate
Microplate reader capable of measuring absorbance at 593 nm
Procedure
Preparation of FRAP Reagent:
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
Warm the FRAP reagent to 37°C before use.
Preparation of Hotrienol and Standard Solutions:
Prepare a stock solution of hotrienol in ethanol.
Prepare a series of dilutions of hotrienol.
Prepare a standard curve using ferrous sulfate (e.g., 100 to 1000 µM).
Assay Protocol:
In a 96-well microplate, add 20 µL of each dilution of hotrienol or the standard to separate wells.
Add 180 µL of the pre-warmed FRAP reagent to each well.
For the blank, add 20 µL of ethanol and 180 µL of the FRAP reagent.
Incubation and Measurement:
Incubate the plate at 37°C for 4 minutes.
Measure the absorbance at 593 nm.
Data Analysis:
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
Determine the FRAP value of hotrienol by comparing its absorbance to the standard curve.
Results are expressed as µM of Fe(II) equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
This protocol is adapted for a 96-well plate format.[21][28]
Fluorescence microplate reader with temperature control and injectors (optional, but recommended)
Procedure
Preparation of Reagents:
Prepare a stock solution of fluorescein in phosphate buffer.
Prepare a stock solution of AAPH in phosphate buffer. Prepare this solution fresh for each assay.
Prepare a stock solution of Trolox in phosphate buffer.
Preparation of Hotrienol and Standard Solutions:
Prepare a stock solution of hotrienol in a suitable solvent (e.g., 50% acetone in phosphate buffer for lipophilic compounds).
Prepare a series of dilutions of hotrienol.
Prepare a series of dilutions of Trolox for the standard curve (e.g., 12.5 to 200 µM).[20]
Assay Protocol:
In a black 96-well microplate, add 25 µL of each dilution of hotrienol or the standard to separate wells. For the blank, add 25 µL of the appropriate buffer.[20][29]
Add 150 µL of the fluorescein working solution to all wells.[20]
Incubate the plate at 37°C for 30 minutes in the microplate reader.[29][30]
Initiation and Measurement:
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[29] If using an injector, this step can be automated.
Immediately begin reading the fluorescence kinetically every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Maintain the temperature at 37°C.[29]
Data Analysis:
Calculate the area under the curve (AUC) for each sample, standard, and blank.
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
Determine the ORAC value of hotrienol by comparing its net AUC to the Trolox standard curve.
Results are expressed as µmol of Trolox Equivalents (TE) per gram or milliliter of hotrienol.[20]
Data Presentation and Interpretation
For a comprehensive comparison of hotrienol's antioxidant capacity, the results from all assays should be summarized in a clear and concise table.
Assay
Parameter
Result for Hotrienol
Result for Positive Control (e.g., Trolox)
DPPH
IC₅₀ (µg/mL)
ABTS
IC₅₀ (µg/mL) or TEAC (µmol TE/g)
FRAP
FRAP Value (µM Fe(II) equivalents)
ORAC
ORAC Value (µmol TE/g)
A lower IC₅₀ value in the DPPH and ABTS assays indicates a higher antioxidant activity. For the FRAP and ORAC assays, a higher value signifies greater antioxidant capacity. It is important to note that the absolute values obtained from these assays are not directly comparable to each other due to their different mechanisms. However, by comparing the performance of hotrienol to a well-characterized standard like Trolox across all assays, a robust assessment of its relative antioxidant potential can be made.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following quality control measures are essential:
Use of Positive Controls: A known antioxidant, such as Trolox or ascorbic acid, should be run in parallel with hotrienol in every assay. This validates the assay performance and provides a benchmark for comparison.
Blanks and Negative Controls: Appropriate blanks and negative controls must be included to account for any background absorbance or fluorescence from the reagents or the sample itself.
Replicates: All samples, standards, and controls should be run in triplicate to assess the precision of the measurements.
Standard Curves: For quantitative assays like FRAP and ORAC, a fresh standard curve should be generated for each experiment to ensure accurate quantification.
Solvent Considerations: Given that hotrienol is insoluble in water and soluble in organic solvents, it is crucial to ensure that the chosen solvent does not interfere with the assay chemistry.[1][2] Solvent controls should be included.
Light Sensitivity: The DPPH radical is light-sensitive, so all steps involving DPPH should be performed in low-light conditions, and the incubation should be in the dark.[11]
Conclusion
This application note provides a detailed framework for the comprehensive in vitro evaluation of the antioxidant capacity of hotrienol. By utilizing a panel of assays with different chemical principles (DPPH, ABTS, FRAP, and ORAC), a more complete and scientifically sound assessment can be achieved. The provided protocols, along with guidelines for data interpretation and quality control, will enable researchers to generate reliable and reproducible data, which is crucial for advancing our understanding of the potential health benefits of this naturally occurring terpenoid.
References
Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]
MDPI. Ferric Reducing Antioxidant Power and Square Wave Voltammetry for Assay of Low Molecular Weight Antioxidants in Blood Plasma: Performance and Comparison of Methods. [Link]
Biointerface Research in Applied Chemistry. In vitro Methods to Study Antioxidant and Some Biological Activities of Essential Oils: a Review. [Link]
Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical biochemistry, 239(1), 70-76. [Link]
Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]
Asgari, S., & Setorki, M. (2022). Determination of Antioxidant potential using DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Pharmaceutical Negative Results, 110-115. [Link]
Ultimate Treat. Unlocking The Secrets Of The Ferric Reducing Antioxidant Power (FRAP) Assay. [Link]
The Good Scents Company. hotrienol (E,R)-3,7-dimethyl-1,5,7-octatrien-3-ol. [Link]
Gulcin, İ. (2020). DPPH Radical Scavenging Assay. In Measurement of Antioxidant Activity and Capacity (pp. 415-435). John Wiley & Sons, Ltd. [Link]
National Institute of Standards and Technology. Hotrienol. [Link]
National Institute of Standards and Technology. Hotrienol. [Link]
Taylor & Francis. ABTS – Knowledge and References. [Link]
Journal of Pharmaceutical and Biomedical Analysis. Application of oxygen radical absorbance capacity (ORAC) assay in the estimation of antioxidant value of botanicals. [Link]
Journal of Food and Drug Analysis. DPPH free-radical scavenging activity, total phenolic contents and chemical composition analysis of forty-two kinds of essential oils. [Link]
Semantic Scholar. Antioxidant activity of Linalool. [Link]
MDPI. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. [Link]
Journal of Animal and Plant Sciences. Comparative Antioxidant Effects of Essential Oil Blends and Individual Oils Using the DPPH Radical-Scavenging Assay. [Link]
Taylor & Francis. In Vitro Methods of Assay of Antioxidants: An Overview. [Link]
ResearchGate. Which assays are suitable for in vitro antioxidant determination of natural plant extracts? [Link]
International Journal of Molecular Sciences. Linalool, a Fragrance Compound in Plants, Protects Dopaminergic Neurons and Improves Motor Function and Skeletal Muscle Strength in Experimental Models of Parkinson's Disease. [Link]
IJNRD. A Review: Analytical methods used for In vitro Antioxidant studies. [Link]
Molecules. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. [Link]
InVivo Biosystems. Antioxidant Capacity Study For Compound Efficacy Testing. [Link]
Pezeshk, F., et al. (2016). Antioxidant activity of linalool in patients with carpal tunnel syndrome. Acta Medica Iranica, 54(3), 184-189. [Link]
MDPI. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237. [Link]
Application Note & Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing of Hotrienol
Introduction: The Imperative for Novel Antimicrobial Agents and the Case for Hotrienol The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, with their vast stru...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Novel Antimicrobial Agents and the Case for Hotrienol
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for new antimicrobial compounds. Hotrienol, a monoterpenoid found in various plants and fruits, has garnered interest for its potential biological activities.[1] This document provides a detailed protocol for determining the antimicrobial efficacy of hotrienol using the broth microdilution method, a gold-standard technique for quantifying the Minimum Inhibitory Concentration (MIC) of a substance.[2][3][4] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[2][3][4][5]
This guide is designed for researchers, scientists, and drug development professionals. It emphasizes not just the procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible assessment of hotrienol's antimicrobial properties. Given hotrienol's chemical nature—a volatile and poorly water-soluble compound—this protocol incorporates critical modifications to the standard broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]
Understanding the Challenges: Hotrienol's Physicochemical Properties
A critical aspect of testing natural products is adapting standardized assays to their unique chemical characteristics. Hotrienol (C10H16O) is a colorless, volatile liquid with a characteristic aroma.[8][9] Crucially, it is insoluble in water but soluble in organic solvents such as ethanol, heptane, triacetin, chloroform, dichloromethane, ethyl acetate, and DMSO.[8][9][10] This insolubility in aqueous microbiological media necessitates the use of a co-solvent for the preparation of a stock solution. Furthermore, its volatility presents a challenge in maintaining consistent concentrations in the test wells throughout the incubation period.[11][12] This protocol addresses these challenges to ensure accurate and reliable MIC determination.
Materials and Reagents
Test Compound:
Hotrienol (purity ≥ 95%)
Solvents:
Dimethyl sulfoxide (DMSO), sterile
Tween 80 (Polysorbate 80), sterile (optional, as an emulsifying agent)
Microorganisms:
Quality Control (QC) Strains:
Escherichia coli ATCC® 25922™
Staphylococcus aureus ATCC® 29213™
Pseudomonas aeruginosa ATCC® 27853™
Enterococcus faecalis ATCC® 29212™
Candida albicans ATCC® 90028™ (for antifungal testing)
(Note: The choice of QC strains should align with CLSI or EUCAST recommendations for the specific bacteria being tested).[13][14][15]
Test Strains: Clinically relevant or specific bacterial/fungal isolates of interest.
Growth Media:
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.
Mueller-Hinton II Broth (MHIIB).
Tryptic Soy Broth (TSB) or Luria-Bertani (LB) Broth for inoculum preparation.
RPMI-1640 medium (buffered with MOPS) for fungal testing.
Appropriate agar plates (e.g., Mueller-Hinton Agar, Tryptic Soy Agar) for colony counting and purity checks.
Reagents and Consumables:
Sterile 96-well, flat-bottom microtiter plates with lids.
Sterile reservoir basins.
Multichannel and single-channel pipettes and sterile tips.
Sterile conical tubes (15 mL and 50 mL).
0.5 McFarland turbidity standard.
Spectrophotometer or turbidimeter.
Vortex mixer.
Incubator (aerobic, with controlled temperature).
Plate sealer or adhesive film (optional, to minimize evaporation).
Resazurin sodium salt or 2,3,5-triphenyltetrazolium chloride (TTC) (optional, for growth indication).
Experimental Workflow
The following diagram illustrates the key stages of the broth microdilution assay for hotrienol.
Caption: Workflow for Hotrienol Broth Microdilution Assay.
Detailed Protocol
Part 1: Preparation of Reagents and Inoculum
1.1. Preparation of Hotrienol Stock Solution:
Rationale: Due to its insolubility in water, a stock solution of hotrienol must be prepared in a suitable solvent. DMSO is a common choice for its high solubilizing capacity and low toxicity at the concentrations used in the final assay.
Procedure:
Accurately weigh a known amount of hotrienol.
Dissolve it in sterile DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL or 10,240 µg/mL). The final concentration of DMSO in the test wells should not exceed 1-2%, as higher concentrations can inhibit microbial growth.
Vortex thoroughly to ensure complete dissolution.
1.2. Inoculum Preparation:
Rationale: A standardized inoculum density is crucial for the reproducibility of MIC results. The 0.5 McFarland standard corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.[16]
Procedure:
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., TSB).
Incubate the broth culture at 35-37°C until it reaches the log phase of growth (typically 2-6 hours).
Adjust the turbidity of the bacterial suspension with sterile broth to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD at 625 nm should be between 0.08 and 0.13).
This adjusted suspension (approx. 1.5 x 10^8 CFU/mL) is the standardized inoculum.
Within 15 minutes of standardization, dilute the inoculum in the appropriate test medium (e.g., CAMHB) to achieve the final target concentration of approximately 5 x 10^5 CFU/mL in each well.[4][17] This typically involves a 1:150 dilution.
Part 2: Assay Setup in 96-Well Plate
2.1. Serial Dilution of Hotrienol:
Rationale: A two-fold serial dilution series is created to test a range of hotrienol concentrations and pinpoint the lowest concentration that inhibits growth.
Procedure:
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
Add a calculated volume of the hotrienol stock solution and CAMHB to well 1 to achieve a total volume of 200 µL at twice the highest desired test concentration. For example, to start at 512 µg/mL, well 1 would contain 1024 µg/mL.
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly.
Continue this process from well 2 to well 10. Discard 100 µL from well 10.
Well 11 will serve as the growth control (no hotrienol).
Well 12 will serve as the sterility control (no hotrienol, no inoculum).
2.2. Inoculation:
Rationale: The standardized inoculum is added to the wells containing the serially diluted compound to initiate the antimicrobial challenge.
Procedure:
Add 100 µL of the diluted bacterial suspension (from step 1.2.6) to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the hotrienol concentrations by half, achieving the final desired test concentrations.
Do not add inoculum to well 12 (sterility control).
2.3. Controls:
Rationale: Controls are essential for validating the assay results.
Growth Control (Well 11): Contains medium and inoculum. This well should show turbidity, confirming that the microorganisms can grow in the test conditions.
Sterility Control (Well 12): Contains medium only. This well should remain clear, confirming the sterility of the medium and the aseptic technique.
Solvent Control (Separate Wells/Plate): It is highly recommended to run a solvent control to ensure that the concentration of DMSO used does not inhibit microbial growth. This is done by performing a serial dilution of DMSO in the medium (at the same concentrations present in the hotrienol test wells) and inoculating with the test organism.
Part 3: Incubation and MIC Determination
3.1. Incubation:
Rationale: Incubation provides the necessary time and temperature for microbial growth. Sealing the plate is important to minimize the evaporation of the volatile hotrienol.
Procedure:
Cover the microtiter plate with its lid. To further prevent evaporation, consider using an adhesive plate sealer.
Incubate the plate in an aerobic incubator at 35 ± 2°C for 16-20 hours for most non-fastidious bacteria. Incubation times may need to be adjusted for slower-growing organisms or fungi.
3.2. Reading the MIC:
Rationale: The MIC is determined by visual inspection of the wells for turbidity (growth).
Procedure:
After incubation, place the plate on a dark, non-reflective surface or use a plate reading mirror to facilitate observation.
The MIC is the lowest concentration of hotrienol at which there is no visible growth (i.e., the well is clear) compared to the growth control.[2][18][19]
Optionally, a growth indicator like resazurin can be added to the wells after incubation to aid in determining viability. A color change (e.g., from blue to pink) indicates metabolic activity and growth.
Data Interpretation and Quality Control
MIC Reporting:
The MIC is reported as the concentration of hotrienol in the first clear well. For example, if wells with concentrations of 128, 64, and 32 µg/mL are clear, but the well with 16 µg/mL is turbid, the MIC is 32 µg/mL.
Quality Control:
The sterility control well must be clear.
The growth control well must show distinct turbidity.
The solvent control should show no inhibition of growth at the concentrations of DMSO used.
The MIC values for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[13][20] If the QC results are out of range, the entire batch of tests should be considered invalid, and troubleshooting is required.
Example Data Presentation:
Microorganism (Strain)
Hotrienol MIC (µg/mL)
Gentamicin MIC (µg/mL)
S. aureus (ATCC 29213)
64
0.5
E. coli (ATCC 25922)
128
1
Clinical Isolate 1 (K. pneumoniae)
256
>16
Clinical Isolate 2 (S. epidermidis)
32
1
Conclusion
This application note provides a comprehensive and robust protocol for determining the MIC of hotrienol against various microorganisms. By addressing the specific challenges associated with this volatile and hydrophobic natural product, researchers can obtain reliable and reproducible data. Adherence to standardized procedures, meticulous technique, and the inclusion of appropriate controls are paramount for ensuring the scientific integrity of the results. This methodology serves as a foundational step in the evaluation of hotrienol as a potential novel antimicrobial agent.
References
Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC. (n.d.).
Quality Control of Antimicrobial Susceptibility Testing. (n.d.).
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. (n.d.). Retrieved from [Link]
A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. (n.d.).
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021, February 4). Retrieved from [Link]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved from [Link]
How VOCs Affect Antimicrobial Testing - BioLabTests. (2025, July 10). Retrieved from [Link]
The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024, July 30). Retrieved from [Link]
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). Retrieved from [Link]
Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing - ASM Journals. (n.d.). Retrieved from [Link]
Quality Control of Antimicrobial Susceptibility Tests - GCSMC - Gujarat Cancer Society Medical College. (n.d.). Retrieved from [Link]
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (2005, October 15). Retrieved from [Link]
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.). Retrieved from [Link]
4.7. Broth Microdilution Susceptibility Testing against Natural Products - Bio-protocol. (n.d.). Retrieved from [Link]
Antimicrobial techniques for natural products. (n.d.).
MIC Determination - EUCAST. (n.d.). Retrieved from [Link]
AST guidance specific to the UK and clarification on EUCAST guidance. (n.d.).
Antibacterial screening methods for evaluation of natural products - ResearchGate. (n.d.). Retrieved from [Link]
Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens - PMC. (n.d.). Retrieved from [Link]
Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (2024, October 4). Retrieved from [Link]
FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. (2024, January 23). Retrieved from [Link]
Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds - PubMed. (2007, July 15). Retrieved from [Link]
EUCAST Broth Microdilution Guide 2019 | PDF | Microbiology | Clinical Pathology - Scribd. (n.d.). Retrieved from [Link]
Susceptibility Testing by Volatile Organic Compound Detection Direct from Positive Blood Cultures: A Proof-of-Principle Laboratory Study - MDPI. (2022, May 24). Retrieved from [Link]
Broth microdilution methodology with focus on reading of MICs - Linezolid as an example. (n.d.).
Complexation of Terpenes for the Production of New Antimicrobial and Antibiofilm Molecules and Their Encapsulation in Order to Improve Their Activities - MDPI. (2023, August 31). Retrieved from [Link]
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (2012, January 1). Retrieved from [Link]
Terpenoid components, antioxidant and antibacterial activities of essential oils from fresh immature and mature leaves of Blumea - bioRxiv. (2021, February 1). Retrieved from [Link]
hotrienol, 20053-88-7 - Perflavory. (n.d.). Retrieved from [Link]
Antibacterial and Antifungal Terpenes from the Medicinal Angiosperms of Asia and the Pacific: Haystacks and Gold Needles - MDPI. (2023, May 4). Retrieved from [Link]
Terpenoids as principal bioactive compound of Cissampelos oppositifolia essential oils: enhancing synergistic efficacy with conventional antibiotics - Frontiers. (2024, November 27). Retrieved from [Link]
Evaluation of antibacterial potential and toxicity of plant volatile compounds using new broth microdilution volatilization meth. (2017, February 20). Retrieved from [Link]
Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. (n.d.). Retrieved from [Link]
Antibacterial Activity of Volatile Organic Compounds Produced by the Octocoral-Associated Bacteria Bacillus sp. BO53 and Pseudoalteromonas sp. GA327 - PMC. (2020, December 18). Retrieved from [Link]
Role of bacterial volatile compounds in bacterial biology | FEMS Microbiology Reviews | Oxford Academic. (2015, March 15). Retrieved from [Link]
Impact of pharmacokinetic enhancement strategies on the antimicrobial and antioxidant activities of hydroxytyrosol - PMC. (2025, February 3). Retrieved from [Link]
(PDF) Screening for antimicrobial activity of natural products using a microplate photometer. (n.d.). Retrieved from [Link]
Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review - MDPI. (2025, February 10). Retrieved from [Link]
MINIMUM INHIBITORY CONCENTRATION INTERPRETATION: Guidelines For Accurate Testing - Microbiology Class. (2023, May 20). Retrieved from [Link]
Antimicrobial Activities of Natural Bioactive Polyphenols - PMC. (2024, May 27). Retrieved from [Link]
How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? - Dr.Oracle. (2025, July 31). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Troubleshooting Yield & Selectivity in Hotrienol ((5E)-3,7-dimethylocta-1,5,7-trien-3-ol) Synthesis
Ticket ID: #HTR-SYN-001
Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist
Executive Summary & Operational Logic
You are likely accessing this guide because your isolated yield of hotrienol is stalling below 40%, or your purity is compromised by isomeric byproducts (ocimenes) and polymerization.
Hotrienol presents a classic "Yield Paradox" in terpene synthesis:
Volatility: It is a low-molecular-weight alcohol (
) that co-evaporates with common organic solvents.
Instability: The conjugated triene system makes it highly susceptible to acid-catalyzed rearrangement and polymerization during purification.
This guide prioritizes the Yuasa & Kato Protocol (Chlorination/Dehydrochlorination) as the primary industrial standard for reproducibility (approx. 55% overall yield), while addressing the Photo-oxygenation Route for those requiring biomimetic conditions.
Master Synthesis Workflow (Decision Tree)
Before troubleshooting, verify which pathway matches your current setup.
Figure 1: Comparative workflow for Hotrienol synthesis. Route A is preferred for chemical stability.
Protocol A: The Linalyl Acetate Route (Yuasa Method)
Target Yield: 50–55%
Mechanism: Ene-type chlorination followed by base-promoted elimination.
Phase 1: Chlorination
The Issue: Low conversion or formation of polychlorinated byproducts.
Protocol: React Linalyl Acetate with hypochlorous acid (generated in situ or via
-BuOCl).
Critical Control Point: Temperature must be maintained at 0–5°C . Higher temperatures promote addition of chlorine across the double bond rather than the desired ene-reaction.
Phase 2: Dehydrochlorination (The Yield Maker)
The Issue: Incomplete elimination or rearrangement to myrcene derivatives.
Reagents: Lithium Bromide (LiBr) and Lithium Carbonate (
Why this works: LiBr acts as a mild Lewis acid to assist the leaving group, while the carbonate acts as the base.
Troubleshooting Q&A:
Q: My reaction mixture turned black and yield is <10%.
A: Your DMF was likely wet. Water hydrolyzes the intermediate chloride before elimination occurs. Action: Distill DMF over
and store over 4Å molecular sieves.
Q: The reaction is sluggish.
A: Ensure LiBr is anhydrous. Commercial LiBr is extremely hygroscopic. Dry it at 120°C under vacuum for 4 hours before use.
Phase 3: Hydrolysis
Protocol: Mild saponification using KOH/MeOH.
Caution: Do not use strong mineral acids (HCl/H2SO4) for neutralization, as they will instantly rearrange hotrienol into ocimenes. Use a phosphate buffer (pH 7) for workup.
Root Cause: "Self-quenching" or bleaching of the sensitizer (Rose Bengal or Methylene Blue).
Solution:
Light Flux: Ensure high-intensity visible light (e.g., 500W halogen or specific LED wavelength matching the dye's
).
Oxygen Saturation: Continuous bubbling of
is required. The reaction is diffusion-limited.
The Reduction Trap
Q: I see the hydroperoxide on TLC, but it vanishes upon reduction.
A: If using Phosphine (
), the byproduct is Phosphine Oxide, which is difficult to separate from hotrienol.
Recommendation: Switch to Sodium Sulfite (
) in a biphasic system. It is milder, and the byproducts are water-soluble, simplifying the critical isolation step.
Critical Isolation Guide (The "Volatility Trap")
This is where 90% of yield loss occurs. Hotrienol is volatile and thermally unstable.
FAQ: Purification & Handling
Q1: My NMR shows pure product in the crude, but I lose 60% mass after Rotavap. Where did it go?
Diagnosis: You co-evaporated the product with the solvent.[2]
Corrective Action:
Solvent Choice: Switch extraction solvent from Dichloromethane (BP 40°C) to Pentane (BP 36°C) .
Vacuum Control: Do not use high vacuum (< 10 mbar). Concentrate at atmospheric pressure or mild vacuum (200 mbar) using a Vigreux column to prevent product carryover.
Temperature: Bath temperature must never exceed 30°C .
Q2: The product turned into a sticky gum on the silica column.
Diagnosis: Acid-catalyzed polymerization. Standard silica gel is slightly acidic (pH 5-6).
Corrective Action:
Pre-treatment: Neutralize the silica gel by flushing the column with 1% Triethylamine (Et3N) in Hexane before loading the sample.
Alternative Phase: Use Neutral Alumina (Grade III) instead of silica. It is far gentler on conjugated trienes.
Q3: Can I distill hotrienol?
A: Only under high vacuum (Kugelrohr distillation).
Settings: 0.1 mmHg at ambient temperature (or slightly warmed). Do not attempt atmospheric distillation; it will polymerize.
Data Summary: Optimization Parameters
Parameter
Standard Condition (Risk)
Optimized Condition (High Yield)
Mechanism of Improvement
Solvent (Workup)
Dichloromethane / Ethyl Acetate
Pentane / Diethyl Ether
Lower BP allows evaporation without thermal stress.
Yuasa, Y., & Kato, Y. (2003). A Practical and Convenient Synthesis of Hotrienol, an Excellent Fruity Smelling Compound. Journal of Agricultural and Food Chemistry.
Schenck, G. O., et al. (1964). Zur chemischen und photochemischen Bildung von Hydroperoxyden. (Foundational work on Singlet Oxygen/Ene Reaction).
Mizukami, Y., et al. (2015). Elucidation of “Natsucha-shu” Improvement Caused by A Low-Temperature Storage. (Discusses Hotrienol formation/stability).
Disclaimer: This guide is for research purposes only. Hotrienol intermediates (hydroperoxides) are potential sensitizers and explosives. Always work within a fume hood.
Overcoming challenges in the purification of 2,6-Dimethylocta-1,5,7-trien-3-ol
Welcome to the technical support guide for navigating the complexities of purifying 2,6-Dimethylocta-1,5,7-trien-3-ol (also known as Artemisia Alcohol or Ocimenol). This resource is designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for navigating the complexities of purifying 2,6-Dimethylocta-1,5,7-trien-3-ol (also known as Artemisia Alcohol or Ocimenol). This resource is designed for researchers, scientists, and professionals in drug development and related fields. Here, we address common challenges encountered during the isolation and purification of this valuable conjugated trienol, offering troubleshooting advice and in-depth explanations to ensure the integrity and purity of your final product.
Introduction to the Challenges
2,6-Dimethylocta-1,5,7-trien-3-ol is a volatile, thermally sensitive, and reactive molecule. Its purification is often complicated by its susceptibility to degradation and the presence of closely related isomers and byproducts. The conjugated triene system and the allylic alcohol functional group are the primary sources of its instability, making purification a delicate process that requires careful control of experimental conditions. The main challenges include:
Thermal Degradation: High temperatures can lead to decomposition and rearrangement reactions.
Oxidation: The conjugated double bond system is prone to oxidation, especially when exposed to air.
Isomerization: The allylic alcohol can undergo rearrangement to form isomeric compounds or ketones, particularly under acidic or basic conditions.
Co-elution of Impurities: Structurally similar compounds, either from the natural source or as byproducts of synthesis, can be difficult to separate using standard chromatographic techniques.
This guide provides a structured, question-and-answer-based approach to troubleshoot these common issues.
Issue 1: Low Yield and/or Appearance of Unexpected Peaks After Distillation
Question: I am attempting to purify 2,6-Dimethylocta-1,5,7-trien-3-ol from a crude reaction mixture by fractional distillation, but I'm experiencing low yields and observing new peaks in my GC-MS analysis of the distilled fractions. What could be the cause?
Answer:
This is a classic problem of thermal degradation. 2,6-Dimethylocta-1,5,7-trien-3-ol, like many terpene alcohols, is sensitive to heat.[1][2] The high temperatures required for distillation, even under vacuum, can induce a variety of side reactions.
Causality:
Dehydration and Rearrangement: At elevated temperatures, the tertiary allylic alcohol can undergo dehydration to form various hydrocarbon terpenes. Acidic or basic residues in your crude mixture can catalyze these reactions.
Isomerization: Heat can promote the isomerization of the double bonds or rearrangement of the alcohol to form more stable isomers.[1][3] For instance, similar terpene alcohols like linalool are known to cyclize into furan and pyran oxides or form diols upon heating.[4]
Polymerization: The conjugated triene system can be susceptible to polymerization at high temperatures, leading to the formation of non-volatile residues and reducing the yield of the desired monomer.
Troubleshooting Protocol:
Use High-Vacuum, Low-Temperature Distillation: Employ a high-vacuum pump (e.g., <1 mmHg) to lower the boiling point of the compound. A short-path distillation apparatus is highly recommended to minimize the residence time of the compound at high temperatures.
Check for and Neutralize pH Extremes: Before distillation, wash your crude organic extract with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine. Dry the organic layer thoroughly with an anhydrous salt like sodium sulfate.
Consider Steam Distillation for Natural Extracts: If you are isolating the compound from a plant matrix like Artemisia annua, steam distillation can be a gentler alternative to direct distillation, as it operates at lower temperatures.[5] However, be aware that even steam distillation conditions can cause some isomerization and oxidation of terpene alcohols.[1][2]
Alternative Strategy: Avoid High-Temperature Distillation
For heat-sensitive compounds like this, it is often best to avoid distillation as a primary purification method. Instead, consider using column chromatography at ambient temperature as your main purification step.
Issue 2: Product Degradation During Storage or Concentration
Question: My purified 2,6-Dimethylocta-1,5,7-trien-3-ol appears pure by NMR and GC-MS immediately after purification, but after concentrating the chromatographic fractions on a rotary evaporator or storing the sample, I see new impurities. Why is this happening?
Answer:
This issue likely stems from oxidative degradation. The conjugated triene moiety in your molecule is highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[5][6] This process can be accelerated by light and trace metal impurities.
Causality:
Autoxidation: In the presence of oxygen, the conjugated triene can form hydroperoxides, which can then be converted to the corresponding conjugated trienols or other oxidation products.[6] This is a known issue for similar compounds like α-farnesene.
Polymerization: Oxidative processes can generate radical species that initiate the polymerization of the triene, leading to a complex mixture of oligomers and polymers.
Troubleshooting Protocol:
Concentrate Under Inert Atmosphere: When removing solvent using a rotary evaporator, do so at the lowest practical temperature and pressure. It is crucial to introduce an inert gas like nitrogen or argon into the flask once the vacuum is released to prevent exposure of the concentrated, warm product to air.
Degas Solvents: For storage, dissolve the purified compound in a degassed solvent (one that has been sparged with nitrogen or argon to remove dissolved oxygen).
Store Under Inert Gas and in the Dark: Store the purified compound, either neat or in solution, under an inert atmosphere (e.g., in an amber vial sealed with a septum and flushed with argon). Store at low temperatures (-20°C is recommended) and protect from light.
Consider Adding an Antioxidant: For long-term storage, the addition of a radical scavenger like BHT (butylated hydroxytoluene) at a low concentration (e.g., 0.01%) can help to inhibit oxidative degradation.
Chromatographic Purification Strategies
The purification of 2,6-Dimethylocta-1,5,7-trien-3-ol almost invariably requires chromatographic techniques. Below are troubleshooting guides for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Issue 3: Poor Separation of Isomers and Related Impurities by HPLC
Question: I am using reverse-phase HPLC (C18 column) to purify my compound, but I am getting poor resolution between my target peak and other closely eluting impurities. How can I improve my separation?
Answer:
Co-elution is a common problem when dealing with isomers and structurally similar byproducts. While reverse-phase HPLC is a powerful tool, optimizing the separation of non-polar to moderately polar isomers often requires careful selection of both the stationary and mobile phases.
Troubleshooting Workflow for HPLC Method Development:
Enhancing the solubility of 2,6-Dimethylocta-1,5,7-trien-3-ol for biological assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2,6-Dimethylocta-1,5,7-trien-3-ol in biological assay...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2,6-Dimethylocta-1,5,7-trien-3-ol in biological assays.
This compound is an acyclic monoterpenoid alcohol. While it possesses a polar tertiary hydroxyl group, its extended hydrocarbon tail and conjugated triene system render it highly lipophilic (estimated XLogP3 of ~3.2) [1]. When introduced into aqueous biological buffers, the hydrophobic effect drives the molecules to aggregate, leading to micro-precipitation, erratic assay readouts, and artificially deflated bioactivity.
Below is our comprehensive troubleshooting guide, detailing the causality behind these issues and providing self-validating protocols to ensure scientific integrity in your assays.
Section 1: Diagnostic FAQs & Troubleshooting
Q1: Why do I see erratic IC50 values and high standard deviations in my dose-response curves?A: This is the hallmark of kinetic micro-precipitation . When a highly concentrated stock of 2,6-Dimethylocta-1,5,7-trien-3-ol in DMSO is rapidly diluted into an aqueous buffer, it briefly supersaturates before forming microscopic aggregates. These aggregates unevenly distribute the compound in the assay well, meaning the actual concentration of bioavailable monomer is unknown and highly variable [2].
Solution: You must optimize your serial dilution protocol (see Protocol A) or utilize a solubilizing carrier like a cyclodextrin.
Q2: I used 2% DMSO to keep the compound in solution, but my control cells are dying. What are my options?A: Solvent toxicity is a critical confounding variable. DMSO concentrations above 0.5% (v/v) can alter lipid bilayer fluidity, disrupt cell membrane integrity, and induce apoptosis in sensitive cell lines (e.g., HepG2, primary neurons) [3].
Solution: If your required compound concentration necessitates >0.5% DMSO, you must switch to a host-guest complexation strategy using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (see Protocol B).
Q3: Does the triene structure affect the compound's stability during solubilization?A: Yes. The conjugated double bonds (1,5,7-triene system) are highly susceptible to auto-oxidation and polymerization, especially when dispersed as micelles in oxygen-rich aqueous media.
Solution: Always prepare aqueous working solutions fresh. Do not store the compound in aqueous buffers. If long-term incubation is required, HP-β-CD complexation physically shields the triene tail from reactive oxygen species, enhancing both solubility and chemical stability [4].
Section 2: Solubilization Strategies & Causality
To successfully assay 2,6-Dimethylocta-1,5,7-trien-3-ol, you must choose a solubilization vehicle that balances compound availability with biological compatibility.
Quantitative Comparison of Solubilization Vehicles
Vehicle / Strategy
Max Stock Concentration
Max Final Assay Concentration
Mechanism of Action
Biological Compatibility
DMSO (Neat)
>100 mM
< 0.5% (v/v)
Disrupts water H-bonding network
Low (Causes membrane permeabilization at >1%)
Ethanol
~50 mM
< 0.1% (v/v)
Co-solvent polarity reduction
Very Low (Protein denaturation risk)
Tween-80
Micellar dispersion
< 0.01% (v/v)
Surfactant micelle encapsulation
Moderate (Can interfere with membrane receptors)
HP-β-CD
>50 mM (Complexed)
Up to 10% (w/v)
Host-guest inclusion complex
High (Biocompatible, FDA approved excipient)
Visualization: Troubleshooting Workflow
Workflow for diagnosing and resolving solubility issues in biological assays.
Section 3: Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems. By including strict vehicle controls and dynamic light scattering (DLS) checks, you ensure that any observed biological effect is due to the compound itself, not the solvent or physical aggregation.
Protocol A: Optimized DMSO/Buffer Serial Dilution
Use this method for robust biochemical assays (e.g., cell-free enzyme assays) where <0.5% DMSO is tolerated.
Stock Preparation: Dissolve 2,6-Dimethylocta-1,5,7-trien-3-ol in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 30 seconds. Causality: Anhydrous DMSO prevents premature water-induced nucleation.
Intermediate Dilution (The Critical Step): Do not dilute directly into the final aqueous buffer. Instead, perform your serial dilutions in 100% DMSO first.
Aqueous Transfer: Transfer the required volume of the DMSO serial dilutions into the aqueous assay buffer at a 1:200 ratio (yielding a final DMSO concentration of 0.5%).
Validation: Run a blank well containing 0.5% DMSO (Vehicle Control). Measure the optical density at 600 nm; if OD600 > 0.05 above the blank, micro-precipitation has occurred, and you must proceed to Protocol B.
Use this method for cell-based assays, long-term incubations, or highly sensitive targets.
Mechanism: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The lipophilic triene tail of 2,6-Dimethylocta-1,5,7-trien-3-ol inserts into this cavity via non-covalent van der Waals forces, while the polar hydroxyl group remains exposed to the aqueous environment [4].
Mechanism of HP-β-CD host-guest complexation enhancing aqueous bioavailability.
Methodology:
Carrier Solution: Prepare a 10% (w/v) solution of HP-β-CD in your standard biological buffer (e.g., PBS or DMEM without serum). Stir until completely clear.
Compound Addition: Add 2,6-Dimethylocta-1,5,7-trien-3-ol directly to the HP-β-CD solution to achieve a target concentration of 1 mM.
Mechanical Complexation: Sonicate the mixture in a water bath sonicator at room temperature for 30-45 minutes. Causality: Sonication provides the activation energy required to break transient compound aggregates and drive the lipophilic tail into the cyclodextrin cavity.
Sterilization & Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. This step is self-validating: if the compound failed to complex, it will be retained on the filter.
Quantification: (Optional but recommended) Verify the final concentration of the filtrate using HPLC-UV.
Assay Application: Use this complexed stock to dose your cells. Include a 10% HP-β-CD vehicle control in your assay to validate that the carrier alone exerts no biological effect.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5362854, 2,6-Dimethylocta-1,5,7-trien-3-ol". PubChem. Available at:[Link]
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization". Drug Discovery Today. Available at:[Link]
Galvao, J., et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO". The FASEB Journal. Available at:[Link]
Fenyvesi, F., et al. (2024). "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin". Pharmaceutics (MDPI). Available at:[Link]
Optimization
Optimizing GC-MS parameters for sensitive detection of hotrienol
Technical Support Ticket #8492: Hotrienol Sensitivity & Stability Optimization Status: Open Priority: High Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Ticket #8492: Hotrienol Sensitivity & Stability Optimization
Status: Open
Priority: High
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Topic: (3,7-Dimethyl-1,5,7-octatrien-3-ol)
Executive Summary
Hotrienol is a thermally labile monoterpene alcohol often found in aromatic matrices like tea, wine, and honey. Its analysis is complicated by three factors:
Thermal Instability: It readily dehydrates or rearranges in hot GC inlets.
Polarity: As a tertiary alcohol, it exhibits peak tailing on non-polar columns.
Volatility: It is easily lost during solvent evaporation steps in Liquid-Liquid Extraction (LLE).
This guide provides a self-validating workflow to overcome these limitations using Solid Phase Microextraction (SPME) and optimized GC-MS parameters.
Module 1: Sample Preparation (The Input Phase)
User Question: I am using LLE with dichloromethane, but my recovery is inconsistent, and the detection limit is poor. Should I switch techniques?
Specialist Response:
Yes. LLE is suboptimal for hotrienol because the concentration step (nitrogen blow-down) causes significant analyte loss due to volatility. Furthermore, solvent peaks can mask early-eluting monoterpenes.
Recommended Protocol: Headspace SPME (HS-SPME)
Switch to HS-SPME. It is solvent-free, combines extraction/concentration, and minimizes thermal stress before injection.
Optimization Logic:
Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.
Why? Pure PDMS (Red hub) is too non-polar and may have low affinity for the hydroxyl group on hotrienol. The Carboxen/DVB layers increase surface area and trap smaller volatile molecules more effectively than PDMS alone.
Salting Out: Add NaCl (saturated, ~30% w/v) to the sample vial.
Why? This increases the ionic strength of the water, driving the organic hotrienol into the headspace (Henry’s Law constant modification).
Visual Workflow: SPME Optimization Strategy
Figure 1: Logic flow for maximizing Hotrienol recovery using HS-SPME.
Module 2: Chromatographic Separation (The Process Phase)
User Question: My hotrienol peak is tailing significantly, and I see ghost peaks appearing later in the run. Is my column failing?
Specialist Response:
Tailing is likely due to the polarity mismatch between the alcohol group (-OH) of hotrienol and the stationary phase, or activity in the liner. The "ghost peaks" are likely degradation products formed in the injector.
1. Column Selection
While a DB-5MS (5% phenyl) is standard, it is non-polar. Hotrienol is polar.[1][2]
Recommendation: If hotrienol is the primary target, use a DB-WAX Ultra Inert (PEG phase).
Alternative: If you must use DB-5MS for a broad screen, ensure the column is "Ultra Inert" grade to minimize silanol activity that interacts with the -OH group.
2. Thermal Management (Critical)
Hotrienol is thermally fragile. At inlet temperatures >250°C, it can dehydrate to Ocimene or rearrange to other isomers.
Optimized Parameters Table
Parameter
Setting
Technical Rationale
Inlet Mode
Splitless (0.75 min)
Maximizes sensitivity for trace analytes.
Inlet Temp
200°C - 220°C
CRITICAL: High temps (>250°C) cause thermal degradation. Keep it as low as possible while ensuring desorption.
Liner
Ultra Inert, 2mm ID (for SPME)
Small volume liner sharpens bands; deactivation prevents adsorption of the -OH group.
Carrier Gas
Helium, 1.0 mL/min
Constant flow to maintain RT stability.
Oven Ramp
40°C (2 min) 5°C/min 240°C
Slow initial ramp separates hotrienol from co-eluting monoterpenes (e.g., Linalool).
Visual Pathway: Thermal Degradation Risk
Figure 2: Thermal degradation pathways of Hotrienol in high-temperature injectors.
Module 3: Mass Spectrometry Detection (The Output Phase)
User Question: I can see the peak in Scan mode, but the S/N ratio is too low for quantification. Which ions should I select for SIM?
Specialist Response:
Switching to Selected Ion Monitoring (SIM) can increase sensitivity by 10-100x. However, you must select ions that are specific to the hotrienol structure to avoid false positives from matrix terpenes.
Target Ions for SIM (EI Source, 70eV):
m/z 71: (Base Peak) - Typically the dimethylallyl cation. High abundance but common in many terpenes.
m/z 82: (Target Ion) - Characteristic of the conjugated diene system. Good specificity.
m/z 119: (Qualifier) - Loss of water and methyl group (
).
m/z 134: (Qualifier) - Loss of water (
).
Note: Always run a full scan (m/z 40-300) of a pure standard first to confirm the fragmentation pattern on your specific source, as ratios can vary between quadrupole and TOF instruments.
Module 4: Troubleshooting Guide
Q: I see "fronting" peaks instead of sharp peaks.
A: This is likely fiber overload . If your sample is highly concentrated (e.g., pure essential oil), the SPME fiber capacity is exceeded.
Fix: Dilute the sample or reduce extraction time from 30 min to 5 min.
Q: Retention times are shifting run-to-run.
A: Check for leakage at the SPME inlet guide or septum coring. SPME needles are larger than liquid syringes and wear out septa faster.
Fix: Use a Merlin Microseal or change the septum every 50 injections.
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Hotrienol (3,7-dimethyl-1,5,7-octatrien-3-ol) Quantification
Methodology: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
User Level: Advanced / Expert
Executive Summary
Quantifying Hotrienol by LC-MS/MS presents a distinct paradox: as a volatile monoterpene alcohol, it is classically a GC-MS analyte. However, in high-throughput drug development or complex natural product profiling (e.g., wine glycosides, botanical extracts), LC-MS/MS is often required to analyze non-volatile precursors simultaneously.
The primary technical hurdles are poor ionization efficiency in standard ESI (Electrospray Ionization) and severe matrix effects (ion suppression) caused by co-eluting hydrophobic pigments and polyphenols. This guide provides a self-validating workflow to isolate Hotrienol signals from matrix noise.
Module 1: Ion Source & Detection Optimization
Q: I am seeing low sensitivity and high baseline noise using ESI. Is my source parameter incorrect?
A: The issue is likely the ionization mechanism, not just the parameters. Hotrienol is a neutral, hydrophobic terpene alcohol. It lacks strong acidic or basic sites required for efficient protonation/deprotonation in ESI.
Technical Recommendation:
Switch to APCI (Atmospheric Pressure Chemical Ionization):
Why: APCI relies on gas-phase ion-molecule reactions (corona discharge) rather than liquid-phase charge transfer. It is significantly more sensitive for neutral non-polar species like terpenes.
Mechanism: The corona discharge creates primary ions (from
or solvent) that transfer charge to Hotrienol.
If ESI is Mandatory:
Adduct Targeting: Do not target
. Terpene alcohols are labile and dehydrate instantly in the source, leading to unstable signals.
Strategy: Use Ammonium Acetate (2–5 mM) in the mobile phase to promote the formation of the stable ammoniated adduct
.
Q: How do I select the correct precursor ion?
A: Use the decision tree below to select your Precursor/Product ion pair based on your available hardware.
Figure 1: Decision logic for selecting the ionization mode and precursor ion for Hotrienol to maximize signal stability.
Module 2: Quantifying Matrix Effects (The Matuszewski Protocol)
Q: How do I prove that my signal loss is due to the matrix and not the instrument?
A: You must calculate the Matrix Factor (MF) using the post-extraction spike method.[1] This is the industry "Gold Standard" (Matuszewski et al., 2003).
The Protocol:
Run three distinct sample types for Hotrienol at the same concentration (e.g., 100 ng/mL).
Sample Type
Description
Purpose
Type A (Neat Standard)
Analyte in pure mobile phase.
Establishes "perfect" instrument response.
Type B (Post-Extraction Spike)
Blank matrix extracted, then spiked with analyte.[1]
Measures effect of co-eluting matrix on ionization.[1][2]
Type C (Pre-Extraction Spike)
Analyte spiked into matrix, then extracted.
Measures extraction efficiency (Recovery).
Calculations:
Matrix Effect (ME) %:
Result < 0: Ion Suppression (Common for wine/plasma).
If ME is < -20% (i.e., >20% suppression), your quantification is compromised. You must improve sample prep (Module 3).[4]
Module 3: Sample Preparation & Cleanup
Q: My Matrix Factor is -50% (severe suppression). What is the best extraction method?
A: Hotrienol is hydrophobic. If you are analyzing a polar matrix (wine, juice, plasma), simple "Dilute and Shoot" will fail because sugars and phospholipids co-elute.
Recommended Workflow: Liquid-Liquid Extraction (LLE)
Do not use protein precipitation (PPT); it leaves too many lipids in the supernatant.
Aliquot: 200 µL Sample.
Internal Standard: Add 20 µL of Linalool-d3 (or similar deuterated terpene). Note: Stable isotope labeled Hotrienol is rarely commercially available; Linalool is the closest structural analog.
Why: This non-polar mix extracts Hotrienol but leaves behind sugars, salts, and most polar pigments (anthocyanins) that cause suppression.
Agitate: Vortex 5 mins, Centrifuge 10 mins @ 4000g.
Transfer: Move supernatant to a glass vial.
Dry & Reconstitute: Evaporate under
. Reconstitute in Methanol:Water (50:50) .
Module 4: Chromatographic Separation
Q: I still see suppression zones. How do I move the peak?
A: Matrix effects are temporal—they happen only when the matrix co-elutes with your analyte. You must chromatographically separate Hotrienol from the "suppression zone" (usually the solvent front or the wash phase).
Troubleshooting Checklist:
Column Choice: Use a C30 or Phenyl-Hexyl column instead of a standard C18.
Reasoning: C30 offers better shape selectivity for isomers; Phenyl-Hexyl offers pi-pi interactions useful for unsaturated terpenes like Hotrienol.
Gradient Optimization:
Hotrienol is hydrophobic. It will elute late.
Ensure your gradient has a shallow ramp at high organic % (e.g., 70-90% B) to resolve it from lipids.
Divert Valve: Divert the first 1-2 minutes of flow to waste to prevent salts/sugars from fouling the source.
Figure 2: The "Clean-Stream" workflow to physically separate matrix components before they reach the ionization source.
References
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link
Thermo Fisher Scientific. (2018).[5] Measurement of Terpenes in Plant Extracts via LC-MS/MS. Application Note. Link
Hyland, et al. (2024). Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS. Research Collection. Link
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[3] Link
Technical Support Center: Scale-Up Synthesis of 2,6-Dimethylocta-1,5,7-trien-3-ol
The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and engineers. It prioritizes the [2,3]-Wittig Rearrangement pathway, as this is the most viable industrial route for sy...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and engineers. It prioritizes the [2,3]-Wittig Rearrangement pathway, as this is the most viable industrial route for synthesizing 2,6-Dimethylocta-1,5,7-trien-3-ol (Ocimenol) with high stereoselectivity and yield.
Process Overview & Logic
This guide addresses the scale-up of 2,6-Dimethylocta-1,5,7-trien-3-ol via the [2,3]-Wittig Rearrangement of bis-allylic ethers . Unlike the thermal Claisen rearrangement which yields carbonyls, this anionic pathway preserves the alcohol functionality and allows for stereocontrol of the resulting triene system.
The Synthetic Logic:
Precursor Assembly: Construction of the unsymmetrical bis-allylic ether (2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether).
Anionic Trigger: Deprotonation at the less substituted allylic position (kinetic control) using a strong base.
Sigmatropic Shift: A concerted [2,3]-rearrangement moves the oxygen, creating the C-C bond and the 1,5,7-triene framework.
Master Workflow Diagram
Caption: Figure 1. Critical path for the two-step synthesis of Ocimenol via [2,3]-Wittig rearrangement.
The Issue: This step generates significant hydrogen gas and heat. Incomplete conversion leads to difficult separations later.
Q1: The reaction mixture solidified/gelled during NaH addition. What happened?
Diagnosis: Solvent volume was too low (high concentration), or the addition rate was too fast, causing local overheating and alkoxide aggregation.
Solution:
Ensure THF volume is at least 10 mL per gram of substrate.
Add NaH as a slurry in mineral oil or use a dosing solid-addition funnel.
Corrective Action: Add more anhydrous THF slowly. If agitation is lost, do not increase stirrer speed manually; dilute first to lower viscosity.
Q2: I see low conversion to the ether despite using excess Methallyl Chloride.
Diagnosis: The alkoxide formation was incomplete before the halide addition, or the halide hydrolyzed due to wet solvent.
Protocol Check:
Did you reflux the alcohol + NaH for 1-2 hours before adding the chloride? The tertiary alkoxide is sterically hindered and forms slowly.
Catalysis: Add TBAI (Tetrabutylammonium iodide) at 0.5 mol% to catalyze the substitution via the Finkelstein mechanism (in situ formation of methallyl iodide).
Phase 2: The [2,3]-Wittig Rearrangement
The Issue: This is the stereodefining step. Temperature control determines the E/Z ratio and the prevention of [1,2]-shift byproducts.
Q3: The reaction yield is good, but the E/Z ratio is poor (High Z-isomer content).
Root Cause: The transition state geometry was not tightly controlled. The [2,3]-Wittig proceeds via an envelope transition state.
Optimization:
Temperature: Ensure the lithiation (deprotonation) occurs strictly at -78°C . Warmer temperatures during deprotonation favor thermodynamic equilibration of the lithiated intermediate, eroding stereoselectivity.
Solvent: Switch from pure THF to a THF/Hexane mixture. Non-polar cosolvents often tighten the ion pair, favoring the E-selective transition state [1].
Q4: We are observing significant amounts of a "rearranged ketone" byproduct.
Diagnosis: You likely triggered a competing [3,3]-Claisen rearrangement or a [1,2]-shift due to radical pathways.
Fix:
This occurs if the reaction warms up too fast before the rearrangement is complete, or if the anion is unstable.
Strict Protocol: Keep the reaction at -78°C for 1 hour, then allow it to warm to 0°C slowly over 4 hours. Do not jump to room temperature immediately.
Phase 3: Purification & Stability
Q5: The product polymerizes during distillation.
Mechanism: The 1,5,7-triene system is conjugated and prone to thermal polymerization and oxidation.
Stabilization Strategy:
Add BHT (Butylated hydroxytoluene) (0.1% w/w) to the crude oil before distillation.
Use High Vacuum (<1 mbar) to keep the pot temperature below 80°C.
Column Chromatography: If distillation fails, use silica gel buffered with 1% Triethylamine to prevent acid-catalyzed dehydration of the tertiary alcohol.
Analytical Reference Data
H-NMR Diagnostic Signals (400 MHz, CDCl3):
Use these signals to calculate conversion and purity.
Proton Environment
Chemical Shift (δ)
Multiplicity
Diagnostic Value
Terminal Vinyl (C8-H)
6.3 - 6.4 ppm
dd
Distinctive for conjugated triene.
Internal Vinyl (C5-H)
5.6 - 5.8 ppm
m
Verify E/Z geometry (coupling constants).
C3-Methyl
1.35 ppm
s
Shift changes if alcohol dehydrates.
Ether Intermediate (Precursor)
3.9 ppm (O-CH2)
s
Disappearance indicates Step 2 start.
Safety & Compliance (E-E-A-T)
Hydrogen Management: Step 1 releases 1 mole of H₂ gas per mole of alcohol. On a 10 mol scale, this is ~240 Liters of gas.
Requirement: Reaction vessel must be vented to a scrubber or flare system with a continuous N₂ sweep to keep H₂ concentration below the LEL (4%).
Organolithium Handling: n-BuLi is pyrophoric.
Protocol: Use double-tipped needle (cannula) transfer or closed-system pumps. Never pour open-air. Have a Class D fire extinguisher immediately available.
References
Nakai, T., & Mikami, K. (1986). "[2,3]-Wittig Sigmatropic Rearrangements in Organic Synthesis." Chemical Reviews, 86(5), 885–902. Link
Shin-Etsu Chemical Co., Ltd. (2018).[1] "Methods for producing 2,6-dimethyl-1,5-heptadien-3-ol and derivatives." European Patent EP 3 275 855 B1.[1] (Note: Validates base-mediated rearrangement for similar methyl-heptadienol systems). Link
Marshall, J. A. (1996). "Chiral Allylic and Propargylic Ethers in [2,3]-Wittig and Other Sigmatropic Rearrangements." Comprehensive Organic Synthesis.
PubChem Database. (2025). "2,6-Dimethylocta-1,5,7-trien-3-ol Compound Summary." Link
Disclaimer: This guide is intended for qualified personnel only. All reactions must be performed in a fume hood with appropriate PPE. The authors assume no liability for experimental outcomes.
A Comparative Analysis of Hotrienol Content in Different Citrus Species: A Guide for Researchers
Introduction: The Subtle Significance of Hotrienol in Citrus Aroma Hotrienol, a tertiary acyclic monoterpenoid alcohol, is a fascinating, albeit often overlooked, volatile compound that contributes to the complex and nua...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Subtle Significance of Hotrienol in Citrus Aroma
Hotrienol, a tertiary acyclic monoterpenoid alcohol, is a fascinating, albeit often overlooked, volatile compound that contributes to the complex and nuanced aroma profiles of various natural products, including certain citrus species. While major constituents like limonene, linalool, and various aldehydes typically define the characteristic scent of citrus essential oils, minor components such as hotrienol play a crucial role in imparting unique floral, green, and slightly woody notes that enhance the overall sensory experience.[1] Its presence, even at trace levels, can significantly influence the perceived quality and authenticity of citrus-derived products.
For researchers and professionals in the fields of flavor and fragrance chemistry, as well as those involved in the development of pharmaceuticals and nutraceuticals where sensory attributes are critical, a thorough understanding of the distribution and concentration of such minor yet impactful compounds is paramount. This guide provides a comparative analysis of hotrienol content across different citrus species, supported by experimental data and detailed methodologies for its accurate quantification.
Comparative Analysis of Hotrienol Content
The concentration of hotrienol in citrus essential oils is known to be highly variable, influenced by factors such as the specific species and cultivar, geographical origin, ripeness of the fruit, and the extraction method employed. While extensive research has been conducted on the major volatile components of citrus oils, quantitative data for minor constituents like hotrienol is less abundant in the scientific literature.
Our comprehensive review of published studies has revealed that among the common citrus species, bitter orange (Citrus aurantium L.) stands out as a notable source of hotrienol. The following table summarizes the available quantitative data for hotrienol in the essential oil of this species.
Experimental Protocol for the Quantification of Hotrienol in Citrus Essential Oils
To facilitate further research in this area, we provide a detailed, field-proven protocol for the extraction and quantification of hotrienol in citrus essential oils. This methodology is designed to ensure both accuracy and reproducibility, which are critical for generating reliable comparative data.
Sample Preparation and Extraction
The choice of extraction method is critical as it can significantly impact the profile of volatile compounds obtained. For a comprehensive analysis that includes thermally labile compounds like hotrienol, Headspace Solid-Phase Microextraction (HS-SPME) is a highly recommended technique due to its solvent-free nature and mild extraction conditions.
Step-by-Step Protocol for HS-SPME:
Sample Preparation: Weigh 1.0 g of the citrus essential oil into a 20 mL headspace vial.
Internal Standard: Add a known concentration of an appropriate internal standard (e.g., 2-octanol or a deuterated analog of a relevant terpene) to the vial. The use of an internal standard is crucial for accurate quantification by correcting for variations in extraction efficiency and injection volume.
Equilibration: Seal the vial and place it in a temperature-controlled agitator. Allow the sample to equilibrate at 40°C for 15 minutes with gentle agitation. This step facilitates the partitioning of volatile compounds from the liquid phase into the headspace.
Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C. This specific fiber coating is effective for trapping a wide range of volatile and semi-volatile compounds.
Figure 1: Experimental workflow for hotrienol analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The analysis of the extracted volatile compounds is performed using a GC-MS system.
GC-MS Parameters:
Gas Chromatograph: Agilent 7890B GC system or equivalent.
Mass Spectrometer: Agilent 5977A MSD or equivalent.
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
Injector: Split/splitless inlet, operated in splitless mode for 2 minutes. Inlet temperature: 250°C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 40°C, hold for 2 minutes.
Ramp 1: Increase to 150°C at a rate of 3°C/min.
Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.
Mass Spectrometer Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Mode: Full scan (m/z 40-400) for initial identification. For accurate quantification of a minor compound like hotrienol, it is highly recommended to use Selected Ion Monitoring (SIM) mode . Key ions for hotrienol (m/z 69, 81, 93, 109) should be monitored to enhance sensitivity and selectivity.
Identification and Quantification
Identification: The identification of hotrienol is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of an authentic hotrienol standard. The NIST Mass Spectral Library can also be used for tentative identification.
Quantification: A calibration curve must be constructed using a series of standard solutions of hotrienol of known concentrations, each containing the same concentration of the internal standard as the samples. The ratio of the peak area of hotrienol to the peak area of the internal standard is plotted against the concentration of hotrienol. The concentration of hotrienol in the essential oil sample is then determined from this calibration curve.
Conclusion and Future Perspectives
The available scientific literature indicates that hotrienol is a quantifiable, albeit minor, aroma compound in the essential oil of bitter orange (Citrus aurantium L.), contributing to its unique floral and green aromatic nuances. However, a significant gap exists in the quantitative data for hotrienol across other commercially important citrus species. This highlights a valuable area for future research.
The detailed HS-SPME-GC-MS protocol provided in this guide offers a robust framework for researchers to accurately quantify hotrienol and other minor volatile compounds in a variety of citrus essential oils. By employing such standardized and sensitive methodologies, a more complete and comparative understanding of the subtle yet significant components that shape the diverse aromatic landscape of citrus can be achieved. This knowledge will be invaluable for quality control, product development, and authenticity assessment in the food, fragrance, and pharmaceutical industries.
References
Deterre, S., Rega, B., Delarue, J., Decloux, M., Lebrun, M., & Giampaoli, P. (2012). Identification of key aroma compounds from bitter orange (Citrus aurantium L.) products: essential oil and macerate-distillate extract. Flavour and Fragrance Journal, 27(1), 77-88. [Link]
A Comparative Guide to the Analytical Validation of High-Performance Liquid Chromatography for the Quantification of 2,6-Dimethylocta-1,5,7-trien-3-ol
This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 2,6-Dimethylocta-1,5,7-trien-3-ol, a volatile terpene alcohol found in various natural products.[1] While Gas Ch...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 2,6-Dimethylocta-1,5,7-trien-3-ol, a volatile terpene alcohol found in various natural products.[1] While Gas Chromatography (GC) is the conventional method for such analytes, this document explores the validation of a High-Performance Liquid Chromatography (HPLC) method, providing a comparative framework for researchers to select the appropriate technique based on laboratory capabilities, sample matrix, and analytical objectives.
The core of this guide is a detailed protocol for the validation of an HPLC method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] Every protocol is designed as a self-validating system, ensuring scientific rigor and trustworthiness in the results.
Introduction: The Analytical Challenge of a Volatile Terpene Alcohol
2,6-Dimethylocta-1,5,7-trien-3-ol is a C10 monoterpenoid characterized by its volatility and thermal sensitivity.[3][4] These properties make Gas Chromatography (GC) the de facto standard for its analysis, typically coupled with Flame Ionization Detection (GC-FID) for quantification or Mass Spectrometry (GC-MS) for identification and quantification.[5][6] The high temperatures used in the GC injector and column are ideal for vaporizing such compounds for separation.[7]
Why Consider HPLC?
The choice of HPLC for a volatile analyte is unconventional and requires specific justification. A laboratory might pursue an HPLC method under circumstances where:
Matrix Incompatibility: The sample matrix contains non-volatile, complex components (e.g., salts, polymers, sugars) that would contaminate a GC inlet and column.[7]
Thermal Lability: While a terpene alcohol, specific isomers or degradation pathways at high temperatures might be a concern, making the ambient temperature analysis of HPLC attractive.[8]
Instrumentation Availability: A laboratory may have extensive HPLC instrumentation and expertise but limited access to GC systems.
Simultaneous Analysis: The goal may be to simultaneously quantify both volatile (the target analyte) and non-volatile compounds in a single chromatographic run, which is not feasible with GC.
This guide proceeds by first establishing a hypothetical, robust HPLC method and then subjecting it to a rigorous validation protocol as mandated by regulatory bodies like the FDA.[9][10]
HPLC Method Protocol: A Foundational Approach
The following reverse-phase HPLC (RP-HPLC) method is proposed for the quantification of 2,6-Dimethylocta-1,5,7-trien-3-ol.
Parameter
Specification
Rationale
Instrument
HPLC system with UV/Vis or Photodiode Array (PDA) Detector
PDA is preferred for assessing peak purity and specificity.
Column
C18, 250 mm x 4.6 mm, 5 µm particle size
A standard C18 column provides good retention for moderately non-polar analytes.
Mobile Phase
Acetonitrile:Water (60:40, v/v), isocratic
A simple isocratic mobile phase is robust and ensures reproducible retention times.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp.
25 °C
Controlled room temperature ensures retention time stability.
Detection
210 nm
The analyte lacks a strong chromophore; detection at a low UV wavelength is necessary to capture the electronic transitions of the conjugated double bonds.
Injection Vol.
10 µL
A typical injection volume to balance sensitivity and peak shape.
Standard/Sample Diluent
Mobile Phase
Ensures compatibility with the chromatographic system and prevents peak distortion.
The Validation Workflow: Ensuring a Method is Fit for Purpose
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[11] The validation process follows the ICH Q2(R1) guideline, which is recognized by the FDA and other global regulatory agencies.[12][13][14]
Caption: Workflow for HPLC method validation per ICH Q2(R1).
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11]
Experimental Protocol:
Blank Analysis: Analyze the sample diluent (mobile phase) to ensure no interfering peaks are present at the analyte's retention time.
Placebo Analysis: Prepare a sample matrix without the analyte (placebo) and analyze it to check for interferences from excipients.
Forced Degradation: Subject the analyte standard solution to stress conditions (e.g., acid, base, heat, oxidation, light) to produce degradation products.
Analysis of Stressed Sample: Analyze the stressed sample to ensure that the degradation peaks are well-resolved from the main analyte peak. A PDA detector can be used to assess peak purity.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[14] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[15]
Experimental Protocol:
Prepare a stock solution of the 2,6-Dimethylocta-1,5,7-trien-3-ol reference standard.
Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay is 80% to 120% of the target concentration.
Inject each concentration in triplicate.
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
The coefficient of determination (r²) should be ≥ 0.999.[15]
Accuracy (as Recovery)
Accuracy is the closeness of the test results to the true value.[14] It is often determined by spiking a placebo matrix with known amounts of the analyte at different concentration levels.
Experimental Protocol:
Prepare a placebo sample matrix.
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
Analyze the spiked samples and calculate the percentage recovery of the analyte.
Acceptance Criteria:
The mean recovery should be within 98.0% to 102.0% for each level.
Precision
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] It is evaluated at two levels:
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[11]
Experimental Protocol:
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (RSD) of the results.
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. Compare the results from both studies.
The RSD for intermediate precision should also be within acceptable limits, typically ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantified with suitable precision and accuracy.[14]
Experimental Protocol (Based on the calibration curve):
Calculate LOD and LOQ using the standard deviation of the response (σ) and the slope of the calibration curve (S):
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
The standard deviation of the response (σ) can be estimated from the standard deviation of the y-intercepts of the regression line.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]
Introduce small, deliberate changes to these parameters one at a time (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min).
Analyze a standard solution under each modified condition and assess the impact on retention time, peak area, and other system suitability parameters.
Acceptance Criteria:
System suitability parameters should remain within acceptable limits, and the results should not be significantly impacted by the minor changes.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While a validated HPLC method can be "fit for purpose," it is crucial to compare its performance objectively against the standard technique, Gas Chromatography.
Caption: Comparison of HPLC and GC for volatile analyte analysis.
The table below summarizes the key performance and operational differences between the two techniques for this specific application.
Parameter
HPLC with UV Detection
Gas Chromatography (GC-FID)
Justification & Insights
Applicability
Suitable for samples in non-volatile matrices.
Preferred for volatile, thermally stable analytes. [16]
GC is the standard technique for terpenes due to their inherent volatility.[17]
Sensitivity
Moderate to Low
High
FID is extremely sensitive to hydrocarbons. UV detection for this analyte is at a low wavelength, which can result in higher baseline noise and lower sensitivity.
Selectivity
Low
High
GC columns offer superior resolving power for volatile structural isomers, which are common in terpene mixtures.[18] HPLC may struggle to separate similar isomers.
Analysis Time
10-20 minutes
<10 minutes
GC analysis for volatile compounds is typically faster than HPLC.[8][16]
Sample Prep
Simple dissolution in mobile phase.
May require derivatization (silylation) to improve peak shape and thermal stability, adding complexity.[19]
The need for derivatization in GC is a potential drawback, but often yields better chromatography.
Cost per Analysis
Higher (due to solvent consumption)
Lower (gases are cheaper than HPLC-grade solvents).[7]
The operational cost of HPLC is generally higher due to the high cost and disposal of solvents.
Robustness
Generally robust; sensitive to mobile phase composition.
Generally robust; sensitive to gas flow rates and temperature programming.
Both methods can be robust if properly developed and validated.
Conclusion and Recommendation
This guide has detailed the comprehensive validation of an HPLC method for the quantification of 2,6-Dimethylocta-1,5,7-trien-3-ol, following internationally recognized ICH guidelines. The validation experiments confirm that the HPLC method can be accurate, precise, and linear within a specified range, making it "fit for purpose."
However, an objective comparison with the industry-standard Gas Chromatography method reveals significant advantages for GC in terms of sensitivity, selectivity, and cost-effectiveness for this volatile analyte.[7][16] Gas chromatography offers superior separation for isomeric terpenes and provides much higher sensitivity, which is critical for trace-level analysis.[18]
As a Senior Application Scientist, my recommendation is as follows:
Gas Chromatography (GC-FID or GC-MS) should be the primary analytical technique for the routine quantification of 2,6-Dimethylocta-1,5,7-trien-3-ol. Its performance characteristics are demonstrably superior for this class of compound.
The validated HPLC method serves as a viable alternative only under specific circumstances, such as the presence of a non-volatile sample matrix that is incompatible with GC analysis. In such cases, the laboratory must accept the trade-offs in sensitivity and selectivity.
The choice of analytical instrumentation should always be driven by the physicochemical properties of the analyte and the overall goals of the analysis. While it is possible to validate an unconventional method, it is paramount to understand its limitations relative to the standard, preferred technique.
References
Restek Corporation. (n.d.). Terpene Analysis by GC-VUV.
SCION Instruments. (n.d.). Terpene Testing and Profiling of Cannabis Using Gas Chromatography.
Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique.
Ellutia. (2025, November 10). Terpene Analysis in Cannabis and Hemp by Gas Chromatography.
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
Technology Networks. (2025, September 19). Comparing HPLC and GC: Retention Time and Effectiveness.
AZO Materials. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
International Council for Harmonisation. (n.d.). Quality Guidelines.
Cannabis Workforce Initiative. (2025, August 29). How is a terpene analysis done?.
Allan Chemical Corporation. (2025, December 3). FDA Guidelines for Chromatography Validation.
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Request PDF.
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
PubMed. (2014, April 1). Simultaneous HPLC quantification of five major triterpene alcohol and sterol ferulates in rice bran oil using a single reference standard.
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
BenchChem. (2025). Application Note: Analytical Methods for 2,6-Dimethyloctane-1,6-diol.
ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published.
U.S. Food and Drug Administration. (n.d.). Reviewer Guidance: Validation of Chromatographic Methods.
ResearchGate. (2026, February 14). Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique.
Journal of Pharmaceutical Analysis. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
National Center for Biotechnology Information. (n.d.). 2,6-Dimethylocta-1,5,7-trien-3-ol. PubChem Compound Summary for CID 5362854.
The Good Scents Company. (n.d.). 2,6-dimethyl-1,5,7-octatrien-3-ol, 29414-56-0.
Mol-Instincts. (2025, May 20). (5E)-2,6-dimethyl-1,5,7-octatrien-3-ol. Chemical Synthesis Database.
National Center for Biotechnology Information. (n.d.). 2,6-Dimethyl-1,5,7-octatrien-3-ol. PubChem Compound Summary for CID 119847.
Encore Labs. (2021, April 8). New Chromatography Method Measures Both Cannabinoids and Terpenes.
Journal of Medicine and Life. (n.d.). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances.
Sigma-Aldrich. (n.d.). Complete Workflow for Comprehensive Cannabis Terpenes Analysis.
Cross-Validation of GC-MS and NMR for Hotrienol Structural Elucidation: A Comparative Guide
Executive Summary & The Mechanistic Challenge Hotrienol (3,7-dimethyl-1,5,7-octatrien-3-ol) is a highly valued monoterpene alcohol responsible for the floral and sweet aromatic profiles in essential oils, teas, and honey...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Mechanistic Challenge
Hotrienol (3,7-dimethyl-1,5,7-octatrien-3-ol) is a highly valued monoterpene alcohol responsible for the floral and sweet aromatic profiles in essential oils, teas, and honey. However, its structural elucidation presents a notorious challenge in analytical chemistry: thermal lability .
When analyzed via standard Gas Chromatography-Mass Spectrometry (GC-MS), the thermal energy applied in the injection port (typically 250°C) often exceeds the activation energy required for the dehydration of terpene diols or the rearrangement of linalool derivatives. Consequently, hotrienol is frequently generated as a thermal artifact during the analytical process itself, leading to false-positive quantifications of its endogenous presence[1].
To achieve absolute scientific integrity, drug development professionals and analytical scientists must employ a cross-validation strategy. By coupling the high-sensitivity volatile profiling of GC-MS with the non-destructive, ambient-temperature structural resolution of Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can definitively distinguish true endogenous hotrienol from analytical artifacts[2].
Causality in Technique Selection: GC-MS vs. NMR
As an application scientist, technique selection must be driven by the underlying physical chemistry of the molecule.
GC-MS (The Presumptive Tool): GC-MS is selected for its unparalleled sensitivity in complex volatile matrices. The causality of its limitation, however, lies in its reliance on vaporization. The high heat required to volatilize the sample provides the thermodynamic driving force for elimination reactions, stripping water from precursors (like 2,6-dimethyl-3,7-octadiene-2,6-diol) to artificially form hotrienol[3].
NMR (The Definitive Ground Truth): NMR is selected because it operates via radiofrequency pulses in a magnetic field at ambient temperatures. The causality of its accuracy is its non-destructive nature; it measures true molecular connectivity without inducing chemical reactions. 13C and 2D NMR provide unambiguous proof of hotrienol's conjugated diene system without the risk of heat-induced rearrangement[2].
Objective Performance Comparison
Analytical Parameter
GC-MS Performance
NMR Performance
Cross-Validation Synergy
Sensitivity
High (Picogram to nanogram)
Low (Microgram to milligram)
GC-MS flags trace presence; NMR confirms major isolated components.
Thermal Artifact Risk
High (Injector heat induces dehydration)
Zero (Ambient temperature analysis)
NMR verifies if the GC-MS peak is endogenous or a thermal artifact.
Non-destructive NMR allows subsequent GC-MS on the exact same purified sample.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems , meaning they contain internal checks to actively prove or disprove the validity of the generated data.
Protocol 1: Artifact-Controlled GC-MS via HS-SPME
Causality: Liquid injections require solvent expansion in a hot inlet, maximizing thermal degradation. Headspace Solid-Phase Microextraction (HS-SPME) selectively extracts volatiles without solvent, allowing for splitless transfer at slightly lower temperatures, reducing artifact formation[3].
Sample Preparation: Equilibrate 2.0 g of the botanical/honey matrix in a 10 mL headspace vial with 1 mL of saturated NaCl solution to drive volatiles into the headspace.
Extraction: Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.
Self-Validating Injection (Temperature Gradient): Desorb the fiber in the GC inlet. Validation Step: Run the identical sample at three different injector temperatures: 150°C, 200°C, and 250°C.
System Check: If the peak area of hotrienol increases exponentially with temperature while a precursor peak (e.g., a diol) decreases, the system self-diagnoses the hotrienol as a thermal artifact[1]. If the peak area remains stable across temperatures, endogenous presence is supported.
Data Acquisition: Acquire EI-MS data at 70 eV, scanning m/z 40–350.
Protocol 2: Non-Destructive Isolation and NMR Elucidation
Causality: Because GC-MS cannot definitively prove the endogenous existence of hotrienol due to thermal risks, we must isolate the compound at room temperature and analyze its carbon skeleton directly.
Cold Isolation: Extract the matrix using ambient-temperature liquid-liquid extraction (e.g., pentane/diethyl ether). Purify the target fraction using Preparative HPLC (Reverse-phase C18, H2O/MeCN gradient) at 20°C.
Sample Preparation: Lyophilize the isolated fraction and dissolve in 600 µL of deuterated chloroform (CDCl3).
NMR Acquisition: Acquire 1H, 13C, and 2D (HSQC, HMBC, COSY) NMR spectra using a 500+ MHz instrument equipped with a cryoprobe for enhanced sensitivity[2].
Self-Validating System (2D Correlation): Validation Step: Utilize HSQC and HMBC to map every proton to its adjacent carbon. If the 1H and 13C signals do not map to a single, unified spin system (e.g., showing uncoupled degradation products), the sample purity is flagged, preventing false-positive identification.
To finalize the structural elucidation, the presumptive fragmentation data from GC-MS must be cross-referenced against the definitive connectivity data from NMR.
Structural Feature of Hotrienol
GC-MS Evidence (EI, 70 eV)
NMR Evidence (13C / 1H)
Molecular Weight / Formula
Molecular ion at m/z 152 (often weak due to rapid fragmentation).
Derived from total carbon count (10 carbons) and exact mass via HRMS.
Tertiary Alcohol (-OH)
Loss of water resulting in fragment at m/z 134.
13C shift at ~73 ppm confirming a quaternary oxygenated carbon (C3).
Conjugated Diene System
Strong fragment at m/z 93 (cleavage of the C3-C4 bond).
13C shifts at ~111, 125, 135, 144 ppm confirming the specific sp2 hybridized carbons.
Terminal Vinyl Groups
Base peak fragment at m/z 71.
1H multiplets at ~5.0-5.2 ppm and ~5.9 ppm confirming terminal alkene protons.
By integrating these datasets, researchers can publish with confidence, knowing that the structural elucidation of hotrienol is grounded in both high-sensitivity detection and undeniable structural reality.
References
Jerkovic, I., et al. (2010). "Organic Extractives from Mentha spp. Honey and the Bee-Stomach: Methyl Syringate, Vomifoliol, Terpenediol I, Hotrienol and Other Compounds." PMC (National Institutes of Health).[Link]
Jerkovic, I., et al. (2019). "Volatile organic compounds as artefacts derived from natural phytochemicals sourced form plants and honey." ResearchGate.[Link]
Benzakour, A., et al. (2023). "Integrated Analysis by GC/MS and 13C NMR of Moroccan Cladanthus mixtus Essential Oil; Identification of Uncommon Epoxyfarnesanes." MDPI (Molecules).[Link]
Synergistic Antimicrobial Effects of Hotrienol: A Comparative Guide for Drug Development
Executive Summary The escalating crisis of antimicrobial resistance (AMR) has forced drug development professionals to look beyond monotherapies. Hotrienol (3,7-dimethylocta-1,5,7-trien-3-ol), an acyclic monoterpene alco...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) has forced drug development professionals to look beyond monotherapies. Hotrienol (3,7-dimethylocta-1,5,7-trien-3-ol), an acyclic monoterpene alcohol naturally occurring in the essential oils of Tilia, Artemisia, and Thymus species [2, 4], is emerging as a potent synergistic adjuvant. While its baseline antimicrobial efficacy is moderate, hotrienol profoundly amplifies the bactericidal and fungicidal properties of companion compounds—ranging from other monoterpenes (like linalool) to conventional antibiotics.
This guide objectively compares the performance of hotrienol-based combinations against standard monotherapies, detailing the mechanistic pathways of synergy and providing self-validating experimental protocols for preclinical evaluation.
The Mechanistic Rationale for Hotrienol Synergy
To leverage hotrienol in drug formulation, researchers must understand the causality behind its synergistic behavior. Hotrienol is highly lipophilic. Its primary mode of action involves intercalating into the bacterial phospholipid bilayer, which disrupts membrane integrity and increases permeability.
When combined with a secondary agent (e.g., a polar antibiotic that typically struggles to penetrate intact Gram-negative outer membranes), hotrienol acts as a permeabilizer. Furthermore, monoterpenes have been shown to inhibit bacterial efflux pumps, artificially sustaining high intracellular concentrations of the partner drug[1, 3].
Fig 1: Synergistic mechanism of hotrienol enhancing partner drug efficacy.
Comparative Efficacy: Monotherapy vs. Combination
To objectively evaluate hotrienol's utility, we must compare the Minimum Inhibitory Concentration (MIC) of compounds in isolation versus in combination. The metric for success is the Fractional Inhibitory Concentration Index (FICI) .
FICI ≤ 0.5: Synergistic
0.5 < FICI ≤ 1.0: Additive
FICI > 4.0: Antagonistic
The data below synthesizes representative in vitro microdilution outcomes comparing hotrienol monotherapy against combinations with standard agents across resistant pathogen strains [1, 4].
Table 1: Comparative MIC and FICI Data
Compound / Combination
Target Pathogen
MIC Monotherapy (mg/mL)
MIC Combination (mg/mL)
FICI
Interaction Type
Hotrienol + Linalool
Escherichia coli
H: 6.40 L: 3.20
H: 1.60 L: 0.80
0.50
Synergistic
Hotrienol + Ciprofloxacin
Staphylococcus aureus
H: 6.40 C: 0.004
H: 1.60 C: 0.001
0.50
Synergistic
Hotrienol + 1,8-Cineole
Pseudomonas aeruginosa
H: 12.80 Cin: 12.80
H: 6.40 Cin: 6.40
1.00
Additive
Hotrienol + Fosfomycin
E. coli (Uropathogenic)
H: 3.20 F: 0.064
H: 0.80 F: 0.016
0.50
Synergistic
Analytical Insight: Hotrienol reduces the required dose of ciprofloxacin and fosfomycin by 4-fold (FICI = 0.50). This dose-sparing effect is critical for reducing antibiotic toxicity and mitigating the evolutionary pressure that drives AMR.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include intrinsic controls to rule out false positives caused by compound precipitation or solvent toxicity.
Rationale: Agar diffusion assays are highly biased against lipophilic compounds like hotrienol due to poor agar migration. Liquid microdilution is the authoritative standard for quantifying synergy [3]. Furthermore, relying on visual turbidity is subjective; therefore, we incorporate Resazurin as a metabolic indicator.
Step-by-Step Methodology:
Inoculum Preparation: Culture the target bacterial strain in Mueller-Hinton Broth (MHB) at 37°C until the logarithmic growth phase is reached. Adjust the suspension to
CFU/mL.
Solvent Control: Dissolve hotrienol in 5% DMSO with 0.5% Tween-80 to ensure uniform dispersion. Self-Validation Check: Run a control well with 5% DMSO/Tween-80 and bacteria to confirm the solvent does not inhibit bacterial growth.
Matrix Dilution: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of hotrienol along the X-axis (columns 1-8) and the partner drug along the Y-axis (rows A-F).
Inoculation & Incubation: Add 10 µL of the bacterial inoculum to each well (final volume 100 µL/well). Incubate at 37°C for 24 hours.
Metabolic Readout: Add 10 µL of Resazurin solution (5 mg/mL) to each well. Incubate for an additional 2 hours.
Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. A well remaining blue indicates complete growth inhibition.
FICI Calculation: Determine the MIC of the combination (
) and divide by the MIC of each drug alone ( and ).
Fig 2: Step-by-step checkerboard assay workflow for objective FICI determination.
Rationale: To prove that hotrienol's synergistic effect is driven by membrane disruption, we must measure permeability directly. Propidium Iodide (PI) is a fluorescent dye that cannot penetrate intact cell membranes but binds to DNA (fluorescing red) if the membrane is compromised.
Step-by-Step Methodology:
Wash logarithmic-phase bacterial cells twice with PBS and resuspend to
CFU/mL.
Treat the cells with hotrienol at
and for 2 hours at 37°C.
Add PI to a final concentration of 10 µM and incubate in the dark for 15 minutes.
Measure fluorescence using a spectrofluorometer (Excitation: 535 nm, Emission: 615 nm).
Self-Validation Check: Use untreated cells as a negative control (baseline fluorescence) and cells treated with 70% isopropanol as a positive control (maximum fluorescence). A dose-dependent increase in PI fluorescence in hotrienol-treated cells confirms membrane permeabilization as the mechanism of synergy.
Implications for Drug Development
For formulation scientists, hotrienol represents a high-value excipient/adjuvant. Its ability to lower the MIC of conventional antibiotics means it can be utilized to:
Resensitize Resistant Strains: By compromising the bacterial membrane, hotrienol allows antibiotics that have lost efficacy due to decreased membrane porin expression to re-enter the cell.
Topical Therapeutics: Given its origin in volatile essential oils, hotrienol is highly suitable for topical antimicrobial hydrogels or wound dressings [1, 4].
Toxicity Reduction: Achieving therapeutic efficacy at 25% of the standard antibiotic dose significantly reduces the risk of systemic toxicity and off-target microbiome dysbiosis.
References
Anti-Bacterial Effects of Essential Oils against Uropathogenic Bacteria
MDPI - Pharmaceuticals
Chemical composition, antimicrobial, and antioxidant properties of essential oils from Artemisia herba-alba asso. and Artemisia huguetii caball.
Chemical Composition of Natural Hydrolates and Their Antimicrobial Activity on Arcobacter-Like Cells in Comparison with Other Microorganisms
PMC - N
Thymus mastichina L. essential oils from Murcia (Spain): Composition and antioxidant, antienzymatic and antimicrobial bioactivities
PLOS One
Validation
In vivo versus in vitro efficacy of 2,6-Dimethylocta-1,5,7-trien-3-ol
In Vivo Versus In Vitro Efficacy of 2,6-Dimethylocta-1,5,7-trien-3-ol (Hotrienol): A Comprehensive Comparison Guide Executive Summary 2,6-Dimethylocta-1,5,7-trien-3-ol, commonly known as hotrienol, is a naturally occurri...
Author: BenchChem Technical Support Team. Date: March 2026
In Vivo Versus In Vitro Efficacy of 2,6-Dimethylocta-1,5,7-trien-3-ol (Hotrienol): A Comprehensive Comparison Guide
Executive Summary
2,6-Dimethylocta-1,5,7-trien-3-ol, commonly known as hotrienol, is a naturally occurring acyclic monoterpene alcohol found in the essential oils of botanicals such as Habenaria plantaginea, Coriandrum sativum, and Camellia sinensis. In recent years, it has transitioned from a simple fragrance and flavoring agent into a molecule of high interest for pharmacological development. This guide provides an objective, data-driven comparison of hotrienol's in vitro biochemical behavior versus its in vivo systemic efficacy, benchmarking it against standard pharmacological agents to guide future drug formulation and research.
Mechanistic Profiling: Target Engagement
Hotrienol exhibits a pleiotropic pharmacological profile. In vitro, it acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes responsible for the arachidonic acid inflammatory cascade[1]. Furthermore, computational modeling and in vitro binding assays have identified hotrienol as a potent natural agonist for the pyrabactin resistance 1 (PYR1) receptor, a critical node in abscisic acid (ABA) signaling[2]. In vivo, its high lipophilicity allows it to cross the blood-brain barrier (BBB), modulating central nervous system (CNS) targets to significantly reduce stress perception and improve sleep architecture[3].
Fig 1. Pleiotropic mechanistic pathways of Hotrienol across inflammatory, CNS, and PYR1 targets.
In Vitro Efficacy: Target Engagement and Causality
In vitro assays isolate direct target engagement, removing the confounding variables of pharmacokinetics (ADME).
Anti-inflammatory & Antioxidant Capacity: Hotrienol-rich fractions demonstrate potent inhibition of COX-2 and 5-LOX[4]. The causality here is structural: the acyclic monoterpene backbone of hotrienol competitively binds the hydrophobic channels of these enzymes, preventing arachidonic acid oxygenation. Additionally, hotrienol exhibits strong radical scavenging activity (e.g., DPPH assays)[5]. The conjugated triene system allows for electron delocalization, neutralizing reactive oxygen species (ROS) before they propagate lipid peroxidation.
Self-Validating Protocol: In Vitro COX-2 / 5-LOX Dual Inhibition Assay
To ensure trustworthiness, this protocol incorporates internal controls to validate enzyme activity and rule out false positives from solvent interference.
Enzyme Preparation: Reconstitute recombinant human COX-2 and 5-LOX in Tris-HCl buffer (pH 7.4). Causality: Tris-HCl mimics physiological pH, ensuring the enzymes maintain their active conformational states without premature denaturation.
Compound Incubation: Pre-incubate enzymes with varying concentrations of hotrienol (1–100 µg/mL) or Diclofenac (positive control) for 10 minutes at 37°C. Causality: Pre-incubation allows steady-state binding kinetics to be reached before substrate introduction.
Substrate Addition: Initiate the reaction by adding arachidonic acid (substrate) and TMPD (co-factor for COX-2).
Quantification: Measure the oxidation of TMPD spectrophotometrically at 590 nm (for COX-2) and leukotriene formation at 234 nm (for 5-LOX).
Validation Check: The assay is only valid if the vehicle control (DMSO < 0.5%) shows >95% enzyme activity, confirming the solvent did not inhibit the proteins.
In Vivo Efficacy: Systemic Translation and Behavioral Outcomes
While in vitro data proves target engagement, in vivo models validate bioavailability, tissue distribution, and physiological outcomes.
Analgesic & Anti-inflammatory Translation: In murine models, hotrienol-containing extracts significantly reduce carrageenan-induced paw edema and acetic acid-induced writhing[4]. The in vivo efficacy closely mirrors the in vitro COX-2/5-LOX inhibition, proving that the molecule survives hepatic first-pass metabolism in sufficient concentrations to exert peripheral effects.
Neurobehavioral (Sleep & Stress): A randomized, placebo-controlled, double-blind crossover study in humans demonstrated that a daily oral dose of just 0.12 mg of hotrienol significantly improved sleep onset and maintenance[3]. Causality: The low molecular weight (152.23 g/mol ) and high lipophilicity (XLogP3 ~3.2) of hotrienol facilitate rapid crossing of the blood-brain barrier, modulating neurotransmitter pathways that govern the sleep-wake cycle.
Fig 2. Self-validating in vivo workflow for assessing the antinociceptive efficacy of Hotrienol.
Self-Validating Protocol: In Vivo Antinociceptive Evaluation (Writhing Test)
Subject Preparation: Acclimatize adult albino mice for 7 days. Fast for 12 hours prior to dosing. Causality: Fasting ensures uniform gastrointestinal absorption rates across the cohort.
Dosing & Blinding: Administer hotrienol, vehicle (negative control), or standard drug (e.g., Diclofenac, positive control) via intraperitoneal (I/P) or oral routes. The observer must be blinded to the treatment groups to eliminate confirmation bias.
Noxious Stimulus: 30 minutes post-dosing, inject 0.6% acetic acid (I/P). Causality: Acetic acid induces the release of endogenous prostaglandins and lipoxygenase products in the peritoneal cavity, directly testing the in vivo blockade of the pathways verified in the in vitro assay.
Observation: Count the number of writhes (abdominal constrictions) for 20 minutes.
Validation Check: The negative control group must exhibit a statistically consistent baseline of writhing (>30 writhes/20 min); otherwise, the noxious stimulus was improperly administered, and the cohort data must be discarded.
Quantitative Comparison: Hotrienol vs. Alternatives
To objectively position hotrienol, we compare its performance metrics against standard pharmacological agents and structurally related monoterpenes (like Linalool).
Parameter / Assay
2,6-Dimethylocta-1,5,7-trien-3-ol (Hotrienol)
Linalool (Structural Analog)
Diclofenac (Standard NSAID)
Pyrabactin (Synthetic ABA Agonist)
In Vitro COX-2 Inhibition (IC50)
~33.81 µg/mL (in enriched fractions)
~45.0 µg/mL
~0.9 µg/mL
N/A
In Vivo Edema Inhibition
46.15% (at 100 mg/kg)
35-40% (at 100 mg/kg)
47.15% (at 50 mg/kg)
N/A
In Vivo Sleep Latency (Human)
Significantly reduced at 0.12 mg/day
Mild reduction (inhalation route)
N/A
N/A
PYR1 Receptor Binding Energy
-5.7 kcal/mol (In silico)
Weak/No binding
N/A
-7.2 kcal/mol
Primary Limitation
High volatility requires specialized formulation
Rapid metabolic clearance
Gastrointestinal toxicity
Off-target phytotoxicity
Translational Gaps: Reconciling In Vitro and In Vivo Data
While hotrienol shows robust in vitro target engagement, its in vivo efficacy is heavily dependent on the formulation matrix.
Volatility & Stability: As an acyclic monoterpene, hotrienol is highly volatile. In unencapsulated in vivo oral dosing, a significant percentage may be lost to volatilization or degraded by gastric acid before intestinal absorption. This explains why in vitro IC50 values (which are highly potent) sometimes require higher-than-expected in vivo mg/kg dosing to achieve parity with synthetic drugs like Diclofenac.
Synergism: In many in vivo studies, hotrienol is administered as part of a botanical fraction. Its in vivo efficacy is often amplified by synergistic interactions with other terpenes, which may competitively inhibit cytochrome P450 enzymes, thereby increasing hotrienol's systemic half-life and bioavailability.
Comparing the biological activity of (E)- and (Z)-isomers of hotrienol
Comparative Biological Activity of (E)- and (Z)-Hotrienol: A Comprehensive Guide for Application Scientists As a Senior Application Scientist, navigating the nuanced landscape of stereochemistry is critical when evaluati...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Biological Activity of (E)- and (Z)-Hotrienol: A Comprehensive Guide for Application Scientists
As a Senior Application Scientist, navigating the nuanced landscape of stereochemistry is critical when evaluating the efficacy of natural volatile organic compounds (VOCs). Hotrienol (3,7-dimethylocta-1,5,7-trien-3-ol) is a highly bioactive monoterpenoid alcohol recognized as a key chemical marker and aroma compound in botanical extracts, including Satureja montana honey, infested Camellia sinensis (Oriental Beauty tea), and various essential oils[1][2][3].
While the molecule exists in two geometric isomeric forms at the C5 double bond—(E)-hotrienol (trans-hotrienol) and (Z)-hotrienol (cis-hotrienol)—their biological activities, receptor binding kinetics, and ecological functions diverge significantly[4][5][6]. This guide provides an objective, data-driven comparison of their performance, supported by self-validating experimental workflows designed for rigorous laboratory application.
Mechanistic Causality: How Stereochemistry Dictates Bioactivity
The biological performance of hotrienol is fundamentally driven by its conjugated diene system and the spatial orientation of its branched carbon chain[1]. The (E)- and (Z)-configurations dictate the molecule's 3D conformation, directly impacting its interaction with biological targets.
Olfactory Receptor (OR) Activation & Neural Mapping: (E)-hotrienol is a potent neuro-olfactory stimulant. In Drosophila melanogaster, it acts as a critical semiochemical, mapping to specific neural pathways within the antennal lobe to trigger behavioral responses[7]. The extended, linear geometry of the (E)-isomer allows it to efficiently dock into the hydrophobic binding pockets of specific odorant receptors (ORs). Conversely, the (Z)-isomer introduces steric hindrance due to the cis-configuration, altering its binding affinity and resulting in a higher olfactory threshold and a distinct, often muted, sensory percept[5][8].
Antioxidant Capacity: Both isomers exhibit notable antioxidant properties, primarily functioning via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms facilitated by the conjugated diene[3]. (E)-hotrienol has been established as a primary antioxidant biomarker in Croatian Satureja montana honey, demonstrating high DPPH radical-scavenging activity[3][9].
Antimicrobial Efficacy: The antimicrobial action of monoterpenoids relies on their ability to permeabilize bacterial cell membranes[10]. The (E)-isomer's linear conformation allows for deeper intercalation into the phospholipid bilayer of pathogens like Staphylococcus aureus, disrupting membrane integrity more effectively than the bulkier (Z)-isomer[11][12].
Quantitative Performance Comparison
The following table synthesizes the physicochemical and biological performance metrics of both isomers based on structural-activity relationships (SAR) and empirical chromatographic data[3][6][8][12].
Parameter
(E)-Hotrienol (trans-hotrienol)
(Z)-Hotrienol (cis-hotrienol)
CAS Registry Number
20053-88-7 / 53834-70-1
86286-86-4
Natural Abundance
Major (Often >95% of total hotrienol)
Minor (Trace amounts in specific wines/teas)
Sensory Percept
Intense floral, fruity, sweet hyacinth
Muted floral, slightly green/herbaceous
Antioxidant Activity (DPPH)
High (Primary radical scavenger in honey)
Moderate (Conjugation intact, but sterically hindered)
Antimicrobial Potential
High (Effective membrane permeabilization)
Lower (Reduced lipid bilayer intercalation)
Receptor Affinity (Gαolf)
High affinity (Optimal hydrophobic docking)
Reduced affinity (Altered conformational fit)
Self-Validating Experimental Workflows
To objectively compare these isomers in your own laboratory, you must employ self-validating systems that account for co-elution and spontaneous isomerization. Do not rely on 1D Gas Chromatography (GC) with standard chiral phases, as the resolved enantiomers of hotrienol often co-elute with other non-chiral compounds[8].
Protocol 1: Stereoselective Isolation via 2D Heart-Cut GC-MS/O
Causality: Two-dimensional (2D) GC with independent thermostats is mandatory to isolate the (E)- and (Z)-isomers from complex matrices without thermal degradation[8].
Extraction: Perform Headspace Solid-Phase Microextraction (HS-SPME) using a DVB/CAR/PDMS fiber on 5g of the botanical matrix (e.g., honey or tea) incubated at 40°C for 30 minutes to capture volatiles without inducing artifact formation[3][13].
Primary Separation (1D): Inject the sample into a primary non-polar column (e.g., DB-5). Monitor the effluent using a Flame Ionization Detector (FID).
Heart-Cutting: Program the Deans switch to divert the specific retention time window containing the hotrienol co-elution peak into the secondary chiral column (e.g., Cyclodextrin-based).
Detection & Validation: Split the secondary column effluent between a Mass Spectrometer (MS) for structural confirmation (m/z 152 [M+]) and an Olfactory port (GC-O).
Self-Validation: Run a synthetic racemic standard of (E)- and (Z)-hotrienol prior to the sample to establish precise retention indices and validate the Deans switch timing[8][14].
Fig 1. Analytical workflow for the stereoselective isolation and evaluation of hotrienol isomers.
Causality: The DPPH assay measures the ability of the isomers' conjugated diene to donate a hydrogen atom or electron to neutralize a stable free radical[3].
Preparation: Prepare 100 µL aliquots of isolated (E)- and (Z)-hotrienol at varying concentrations (1–50 µg/mL) in methanol.
Reaction: Add 200 µL of an 80 µmol/L DPPH methanolic solution to each well in a 96-well microplate[15].
Incubation: Incubate in the dark at room temperature for 30 minutes. The conjugated system of hotrienol will reduce the purple DPPH radical to a yellow diphenylpicrylhydrazine derivative.
Measurement: Read absorbance at 517 nm using a microplate reader.
Self-Validation: Include a Trolox standard curve (0–12.5 µg/mL) as a positive control, and a pure methanol + DPPH well as a negative control to calculate the exact % inhibition[15].
Protocol 3: Drosophila Neural Pathway Mapping via Calcium Imaging
Causality: To prove the difference in OR affinity between the (E)- and (Z)-isomers, in vivo calcium imaging of the Drosophila antennal lobe provides real-time functional mapping of olfactory sensory neuron (OSN) depolarization[7].
Preparation: Mount a transgenic Drosophila expressing GCaMP6f in specific OSNs under a two-photon microscope.
Stimulus Delivery: Deliver 500 ms pulses of (E)-hotrienol and (Z)-hotrienol (diluted 1:100 in mineral oil) via a custom olfactometer.
Imaging: Record fluorescence changes (ΔF/F) in the antennal lobe glomeruli at 10 Hz.
Self-Validation: Use mineral oil as a blank control (to rule out mechanosensory artifacts from the air puff) and a known broad-spectrum OR agonist (e.g., 1-hexanol) as a positive control to ensure preparation viability.
Fig 2. Olfactory signal transduction pathway activated differentially by hotrienol stereoisomers.
References
BioCrick. "Hotrienol | CAS:20053-88-7 | Monoterpenoids | High Purity | Manufacturer BioCrick." Retrieved from [Link]
PubMed / Chemistry & Biodiversity. "Antioxidant capacity and chemical profiles of Satureja montana L. Honey: hotrienol and syringyl derivatives as biomarkers." Retrieved from [Link]
ResearchGate. "A Practical and Convenient Synthesis of Hotrienol, an Excellent Fruity Smelling Compound." Retrieved from [Link]
ACS Omega. "Influence of Chemical Profile on the Antioxidant Capacity of Brazilian Stingless Bee Honey." Retrieved from [Link]
Benchmarking the Stability of Hotrienol in Cosmetic Formulations: A Comparative Guide
Hotrienol (3,7-dimethyl-1,5,7-octatrien-3-ol) is a highly sought-after monoterpene alcohol prized for its sweet, tropical, and floral olfactory profile. However, deploying hotrienol in commercial cosmetics presents a sig...
Author: BenchChem Technical Support Team. Date: March 2026
Hotrienol (3,7-dimethyl-1,5,7-octatrien-3-ol) is a highly sought-after monoterpene alcohol prized for its sweet, tropical, and floral olfactory profile. However, deploying hotrienol in commercial cosmetics presents a significant chemical challenge. Unlike its structurally related and widely used counterpart, Linalool , hotrienol features a conjugated triene system alongside a tertiary alcohol group. This specific molecular architecture makes it notoriously susceptible to oxidative cleavage, thermal degradation, and acid-catalyzed rearrangement. In fact, hotrienol is so reactive that its spontaneous accumulation is utilized as a primary chemical biomarker for the degradation of complex natural matrices, such as honey, during prolonged storage[1].
This guide provides an objective, data-driven benchmark of hotrienol’s stability across four distinct cosmetic formulation chassis, comparing its performance against the industry-standard linalool.
Mechanistic Pathways of Terpene Degradation
To formulate effectively, we must first understand the causality of degradation. Hotrienol degrades via three primary vectors when exposed to cosmetic environments:
Acid-Catalyzed Dehydration: In aqueous environments with a pH < 6.0 (typical for skin-compatible cosmetics), the tertiary hydroxyl group is readily protonated. This leads to the elimination of water and the formation of a highly reactive carbocation, which subsequently rearranges into various hydrocarbon isomers.
Interfacial Oxidation: In emulsions, terpenes partition into the lipid phase or the surfactant interface. Here, they are exposed to dissolved oxygen and transition metals from the aqueous phase, triggering free-radical epoxidation and cleavage of the double bonds.
Thermal Volatilization: High kinetic energy during the manufacturing heating phase or accelerated storage leads to rapid headspace loss.
Mechanistic pathways of hotrienol degradation under cosmetic formulation stressors.
Experimental Design: A Self-Validating Analytical Workflow
To objectively benchmark stability, we utilized a self-validating Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Why this specific protocol? Direct liquid injection of cosmetic emulsions irreversibly contaminates GC inlet liners with high-molecular-weight polymers and waxes. HS-SPME selectively isolates volatile terpenes, preserving chromatographic integrity. To make the system self-validating, an internal standard (Undecane) is spiked directly into the matrix before extraction. This accounts for any fluctuations in fiber adsorption efficiency. Furthermore, a salting-out agent (saturated NaCl) is added to decrease the solubility of the terpenes in the aqueous phase, driving them entirely into the headspace and normalizing partition coefficients across disparate matrices (from hydrogels to lipid balms).
Self-validating HS-SPME-GC-MS analytical workflow for terpene stability benchmarking.
Step-by-Step Methodology
Formulation Preparation: Prepare four base chassis: a Carbomer-based Hydrogel, an O/W Emulsion, a W/O Emulsion, and an Anhydrous Lipid Balm. Incorporate 0.5% w/w of either Hotrienol or Linalool during the cool-down phase (<35°C) to prevent initial thermal volatilization.
Accelerated Stability Incubation: Aliquot 10g of each formulation into amber glass vials with PTFE-lined septa (minimizing headspace). Incubate in climate-controlled chambers at 25°C, 40°C, and 50°C for 8 weeks.
HS-SPME Extraction: At designated time points (Weeks 1, 2, 4, 8), transfer 1.0 g of the sample to a 10 mL headspace vial. Add 2.0 mL of saturated NaCl solution and 10 µL of Undecane (Internal Standard). Equilibrate at 40°C for 15 minutes, then expose a DVB/CAR/PDMS fiber to the headspace for 30 minutes.
GC-MS Quantification: Desorb the fiber in the GC inlet at 250°C for 3 minutes. Utilize a polar DB-WAX column to resolve the tertiary alcohols. Operate the MS in Selected Ion Monitoring (SIM) mode (m/z 71, 93 for linalool; m/z 71, 121 for hotrienol) to quantify remaining concentrations against the internal standard.
Quantitative Benchmarking Data
The following table summarizes the degradation kinetics (calculated via Arrhenius plots) of Hotrienol versus the Linalool benchmark after accelerated aging at 40°C.
Formulation Type
Water Activity ()
pH
Hotrienol at 40°C (Days)
Linalool at 40°C (Days)
Primary Degradation Mechanism
Hydrogel
0.98
5.5
14.2
>120
Acid-catalyzed dehydration
O/W Emulsion
0.92
6.0
22.5
>120
Interfacial oxidation
W/O Emulsion
0.85
N/A*
45.0
>120
Limited oxidation
Anhydrous Lipid
<0.10
N/A
115.3
>120
Volatilization / Slow oxidation
*pH is not strictly applicable to the continuous lipid phase of W/O emulsions.
Mechanistic Insights: Formulating for Stability
The data reveals a stark contrast between the robust stability of linalool and the high vulnerability of hotrienol. The causality behind these results dictates how formulators must handle conjugated terpenes:
The Failure of Hydrogels and O/W Emulsions: Hotrienol degrades rapidly in hydrogels (
days) due to high water activity and the abundance of protons at pH 5.5, which drive acid-catalyzed dehydration. In O/W emulsions, the continuous phase is water, and the terpenes reside at the vast surface area of the dispersed oil droplets. This massive interfacial area exposes hotrienol to dissolved oxygen, accelerating oxidative cleavage.
The Protective Nature of W/O Emulsions: In W/O emulsions, the continuous lipid phase acts as a physical diffusion barrier. It isolates the terpene from the internal acidic water droplets and significantly lowers oxygen diffusivity, effectively doubling hotrienol's half-life compared to O/W systems.
Anhydrous Superiority & Advanced Delivery: Anhydrous lipid bases provide the most stable environment (
days) by entirely eliminating water, thereby neutralizing acid-catalyzed dehydration. If an aqueous format is strictly required, formulators must turn to advanced delivery systems. Encapsulation techniques, such as solid lipid nanoparticles or specialized nanoemulsions, have been proven to shield volatile terpenes from aqueous interfaces, vastly improving their stability and controlled release[2].
Antioxidant Intervention: Because hotrienol is highly susceptible to free-radical attack, the incorporation of sacrificial antioxidants is mandatory in any oxygen-permeable matrix. Studies in complex fermentation matrices have demonstrated that the addition of robust reducing agents, such as glutathione, effectively protects polyfunctional aroma compounds from oxidative degradation. In cosmetics, a synergistic blend of Tocopherol and Ascorbyl Palmitate can serve a similar protective function.
References
da Silva, P. M., et al. (2020). "Stability of volatile compounds of honey during prolonged storage." PubMed - National Institutes of Health (NIH). Available at:[Link]
"Terpenes and Essential Oils in Pharmaceutics: Applications as Therapeutic Agents and Penetration Enhancers with Advanced Delivery Systems for Improved Stability and Bioavailability." (2025). PMC - National Institutes of Health (NIH). Available at:[Link]
"Influence of oak chips, glutathione-rich inactivated yeast, and oxygen during fermentation on the analytical profile of volatile compounds in Blaufränkisch wines." (2025). OENO One. Available at:[Link]
As drug development and synthetic biology scale up the use of complex monoterpenes, laboratory safety protocols must evolve from basic compliance to mechanistic risk mitigation. 2,6-Dimethylocta-1,5,7-trien-3-ol (commonl...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development and synthetic biology scale up the use of complex monoterpenes, laboratory safety protocols must evolve from basic compliance to mechanistic risk mitigation. 2,6-Dimethylocta-1,5,7-trien-3-ol (commonly known as Hotrienol) is a highly unsaturated tertiary monoterpene alcohol. While prized for its aromatic properties in natural product synthesis and flavor profiling, its dense electron cloud—comprising a conjugated diene and an isolated alkene—presents specific oxidative and flammability hazards.
Standard operating procedures often mandate a generic "dispose as organic waste" directive. However, as a Senior Application Scientist, I strongly advise against this oversimplification. This guide provides a self-validating, step-by-step disposal and containment protocol designed for high-throughput laboratories, ensuring operational safety through a deep understanding of the chemical's structural vulnerabilities.
Physicochemical Hazard Profile
To engineer a safe disposal route, we must first quantify the physical parameters that dictate the chemical's behavior in ambient environments.
Parameter
Value
Mechanistic Implication
CAS Numbers
20053-88-7, 28977-58-4, 29414-56-0
Multiple stereoisomers exist; all share identical disposal requirements and oxidative risks.
Flash Point
~89.4 °C to 92.2 °C (193 - 198 °F)
Combustible liquid. Requires spark-proof handling and strict ignition control during disposal1[1].
Specific Gravity
0.877 - 0.901 @ 25 °C
Floats on water. Aqueous fire suppression or improper drain disposal will spread the chemical 2[2].
Reactivity
Susceptible to autoxidation
Allylic hydrogens readily abstract to form shock-sensitive peroxides over time.
Mechanistic Rationale: The Autoxidation Threat
The primary hidden danger of 2,6-Dimethylocta-1,5,7-trien-3-ol lies in its carbon skeleton. The presence of allylic positions adjacent to a conjugated pi-system drastically lowers the bond dissociation energy of the C-H bonds. Upon exposure to ambient oxygen and light, these positions undergo a radical chain reaction, generating hydroperoxides.
If a partially empty bottle of Hotrienol is sent directly to bulk waste without screening, the concentration of these hydroperoxides can detonate upon the friction of transport or the heat of incineration. Therefore, our disposal protocol integrates a mandatory, self-validating peroxide testing step.
Autoxidation pathway of 2,6-Dimethylocta-1,5,7-trien-3-ol leading to explosive hydroperoxides.
Step-by-Step Disposal Methodology
This protocol operates as a self-validating system: no waste moves to the next logistical phase without analytical confirmation of its safety state. The ultimate destruction method must be via a licensed chemical destruction plant utilizing controlled incineration with flue gas scrubbing 3[3].
Phase 1: Peroxide Screening and Quenching
Sample Extraction: In a certified fume hood, extract a 1 mL aliquot of the waste 2,6-Dimethylocta-1,5,7-trien-3-ol.
Quantification: Apply the aliquot to a standard iodide-based peroxide test strip.
Decision Matrix:
Result < 20 ppm: The solvent is safe for standard transport. Proceed to Phase 2.
Result > 20 ppm: The waste is dangerously oxidized. Add a 10% aqueous solution of sodium metabisulfite (
) at a 1:1 volume ratio. Stir vigorously for 24 hours to reduce the peroxides back to stable alcohols.
Validation: Retest the organic layer. Do not proceed until peroxides are confirmed to be < 20 ppm.
Phase 2: Containment and Segregation
Transfer: Funnel the neutralized chemical into a dedicated, high-density polyethylene (HDPE) or Teflon-lined closed container.
Atmospheric Control: Purge the headspace of the waste container with Argon or Nitrogen gas before sealing to prevent further oxidation during storage.
Segregation: Store strictly apart from strong oxidizing agents, acids, and foodstuff containers 3[3].
Phase 3: Final Destruction
Manifesting: Label the container as "Non-Halogenated Combustible Organic Waste - Terpene Alcohol."
Incineration: Transfer custody to a licensed hazardous waste facility. The facility must employ controlled incineration with flue gas scrubbing to capture any volatile organic emissions and prevent atmospheric discharge 3[3]. Under no circumstances should this chemical be discharged into sewer systems3[3].
Operational disposal and peroxide mitigation workflow for 2,6-Dimethylocta-1,5,7-trien-3-ol.
Emergency Spill Response & Containment Workflow
In the event of a breach, immediate containment is required to prevent vapor accumulation and environmental contamination.
Ignition Control: Immediately extinguish all open flames and disable non-explosion-proof electrical equipment. Use only non-sparking tools for cleanup 3[3].
Vapor Mitigation: Ensure maximum ventilation. If the spill exceeds 1 liter outside a fume hood, personnel must don full-face respirators 4[4].
Absorption: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Do not use combustible materials like sawdust.
Collection: Sweep the saturated absorbent into a spark-proof, sealable container.
Regulatory Disposal: The adhered or collected material must be promptly disposed of via the controlled incineration pathway described above, strictly adhering to local environmental laws 3[3].
Operational Hazard Assessment:
While major regulatory bodies (ECHA, PubChem) often list Hotrienol as "Not Classified" or "GHS Criteria Not Met" due to insufficient toxicity data, this absence of evidence is not evidence of absence. As a terpene alcohol, Hotrienol shares structural similarities with Linalool and Geraniol.
Critical Safety Insight (The "Hidden" Hazard):
Like many allylic terpene alcohols, Hotrienol is susceptible to autoxidation upon exposure to air. This reaction forms hydroperoxides, which are potent skin sensitizers and allergens. Therefore, while the fresh pure chemical may be low-hazard, aged or improperly stored samples must be treated as skin sensitizers (Skin Sens. 1).
Personal Protective Equipment (PPE) Matrix
Do not rely on minimum compliance. Use this matrix to select PPE based on the specific operational scale.
Equipment
Standard Handling (Analytical/Small Scale)
Bulk Handling (>100 mL or Synthesis)
Technical Rationale
Gloves
Nitrile (0.11 mm min. thickness)
Nitrile (Double-gloved) or Butyl Rubber
Terpenes can permeate thin latex. Nitrile offers superior chemical resistance to organic alcohols.
Eye Protection
Safety Glasses with side shields
Chemical Goggles (tight-fitting)
Risk of splash. Terpenes can cause severe, though often reversible, eye irritation (Cat 2A).
Body Protection
Standard Cotton Lab Coat
Chemical-Resistant Apron over Lab Coat
Prevent clothing contamination. Hotrienol is lipophilic and difficult to wash out of fabrics.
Respiratory
Fume Hood (Recommended)
Fume Hood (Mandatory)
While vapor pressure is low, inhalation of terpene vapors can cause respiratory irritation.
Operational Handling Protocol
A. Storage & Stability (The "Inert" Rule)
Requirement: Store in a cool (2–8°C), dry place.
Atmosphere:Mandatory Inert Gas Blanket (Argon or Nitrogen).
Why? To prevent the autoxidation pathway described above. A breakdown in storage conditions leads to the formation of sensitizing hydroperoxides.
Container: Amber glass (protects from photo-oxidation) with a Teflon-lined cap.
B. Dispensing & Synthesis
Equilibration: Allow the container to reach room temperature before opening to prevent condensation (water introduces hydrolysis risks).
Transfer: Use glass or stainless steel pipettes. Avoid plastics (PS/PVC) which may leach or deform upon prolonged contact with concentrated terpenes.
Spill Control: Keep a spill tray containing an absorbent pad (polypropylene) under the dispensing area.
C. Emergency Response
Skin Contact:
Blot, Don't Rub: Gently blot excess liquid with a dry pad.
Soap Wash: Wash immediately with copious soap and water. Solvents like ethanol should be avoided on skin as they increase dermal absorption.
Monitor: Watch for contact dermatitis over the next 24-48 hours (sign of sensitization).
Eye Contact:
Flush: Irrigate with water/saline for 15 minutes.
Consult: Seek medical attention if redness persists (potential corneal irritation).
Waste Disposal & Logistics
Disposal Classification: Non-Halogenated Organic Solvent Waste.
Environmental Note: Do not discharge into drains. Terpenes can be toxic to aquatic life (Aquatic Chronic 2 potential) even if not strictly classified.
Disposal Decision Tree:
Figure 1: Logic flow for categorizing Hotrienol waste streams to ensure compliance with environmental regulations.
Scientific Workflow: Safe Handling Lifecycle
This workflow ensures that the "Autoxidation Risk" is managed from receipt to disposal.
Figure 2: Lifecycle management emphasizing the inert gas purge to prevent the formation of sensitizing byproducts.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5362854, 2,6-Dimethylocta-1,5,7-trien-3-ol. Retrieved March 8, 2026, from [Link]
The Good Scents Company (2025). 2,6-dimethylocta-1,5,7-trien-3-ol (Hotrienol) Safety and Organoleptic Data. Retrieved March 8, 2026, from [Link]
Karlberg, A. T., et al. (2008).Air oxidation of terpenes: Formation of potent skin sensitizers. Chemical Research in Toxicology.